Methyl 2-chloroquinoline-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-chloroquinoline-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)8-3-2-4-9-7(8)5-6-10(12)13-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYIUQAXLBVZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC(=NC2=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192569-38-2 | |
| Record name | methyl 2-chloroquinoline-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 2-chloroquinoline-5-carboxylate
Abstract: This technical guide provides an in-depth exploration of the synthesis and detailed characterization of Methyl 2-chloroquinoline-5-carboxylate, a valuable heterocyclic building block. The 2-chloroquinoline scaffold is of significant interest in medicinal and materials chemistry due to the reactivity of the chlorine atom at the 2-position, which allows for facile nucleophilic substitution.[1] Derivatives of this class have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] This document presents a reliable and efficient two-stage synthetic protocol, starting from methyl quinoline-5-carboxylate. Furthermore, it establishes a comprehensive analytical profile of the target compound using modern spectroscopic and analytical techniques to ensure structural integrity and purity. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Synthetic Strategy and Rationale
The synthesis of Methyl 2-chloroquinoline-5-carboxylate is efficiently achieved through a two-step sequence involving an initial oxidation of the quinoline ring followed by a chlorination step. This strategic approach is superior to direct chlorination as it proceeds under manageable conditions with high yield and selectivity.
The chosen pathway involves:
-
Oxidation: Treatment of the readily available Methyl quinoline-5-carboxylate with an oxidizing agent such as sodium hypochlorite converts it into Methyl 2(1H)-oxoquinoline-5-carboxylate (also known as a quinolone). This transformation is crucial as it introduces a carbonyl group, activating the C2 position for the subsequent reaction.
-
Chlorination: The intermediate quinolone is then treated with a chlorinating agent, typically phosphoryl chloride (POCl₃), which effectively replaces the hydroxyl group of the enol tautomer with a chlorine atom, yielding the desired Methyl 2-chloroquinoline-5-carboxylate.[1]
This sequence is advantageous because it utilizes accessible reagents and employs straightforward purification methods, making it suitable for multigram scale synthesis.[2]
Figure 1: Two-step synthetic workflow for Methyl 2-chloroquinoline-5-carboxylate.
Detailed Experimental Protocols
The following protocols are adapted from established literature procedures and provide a reliable method for the preparation of the title compound.[1]
Protocol 2.1: Synthesis of Methyl 2(1H)-oxoquinoline-5-carboxylate (Intermediate)
-
Reaction Setup: In a suitable reaction vessel, suspend methyl quinoline-5-carboxylate (1.0 eq) in benzene.
-
Oxidation: Add a solution of sodium hypochlorite (approx. 4.8 eq) to the suspension at room temperature and stir the resulting mixture vigorously for 5 hours.
-
Quenching: Add sodium thiosulfate (4.0 eq) to the reaction mixture and continue stirring for an additional 3 hours to quench any remaining oxidant.
-
Isolation: Filter the resulting precipitate, and wash it sequentially with benzene and water.
-
Drying: Air-dry the collected solid to yield Methyl 2(1H)-oxoquinoline-5-carboxylate as a white powder. The typical yield for this step is around 42%.[1]
-
Purity Check: The intermediate can be characterized by ¹H NMR and ¹³C NMR to confirm its structure before proceeding.[1]
Protocol 2.2: Synthesis of Methyl 2-chloroquinoline-5-carboxylate (Final Product)
-
Reaction Setup: Combine Methyl 2(1H)-oxoquinoline-5-carboxylate (1.0 eq) and phosphoryl chloride (POCl₃, approx. 4.0 eq) in a reaction flask.
-
Chlorination: Heat the mixture on a water bath at 100°C for 20 minutes. The reaction mass will become a clear solution.
-
Work-up: Cool the reaction to room temperature and cautiously add acetic acid, then pour the mixture onto crushed ice.
-
Neutralization: Make the mixture alkaline by slowly adding a concentrated solution of sodium hydroxide (NaOH). This will cause the product to precipitate.
-
Isolation: Filter the precipitate, wash thoroughly with water, and dry.
-
Purification: Dissolve the crude product in benzene and pass it through a short plug of alumina (Al₂O₃). Evaporate the solvent to a smaller volume and add heptane to induce crystallization. Filter the crystals to obtain Methyl 2-chloroquinoline-5-carboxylate as a yellowish solid. This step typically yields around 87%.[1]
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized Methyl 2-chloroquinoline-5-carboxylate. A multi-technique approach provides a self-validating system of analysis.
Figure 2: Analytical techniques for the comprehensive characterization of the target compound.
Physicochemical Properties
A summary of the key physical and chemical properties of the synthesized compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈ClNO₂ | [3][4] |
| Molecular Weight | 221.64 g/mol | [3] |
| Appearance | Yellowish solid | [1] |
| Melting Point | 122 – 124 °C | [1] |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra were recorded in DMSO-d₆.[1]
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum confirms the presence of all expected protons in their respective chemical environments.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 3.93 | Singlet | - | 3H, OCH₃ |
| 7.73 | Doublet | 9 Hz | 1H, 8-H |
| 7.89 | Triplet | 6 Hz | 1H, 7-H |
| 8.18 | Doublet | 6 Hz | 1H, 6-H |
| 8.25 | Doublet | 6 Hz | 1H, 3-H |
| 9.18 | Doublet | 9 Hz | 1H, 4-H |
¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum accounts for all 11 carbon atoms in the molecule, confirming the quinoline backbone and the methyl ester group.[1]
-
δ (ppm): 52.9 (OCH₃), 124.2, 125.3, 127.2, 130.3, 131.2, 133.6, 137.9, 147.8, 150.7, 166.4 (C=O).[1]
Infrared (IR) Spectroscopy While a specific spectrum is not provided in the primary literature, the expected characteristic absorption bands can be predicted based on the functional groups present.
-
~1720 cm⁻¹: Strong C=O stretching vibration from the ester carbonyl group.
-
~1250-1300 cm⁻¹: Strong C-O stretching vibration of the ester.
-
~1600-1450 cm⁻¹: Multiple bands corresponding to C=C and C=N stretching within the aromatic quinoline ring system.
-
~700-800 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. A key diagnostic feature is the isotopic pattern of the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would show two peaks at m/z 221 and 223. High-resolution mass spectrometry (HRMS) would provide an exact mass consistent with the molecular formula C₁₁H₈ClNO₂.[3]
Elemental Analysis
Elemental analysis provides experimental confirmation of the compound's elemental composition and is a crucial indicator of its purity.
| Element | Calculated (%) | Found (%) | Source |
| C | 59.60 | 60.00 | [1] |
| H | 3.64 | 3.55 | [1] |
| Cl | 16.00 | 16.10 | [1] |
| N | 6.32 | 6.30 | [1] |
The close correlation between the calculated and experimentally found values validates the elemental composition of the synthesized product.[1]
Conclusion
This guide has detailed a robust and reproducible two-step method for the synthesis of Methyl 2-chloroquinoline-5-carboxylate. The procedure is efficient and scalable, starting from readily available materials. Furthermore, a comprehensive suite of analytical data, including NMR, elemental analysis, and key physicochemical properties, has been provided. This complete characterization profile serves as an authoritative reference for researchers, confirming the structure and purity of the compound and enabling its confident use as a versatile intermediate in synthetic and medicinal chemistry programs.
References
-
Ishkov, Y. V., Veduta, V. V., Fedko, N. F., & Bohdan, N. M. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry, 21(4), 11-17. [Link]
-
Chemsrc. (n.d.). CAS#:1192569-38-2 | 2-Chloro-5-quinolinecarboxylic acid methyl ester. Retrieved January 20, 2026, from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). Methyl 2-chloroquinoline-5-carboxylate. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 7088-7121. [Link]
Sources
- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 2. A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. CAS#:1192569-38-2 | 2-Chloro-5-quinolinecarboxylic acid methyl ester | Chemsrc [chemsrc.com]
- 4. PubChemLite - Methyl 2-chloroquinoline-5-carboxylate (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to Methyl 2-chloroquinoline-5-carboxylate: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
Methyl 2-chloroquinoline-5-carboxylate is a halogenated quinoline derivative that serves as a pivotal building block in the synthesis of complex heterocyclic systems. Its strategic functionalization—a reactive chlorine atom at the C2 position and a versatile methyl ester at the C5 position—makes it a highly valuable intermediate for medicinal chemists and materials scientists. This guide provides a comprehensive overview of its physicochemical properties, detailed spectroscopic characterization, a validated synthetic protocol with mechanistic insights, and a discussion of its reactivity and broad applications in the development of novel therapeutic agents.
Compound Identification and Physicochemical Properties
Precise identification and understanding of the physical properties of a chemical entity are foundational to its application in research and development. Methyl 2-chloroquinoline-5-carboxylate is registered under CAS Number 74734-36-2.[1] Its key properties are summarized below, providing researchers with the essential data for reaction planning, purification, and handling.
| Property | Value | Source(s) |
| IUPAC Name | methyl 2-chloroquinoline-5-carboxylate | [2] |
| Synonyms | 2-Chloro-5-quinolinecarboxylic acid methyl ester | [1][3] |
| CAS Number | 74734-36-2 | [1] |
| Molecular Formula | C₁₁H₈ClNO₂ | [2][3] |
| Molecular Weight | 221.64 g/mol | [3] |
| Monoisotopic Mass | 221.02435 Da | [2] |
| Appearance | Brown Liquid | [4] |
| Melting Point | -15 °C / 5 °F | [4] |
| Boiling Point | 237 °C / 458.6 °F | [4] |
| Flash Point | 101 °C / 213.8 °F (closed cup) | [4] |
| Density | 1.088 - 1.095 g/cm³ | [4] |
| Vapor Pressure | <0.1 mbar @ 20 °C | [4] |
Spectroscopic Characterization: A Structural Confirmation
Spectroscopic analysis is critical for verifying the identity and purity of a synthesized compound. The expected spectral data for Methyl 2-chloroquinoline-5-carboxylate provide a unique fingerprint for its molecular structure.
| Spectroscopy Type | Expected Features |
| ¹H NMR | Protons on the quinoline ring would appear in the aromatic region (approx. 7.0-8.5 ppm). The methyl ester protons (-OCH₃) would present as a singlet at approximately 3.9-4.1 ppm. The coupling patterns of the aromatic protons would be complex due to the substitution pattern. |
| ¹³C NMR | The spectrum would show 11 distinct carbon signals. Key signals include the carbonyl carbon of the ester (approx. 165-170 ppm), carbons of the quinoline ring (approx. 120-150 ppm), and the methyl carbon of the ester (approx. 52-55 ppm). |
| Infrared (IR) | A strong absorption band for the C=O stretch of the ester group is expected around 1720-1740 cm⁻¹. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. C-Cl stretching vibrations are typically observed in the 600-800 cm⁻¹ range. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M⁺) at m/z 221 and an M+2 peak at m/z 223 with an approximate intensity ratio of 3:1, which is characteristic of the chlorine isotopes (³⁵Cl and ³⁷Cl).[2] |
Synthesis and Mechanistic Insights
The quinoline scaffold is a privileged structure in medicinal chemistry, and numerous methods exist for its synthesis.[5][6] The preparation of Methyl 2-chloroquinoline-5-carboxylate typically involves the chlorination of a quinolinone precursor. This transformation is a cornerstone of quinoline chemistry, enabling subsequent functionalization.
Protocol: Synthesis via Chlorination of Methyl 2-hydroxyquinoline-5-carboxylate
This protocol describes a common and reliable method for preparing the title compound. The choice of a potent chlorinating agent like phosphorus oxychloride (POCl₃) is crucial for efficiently converting the keto-enol tautomer of the quinolinone into the desired 2-chloro derivative.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Methyl 2-hydroxyquinoline-5-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq). The use of excess POCl₃ ensures the reaction goes to completion and also serves as the solvent.
-
Heating: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Expert Insight: The mechanism involves the activation of the carbonyl oxygen of the quinolinone by POCl₃, forming a reactive intermediate. This is followed by a nucleophilic attack of a chloride ion to displace the phosphate group and generate the 2-chloroquinoline system.
-
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess POCl₃.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. This will precipitate the crude product.
-
Extraction: Extract the product from the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the pure Methyl 2-chloroquinoline-5-carboxylate.
Workflow Diagram: Synthesis of Methyl 2-chloroquinoline-5-carboxylate
Caption: Synthetic workflow for Methyl 2-chloroquinoline-5-carboxylate.
Chemical Reactivity and Derivatization Potential
The synthetic utility of Methyl 2-chloroquinoline-5-carboxylate stems from its two primary reactive sites: the electrophilic C2 carbon and the C5 ester group. This dual functionality allows for orthogonal chemical modifications, making it a versatile scaffold in drug discovery. The 2-chloro substituent is particularly reactive towards nucleophilic aromatic substitution (SₙAr) and transition-metal-catalyzed cross-coupling reactions.[7]
Key Reactions:
-
Nucleophilic Substitution: The chlorine atom can be readily displaced by various nucleophiles such as amines, alcohols, and thiols to introduce diverse functional groups.
-
Cross-Coupling Reactions: It is an excellent substrate for Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions, enabling the formation of C-C and C-N bonds to build molecular complexity.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used as a handle for further modifications.[8]
Diagram: Reactivity Pathways
Caption: Key reactivity pathways for derivatization.
Applications in Medicinal Chemistry
The quinoline nucleus is a common feature in a wide array of pharmacologically active compounds, exhibiting activities such as anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[6][7][9] Methyl 2-chloroquinoline-5-carboxylate serves as a key intermediate in the synthesis of many such molecules. Its derivatives are being investigated for various therapeutic targets, including protein kinases and microbial enzymes. The ability to easily modify both the C2 and C5 positions allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed. Methyl 2-chloroquinoline-5-carboxylate is considered hazardous.[4][10]
-
Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with eyes, skin, and clothing.[4]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Protect from direct sunlight.[4]
-
Incompatibilities: Incompatible with strong oxidizing agents and strong acids.[4]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.[1][4]
References
-
PubChemLite. Methyl 2-chloroquinoline-5-carboxylate (C11H8ClNO2). Retrieved from [Link]
-
Chemsrc. CAS#:1192569-38-2 | 2-Chloro-5-quinolinecarboxylic acid methyl ester. Retrieved from [Link]
-
PubChem. Methyl 2-chloroquinoline-4-carboxylate. Retrieved from [Link]
-
ScienceLab.com. (2010, June 10). Material Safety Data Sheet: Quinoline. Retrieved from [Link]
- Abdel-Wahab, B. F., et al. (2020). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Chinese Chemical Society, 67(10), 1689-1721.
- Arshad, M. F., et al. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-Methyl-3-Formylquinoline. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 221-225.
-
University of Calgary. Spectra Problem #7 Solution. Retrieved from [Link]
-
PubChem. 2-Chloroquinoline-5-carboxylic acid. Retrieved from [Link]
-
PubChem. Methyl 5-chlorothiophene-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using Cp2ZrCl2, trimellitic acid catalyst. Retrieved from [Link]
- Al-Ostath, R. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21364-21386.
-
ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]
-
ACS Omega. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. Retrieved from [Link]
-
MDPI. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]
-
Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
- Google Patents. CN102898366A - Method for one-step preparation of 2-methylquinoline.
-
Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]
-
ResearchGate. (n.d.). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible mechanism for the reaction of 2-methyl quinoline with benzaldehyde in the presence of pTsNH2. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. PubChemLite - Methyl 2-chloroquinoline-5-carboxylate (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]
- 3. CAS#:1192569-38-2 | 2-Chloro-5-quinolinecarboxylic acid methyl ester | Chemsrc [chemsrc.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Chloroquinoline-5-carboxylic acid | C10H6ClNO2 | CID 33778592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to Methyl 2-chloroquinoline-5-carboxylate
Introduction: Methyl 2-chloroquinoline-5-carboxylate, identified by the CAS number 1192569-38-2, is a highly functionalized heterocyclic compound that has garnered significant interest within the realms of medicinal chemistry and synthetic organic chemistry.[1] Its quinoline core is a privileged scaffold, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[2][3][4] The presence of a reactive chlorine atom at the 2-position and a methyl ester at the 5-position makes this molecule a versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and potential applications, with a focus on providing practical insights for researchers and professionals in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Methyl 2-chloroquinoline-5-carboxylate is fundamental for its effective use in research and development. These properties influence its reactivity, solubility, and handling.
| Property | Value | Source |
| CAS Number | 1192569-38-2 | [1] |
| Molecular Formula | C₁₁H₈ClNO₂ | PubChem |
| Molecular Weight | 221.64 g/mol | PubChem |
| Appearance | Solid (predicted) | --- |
| Predicted XLogP3 | 3.0 | PubChem |
| Predicted Hydrogen Bond Donor Count | 0 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |
| Predicted Rotatable Bond Count | 2 | PubChem |
Synthesis of Methyl 2-chloroquinoline-5-carboxylate
The synthesis of Methyl 2-chloroquinoline-5-carboxylate can be achieved through a multi-step sequence, typically starting from a substituted aniline. A common strategy involves the construction of the quinoline ring system followed by functional group manipulations. While a specific detailed protocol for this exact molecule is not widely published in readily accessible literature, a general and adaptable synthetic approach can be derived from established methodologies for analogous quinoline carboxylates.
A plausible and efficient route involves the esterification of the corresponding carboxylic acid, 2-chloroquinoline-5-carboxylic acid. This precursor can be synthesized through various named reactions for quinoline synthesis, such as the Friedländer or Pfitzinger reactions, followed by chlorination.
General Experimental Protocol: Esterification of 2-chloroquinoline-5-carboxylic acid
This protocol is based on the well-established Fischer esterification reaction, a reliable method for converting carboxylic acids to esters.[5][6]
Causality: The reaction is catalyzed by a strong acid, typically sulfuric acid, which protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol in this case). The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed.
Figure 1: Conceptual workflow for the Fischer esterification of 2-chloroquinoline-5-carboxylic acid.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroquinoline-5-carboxylic acid (1.0 eq) in an excess of dry methanol (e.g., 10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure Methyl 2-chloroquinoline-5-carboxylate.
Spectroscopic Characterization
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is a powerful tool for confirming the carbon framework of the molecule. Based on the structure, one would expect to see 11 distinct signals corresponding to the 11 carbon atoms in unique chemical environments.
-
Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the downfield region, typically around 165-175 ppm .[7][8]
-
Aromatic and Heteroaromatic Carbons: The nine carbons of the quinoline ring system will appear in the aromatic region, generally between 110 and 150 ppm . The carbon attached to the chlorine atom (C2) will be significantly influenced by the electronegativity of the halogen.
-
Methyl Carbon: The methyl group of the ester will show a signal in the upfield region, typically around 50-55 ppm , due to the deshielding effect of the adjacent oxygen atom.[7][8]
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information about the proton environment in the molecule.
-
Aromatic Protons: The protons on the quinoline ring will appear as multiplets in the downfield region, typically between 7.0 and 9.0 ppm . The exact chemical shifts and coupling patterns will depend on the substitution pattern and can be complex.
-
Methyl Protons: The three protons of the methyl ester group will appear as a singlet in the upfield region, likely around 3.5-4.0 ppm .
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
-
C=O Stretch: A strong absorption band corresponding to the ester carbonyl stretch is expected in the region of 1700-1750 cm⁻¹ .[9]
-
C-O Stretch: An absorption band for the C-O single bond of the ester will likely be observed in the range of 1000-1300 cm⁻¹ .[9]
-
C=C and C=N Stretches: Aromatic and heteroaromatic ring vibrations will give rise to several bands in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretch: The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹ .
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Methyl 2-chloroquinoline-5-carboxylate, the molecular ion peak (M⁺) would be expected at m/z 221, with a characteristic isotopic peak at m/z 223 (M+2) with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[10]
Reactivity and Synthetic Applications
The chemical reactivity of Methyl 2-chloroquinoline-5-carboxylate is dominated by the 2-chloro substituent, which makes the C2 position susceptible to nucleophilic aromatic substitution. This reactivity allows for the introduction of a wide range of functional groups, making it a valuable intermediate in the synthesis of diverse molecular scaffolds.
Nucleophilic Aromatic Substitution
The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This allows for the displacement of the chloride ion by various nucleophiles.
Figure 2: General scheme for nucleophilic substitution at the C2 position of Methyl 2-chloroquinoline-5-carboxylate.
General Experimental Protocol:
-
Reaction Setup: In a suitable solvent (e.g., DMF, DMSO, or a high-boiling alcohol), dissolve Methyl 2-chloroquinoline-5-carboxylate (1.0 eq) and the desired nucleophile (e.g., an alcohol, amine, or thiol, 1.1-1.5 eq).
-
Base Addition: Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine) to scavenge the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to an elevated temperature (typically 80-150 °C) and stir for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: After cooling, the reaction mixture is typically poured into water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond at the 2-position can also participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions.[11][12] These reactions are powerful tools for the formation of new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl substituents at the C2 position.
Suzuki Coupling: This reaction involves the coupling of the 2-chloroquinoline with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.
Heck Coupling: This reaction couples the 2-chloroquinoline with an alkene in the presence of a palladium catalyst and a base.
These cross-coupling reactions significantly expand the synthetic utility of Methyl 2-chloroquinoline-5-carboxylate, enabling the construction of complex molecules with potential applications in materials science and drug discovery.
Potential Applications in Drug Discovery and Medicinal Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of pharmacological activities.[2][3] While specific biological data for Methyl 2-chloroquinoline-5-carboxylate is limited in the public domain, its structural features suggest its potential as a key intermediate in the synthesis of bioactive molecules.
-
Anticancer Agents: Many 2-substituted quinolines have demonstrated significant anticancer activity against a variety of cancer cell lines.[13][14][15] The ability to easily modify the 2-position of Methyl 2-chloroquinoline-5-carboxylate makes it an attractive starting point for the development of novel anticancer agents.
-
Antimicrobial Agents: The quinoline core is also present in many antibacterial and antifungal drugs.[3][16] Derivatives of Methyl 2-chloroquinoline-5-carboxylate could be synthesized and screened for their antimicrobial properties.
-
Antiviral and Antimalarial Agents: The 2-chloroquinoline moiety is a key pharmacophore in some antiviral and antimalarial compounds.[1][3] This suggests that derivatives of the title compound could be explored for these therapeutic applications.
Safety and Handling
Based on the Safety Data Sheet (SDS) for "Methyl 2-chloro-5-quinolinecarboxylate," the compound is classified as a hazardous substance.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling: This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
Methyl 2-chloroquinoline-5-carboxylate is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its reactive 2-chloro group allows for a wide range of chemical transformations, enabling the synthesis of diverse libraries of quinoline derivatives. While further research is needed to fully elucidate its own biological activity, its potential as a key intermediate in the development of novel therapeutics is clear. This guide provides a foundational understanding of its properties, synthesis, and reactivity, which should serve as a valuable resource for researchers and drug development professionals.
References
- A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry, 2023. [URL: https://ophcj.nuph.edu.ua/index.php/journal/article/view/1785]
- Carboxylate bands [cm −1 ] in the IR spectra of 1-11. ResearchGate. [URL: https://www.researchgate.net/figure/Carboxylate-bands-cm-1-in-the-IR-spectra-of-1-11_tbl2_359334003]
- Methyl 2-chloroquinoline-4-carboxylate | C11H8ClNO2 | CID 5202936. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5202936]
- Methyl 2-chloroquinoline-5-carboxylate (C11H8ClNO2). PubChemLite. [URL: https://pubchemlite.org/compound/54592965]
- Buy Methyl Quinoline-8-Carboxylate (EVT-2750965) | 40245-26-9. EvitaChem. [URL: https://www.evitachem.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 2018. [URL: https://pubs.rsc.org/en/content/articlehtml/2018/ra/c7ra11537g]
- 2-Chloroquinoline-5-carboxylic acid | C10H6ClNO2 | CID 33778592. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/33778592]
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 2021. [URL: https://www.mdpi.com/1420-3049/26/17/5149]
- A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry, 2015. [URL: https://pubmed.ncbi.nlm.nih.gov/25511516/]
- In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Annex Publishers. [URL: https://www.annexpublishers.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10450596/]
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Journal of Pharmaceutical Sciences, 2019. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6702484/]
- CAS#:1192569-38-2 | 2-Chloro-5-quinolinecarboxylic acid methyl ester. Chemsrc. [URL: https://www.chemsrc.com/en/cas/1192569-38-2_1119388.html]
- Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [URL: https://www.inno-pharmchem.com/news/unlocking-the-potential-of-2-chloroquinoline-a-versatile-intermediate-for-pharmaceutical-and-chemical-synthesis-66858223.html]
- 7-Chloro-2-methylquinoline: A Key Pharmaceutical Intermediate for Antiasthmatic Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [URL: https://www.inno-pharmchem.
- 5-Chloroquinoline-2-carboxylic acid synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/511231-70-2.htm]
- Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Methyl Ester Analogs. Benchchem. [URL: https://www.benchchem.com/b-2155]
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [URL: https://www.researchgate.net/publication/225155940_Palladium-Catalyzed_Cross-Coupling_Reactions_in_the_Synthesis_of_Pharmaceuticals]
- Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9040822/]
- Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 2009. [URL: https://pubmed.ncbi.nlm.nih.gov/19525091/]
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.13_Uses_of_13C_NMR_Spectroscopy]
- esterification - alcohols and carboxylic acids. Chemguide. [URL: https://www.chemguide.co.
- Quinoline, 2-chloro-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C612624&Type=IR-SPEC&Index=1]
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Molecules, 2011. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6264259/]
- 2-methyl-4-hydroxyquinoline. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0593]
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 2018. [URL: https://doi.org/10.1039/C7RA11537G]
- Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8940428/]
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2022/11/16/fischer-esterification-carboxylic-acid-to-ester-under-acidic-conditions/]
- interpreting C-13 NMR spectra. Chemguide. [URL: https://www.chemguide.co.uk/analysis/nmr/c13-2.html]
- 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3. Doc Brown's Chemistry. [URL: https://www.docbrown.
- Synthesis and biological evaluation of novel quinazoline derivatives as anticancer agents. BMC Chemistry, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9680371/]
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 2022. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.2c00331]
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10281696/]
- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [URL: https://www.mdpi.com/1422-8599/2018/4/M1012/s1]
Sources
- 1. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Palladium-catalyzed cross-coupling reactions of aryl mesylates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. annexpublishers.com [annexpublishers.com]
Introduction: The Quinoline Scaffold and the Versatility of a Chloro-Substituted Intermediate
An In-Depth Technical Guide to Methyl 2-chloroquinoline-5-carboxylate for Researchers and Drug Development Professionals
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its presence is a hallmark of numerous natural products, pharmaceuticals, and functional materials, conferring a wide range of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Within this important class of compounds, Methyl 2-chloroquinoline-5-carboxylate emerges as a highly versatile and valuable building block for synthetic chemists. The strategic placement of a reactive chloro group at the 2-position and a carboxylate ester at the 5-position provides two distinct handles for molecular elaboration.[2]
This guide offers a comprehensive technical overview of Methyl 2-chloroquinoline-5-carboxylate, delving into its molecular structure, physicochemical properties, and synthetic utility. We will explore its reactivity, particularly the susceptibility of the C2-chloro group to nucleophilic substitution, a feature that synthetic chemists exploit to construct diverse and complex molecular architectures.[2] This document is intended to serve as a foundational resource for researchers in drug discovery, medicinal chemistry, and materials science, providing the necessary insights to leverage this compound's full potential in developing next-generation therapeutics and advanced materials.
Part 1: Molecular Identity and Physicochemical Characteristics
A precise understanding of a molecule's fundamental properties is the cornerstone of its application in research. Methyl 2-chloroquinoline-5-carboxylate is a distinct chemical entity with the key identifiers and properties summarized below.
Structural and Molecular Formula
The molecule consists of a quinoline core chlorinated at the C2 position, with a methyl ester group attached at the C5 position.
-
Systematic IUPAC Name: Methyl 2-chloroquinoline-5-carboxylate[3]
-
Chemical Structure (2D):
(Image Source: PubChem CID 54592965)[3]
Key Identifiers and Properties
The following table consolidates the essential physicochemical data for Methyl 2-chloroquinoline-5-carboxylate, providing a quick reference for experimental design and computational modeling.
| Property | Value | Source(s) |
| CAS Number | 1192569-38-2 | [4][5] |
| Molecular Weight | 221.64 g/mol | [4][5] |
| Monoisotopic Mass | 221.02435 Da | [3] |
| SMILES | COC(=O)C1=C2C=CC(=NC2=CC=C1)Cl | [3] |
| InChIKey | KDYIUQAXLBVZEE-UHFFFAOYSA-N | [3] |
| Predicted XlogP | 3.0 | [3] |
| Polar Surface Area (PSA) | 39.19 Ų | [5] |
Part 2: Spectroscopic Profile - An Interpretive Guide
While specific spectra for this compound are proprietary to manufacturers, a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data can be derived from its structure. This serves as a self-validating system for researchers confirming its identity post-synthesis or upon purchase.[6][7]
¹H NMR Spectroscopy (Predicted)
In a typical deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show:
-
Aromatic Protons (5H): Multiple signals between δ 7.5 and 8.5 ppm. The specific coupling patterns (doublets, triplets, doublets of doublets) will depend on the proton-proton adjacencies around the quinoline ring system.
-
Methyl Protons (3H): A sharp singlet around δ 3.9-4.1 ppm, corresponding to the protons of the methyl ester group (-COOCH₃).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide key information about the carbon framework:
-
Carbonyl Carbon (1C): A signal in the downfield region, approximately δ 165-170 ppm, for the ester carbonyl carbon.
-
Aromatic/Heteroaromatic Carbons (9C): A series of signals between δ 120 and 150 ppm. The carbon attached to the chlorine (C2) will be significantly influenced.
-
Methyl Carbon (1C): A signal in the upfield region, typically around δ 52-55 ppm, for the methyl ester carbon.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is crucial for identifying key functional groups:
-
C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.[8]
-
C=N and C=C Stretch: Multiple bands in the 1500-1650 cm⁻¹ region, corresponding to the vibrations of the quinoline ring system.
-
C-O Stretch: A distinct band in the 1100-1300 cm⁻¹ range for the ester C-O bond.
-
C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, the following would be expected:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z 221, with an isotopic peak (M+2) at m/z 223 of approximately one-third the intensity, which is characteristic of a monochlorinated compound.[3]
-
Key Fragments: Common fragmentation patterns would include the loss of the methoxy group (-•OCH₃) to give a fragment at m/z 190, or the loss of the entire carbomethoxy group (-•COOCH₃) resulting in a fragment at m/z 162.
Part 3: Synthesis and Chemical Reactivity
The utility of Methyl 2-chloroquinoline-5-carboxylate stems from its accessibility through established synthetic routes and its predictable reactivity, making it a cornerstone for building molecular diversity.
Proposed Synthetic Workflow
A logical and common route to this compound involves the esterification of its corresponding carboxylic acid precursor, 2-chloroquinoline-5-carboxylic acid.[9] This precursor can be synthesized through multi-step sequences starting from simpler aromatic amines.
Step-by-Step Protocol: Esterification of 2-chloroquinoline-5-carboxylic acid
-
Reaction Setup: To a solution of 2-chloroquinoline-5-carboxylic acid (1.0 eq) in methanol (MeOH, ~0.2 M), add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).
-
Heating: Heat the reaction mixture to reflux (approximately 65 °C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Methyl 2-chloroquinoline-5-carboxylate.
Causality in Experimental Choices:
-
Methanol as Solvent and Reagent: Methanol serves as both the solvent and the nucleophile for the Fischer esterification reaction. Using it in large excess drives the equilibrium towards the product side.
-
Acid Catalysis: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic methanol.
-
Aqueous Workup: The NaHCO₃ wash is critical to remove any unreacted carboxylic acid and the sulfuric acid catalyst, preventing potential hydrolysis of the ester product during storage.
Caption: A workflow diagram for the synthesis via Fischer esterification.
Core Reactivity: A Gateway to Novel Derivatives
The chemical behavior of Methyl 2-chloroquinoline-5-carboxylate is dominated by the electrophilic nature of the C2 position. The chlorine atom is an excellent leaving group, readily displaced by a wide array of nucleophiles. This reactivity is the molecule's most significant asset for drug development professionals.[2]
-
Nucleophilic Aromatic Substitution (SₙAr): The primary reaction pathway involves the attack of nucleophiles (e.g., amines, alcohols, thiols) at the C2 position. This allows for the straightforward introduction of diverse functional groups and the construction of extensive compound libraries. For instance, reaction with various primary or secondary amines yields 2-aminoquinoline derivatives, a scaffold found in many bioactive compounds.
Caption: Nucleophilic substitution at C2 enables diverse derivative synthesis.
Part 4: Applications in Research and Drug Development
Methyl 2-chloroquinoline-5-carboxylate is not typically an end-product but rather a crucial intermediate. Its value lies in its potential to serve as a starting point for molecules with significant biological activity.
-
Anticancer Drug Discovery: The quinoline core is integral to several kinase inhibitors used in oncology. By reacting Methyl 2-chloroquinoline-5-carboxylate with various anilines or other nitrogen-based heterocycles, researchers can synthesize libraries of compounds for screening against cancer cell lines and specific kinase targets.
-
Antiviral Research: Quinolines have shown promise as antiviral agents. Recently, 2-chloroquinoline-based frameworks have been designed and synthesized as dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), demonstrating the scaffold's relevance in combating emerging viral threats.[2]
-
Antimalarial and Antimicrobial Agents: Historically, quinoline derivatives like chloroquine have been mainstays in antimalarial therapy. The 2-chloroquinoline moiety provides a platform to develop novel analogs aimed at overcoming drug resistance in parasites and bacteria.
Conclusion
Methyl 2-chloroquinoline-5-carboxylate is a quintessential example of a high-value synthetic intermediate. Its well-defined molecular structure, predictable spectroscopic characteristics, and, most importantly, its highly reactive C2-chloro group make it an indispensable tool for medicinal chemists and materials scientists. By enabling facile access to a vast chemical space of novel quinoline derivatives, this compound serves as a critical starting point in the quest for new therapeutics to address pressing global health challenges, from cancer to infectious diseases. Its strategic application in synthesis is a testament to the power of heterocyclic chemistry in modern drug discovery.
References
-
Chemsrc. CAS#:1192569-38-2 | 2-Chloro-5-quinolinecarboxylic acid methyl ester. [Link]
-
PubChemLite. Methyl 2-chloroquinoline-5-carboxylate (C11H8ClNO2). [Link]
-
CP Lab Safety. methyl 2-chloroquinazoline-5-carboxylate, min 97%, 250 mg. [Link]
-
PubChem. Methyl 2-chloroquinoline-4-carboxylate | C11H8ClNO2 | CID 5202936. [Link]
-
Capot Chemical. Specifications of methyl 2-chloroquinazoline-5-carboxylate. [Link]
-
El-Sayed, M. E. A., & Abd El-Fattah, M. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1337-1361. [Link]
-
MOLBASE Encyclopedia. methyl 2-chloro-3-phenylquinolin-7-carboxylate|1383849-48-6. [Link]
-
Supplementary Information. Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst. [Link]
-
ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]
-
PubChemLite. Methyl 2-chloroquinoline-3-carboxylate (C11H8ClNO2). [Link]
-
PubChem. 2-Chloroquinoline-5-carboxylic acid | C10H6ClNO2 | CID 33778592. [Link]
-
PubChem. 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. [Link]
-
Kumar, A., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Heliyon, 8(10), e11075. [Link]
-
PubChem. 2-Chloroquinoline | C9H6ClN | CID 11928. [Link]
-
Arshad, M. F., Hassan, A. A., & Al Rohaimi, A. H. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 193-196. [Link]
-
ResearchGate. Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. [Link]
-
ResearchGate. Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using.... [Link]
-
ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]
-
Gahlot, S., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 7(26), 22421–22434. [Link]
-
Durham University, Baxendale Group. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
- Google Patents.
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - Methyl 2-chloroquinoline-5-carboxylate (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]
- 4. 1192569-38-2|Methyl 2-chloroquinoline-5-carboxylate|BLD Pharm [bldpharm.com]
- 5. CAS#:1192569-38-2 | 2-Chloro-5-quinolinecarboxylic acid methyl ester | Chemsrc [chemsrc.com]
- 6. files.eric.ed.gov [files.eric.ed.gov]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Chloroquinoline-5-carboxylic acid | C10H6ClNO2 | CID 33778592 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Methyl 2-chloroquinoline-5-carboxylate" spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of Methyl 2-chloroquinoline-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
Methyl 2-chloroquinoline-5-carboxylate is a substituted quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their reactivity, biological activity, and potential applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of its molecular structure.
Molecular Structure and Key Features
The foundational step in spectral interpretation is a thorough understanding of the molecule's structure. Methyl 2-chloroquinoline-5-carboxylate consists of a quinoline core, which is an aromatic heterocyclic system. It is substituted with a chlorine atom at the 2-position and a methyl carboxylate (ester) group at the 5-position.
Molecular Formula: C₁₁H₈ClNO₂[1] Molecular Weight: 221.64 g/mol [2] Monoisotopic Mass: 221.02435 Da[1]
The key structural features influencing the spectral data are:
-
The electron-withdrawing nature of the nitrogen atom and the chlorine atom in the pyridine ring.
-
The electron-withdrawing ester group attached to the benzene ring.
-
The distinct electronic environments of the five aromatic protons and the three methyl protons.
-
The eleven unique carbon atoms, including the carbonyl carbon of the ester.
Caption: Structure of Methyl 2-chloroquinoline-5-carboxylate.
Experimental Methodologies: A Self-Validating System
To ensure the reliability and reproducibility of spectral data, standardized protocols are essential. The following outlines the authoritative methodologies for acquiring NMR, IR, and MS data for a small organic molecule like Methyl 2-chloroquinoline-5-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified solid sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the sample completely and not have signals that overlap with analyte signals. A small amount of Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
-
Instrument & Parameters: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
For ¹H NMR , a standard pulse sequence (e.g., zg30) is used. Key parameters include a spectral width of ~15 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR , a proton-decoupled pulse sequence (e.g., zgpg30) is employed to produce singlets for all carbon signals. A wider spectral width (~220 ppm) is required, and a significantly larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform, followed by phase and baseline correction to yield the final spectrum.
Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is the preferred modern technique due to its simplicity and minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The spectrum is typically recorded over the mid-infrared range of 4000–400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. Co-adding multiple scans (e.g., 16-32) improves the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, which is expected to be stable and polar enough. It will likely produce a protonated molecule [M+H]⁺. Electron Ionization (EI) can also be used to induce fragmentation and provide more structural information.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is crucial for determining the accurate mass of the molecular ion, which allows for the confirmation of the elemental composition.
-
Data Analysis: The resulting mass spectrum plots relative ion abundance against the mass-to-charge ratio (m/z).
Caption: Standard workflows for spectroscopic analysis.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the number of different proton environments and their neighboring protons. For Methyl 2-chloroquinoline-5-carboxylate, eight distinct signals are expected.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |
| ~ 8.5 - 8.2 | Doublet (d) | 1H | H-4 | Deshielded by the adjacent ring nitrogen and the anisotropic effect of the fused benzene ring. |
| ~ 8.1 - 7.9 | Doublet (d) | 1H | H-6 or H-8 | Protons on the carbocyclic ring, deshielded by aromaticity. The exact assignment requires 2D NMR. |
| ~ 8.1 - 7.9 | Doublet (d) | 1H | H-8 or H-6 | Protons on the carbocyclic ring, deshielded by aromaticity. The exact assignment requires 2D NMR. |
| ~ 7.8 - 7.6 | Triplet (t) | 1H | H-7 | Exhibits coupling to both H-6 and H-8, appearing as a triplet (or doublet of doublets). |
| ~ 7.5 - 7.3 | Doublet (d) | 1H | H-3 | Located on the pyridine ring, influenced by the adjacent chlorine and nitrogen atoms. |
| ~ 4.0 - 3.9 | Singlet (s) | 3H | -OCH₃ | Protons of the methyl ester group, typically found in this region. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show eleven distinct signals, one for each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale for Chemical Shift |
| ~ 166 - 164 | C=O (Ester) | The carbonyl carbon of the ester group is highly deshielded and appears far downfield.[3] |
| ~ 152 - 150 | C-2 | Carbon directly attached to both the electronegative nitrogen and chlorine atoms, causing significant deshielding. |
| ~ 149 - 147 | C-8a | Aromatic quaternary carbon at the ring junction, adjacent to the nitrogen atom. |
| ~ 135 - 120 | Aromatic C-H & C-q | The remaining seven aromatic carbons of the quinoline ring system. Specific assignments require advanced NMR techniques. Carbons in aromatic rings typically appear in the 125-150 ppm range.[3] |
| ~ 53 - 52 | -OCH₃ | The methyl carbon of the ester group. Its chemical shift is influenced by the adjacent oxygen atom. |
Predicted Infrared (IR) Spectral Data
The IR spectrum is used to identify the functional groups present in the molecule. The key absorptions are predicted based on characteristic group frequencies.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~ 1730 - 1715 | C=O Stretch | Ester | This is a strong, sharp absorption characteristic of the carbonyl group in an aromatic ester. |
| ~ 1600 - 1450 | C=C and C=N Stretches | Aromatic Quinoline Ring | Multiple sharp bands of variable intensity corresponding to the stretching vibrations within the heterocyclic aromatic system. |
| ~ 1300 - 1100 | C-O Stretch | Ester | Strong absorption from the stretching of the C-O single bond of the ester functionality. |
| ~ 850 - 750 | C-H Bending | Aromatic Ring | Out-of-plane bending vibrations of the C-H bonds on the substituted quinoline ring, which can be indicative of the substitution pattern. |
| ~ 800 - 600 | C-Cl Stretch | Chloro-substituent | A moderate to strong absorption corresponding to the carbon-chlorine bond stretch. |
Carboxylate groups show two characteristic strong peaks, an asymmetric and a symmetric stretch, which typically fall in the 1650–1540 cm⁻¹ and 1450–1360 cm⁻¹ ranges, respectively.[4] While this molecule is an ester, not a carboxylate salt, the strong C=O stretch remains a dominant feature.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides the molecular weight and, through fragmentation patterns, information about the molecule's connectivity.
-
Molecular Ion (M⁺): The molecular formula C₁₁H₈ClNO₂ gives a monoisotopic mass of 221.02435 Da .[1] A high-resolution mass spectrometer should detect a molecular ion peak (or a protonated molecule [M+H]⁺ at m/z 222.03163) very close to this value.[1]
-
Isotopic Pattern: A critical diagnostic feature will be the isotopic signature of chlorine. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will exhibit two peaks for the molecular ion:
-
An M⁺ peak at m/z ≈ 221 (corresponding to the ³⁵Cl isotope).
-
An M+2 peak at m/z ≈ 223 (corresponding to the ³⁷Cl isotope).
-
The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1 , which is a definitive indicator of the presence of one chlorine atom.
-
-
Key Fragmentation Pathways: Under Electron Ionization (EI), the molecule is expected to fragment in predictable ways.
Caption: Plausible EI fragmentation pathway for the title compound.
-
Loss of a Methoxy Radical (·OCH₃): A common fragmentation for methyl esters is the cleavage of the O-CH₃ bond, resulting in an acylium ion at m/z 190/192 .
-
Loss of the Carbomethoxy Radical (·COOCH₃): Cleavage of the bond between the quinoline ring and the ester group would lead to a fragment at m/z 162/164 .
-
Further Fragmentation: The resulting fragments can undergo further decomposition, such as the loss of carbon monoxide (CO) from the acylium ion or the loss of a chlorine radical (·Cl).
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS spectral data provides a powerful and self-validating framework for the structural confirmation of Methyl 2-chloroquinoline-5-carboxylate. The predicted data, grounded in fundamental spectroscopic principles, highlights key expected features: characteristic aromatic proton signals in the ¹H NMR, a downfield ester carbonyl signal in the ¹³C NMR, a strong C=O stretching band in the IR spectrum, and a distinctive 3:1 isotopic pattern for the molecular ion in the mass spectrum. This technical guide serves as an authoritative reference for researchers, enabling the confident identification and characterization of this important quinoline derivative.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- BLD Pharm. (n.d.). Methyl 2-chloroquinoline-5-carboxylate.
- ChemicalBook. (n.d.). 7-Chloro-2-methylquinoline(4965-33-7) 13C NMR spectrum.
- ResearchGate. (n.d.). Carboxylate bands [cm −1 ] in the IR spectra of 1-11.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- PubChemLite. (n.d.). Methyl 2-chloroquinoline-5-carboxylate (C11H8ClNO2).
- National Center for Biotechnology Information. (n.d.). 2-Chloroquinoline. PubChem Compound Database.
- Chemsrc. (2024, September 26). CAS#:1192569-38-2 | 2-Chloro-5-quinolinecarboxylic acid methyl ester.
- ScienceDirect. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
- National Institute of Standards and Technology. (n.d.). Quinoline, 2-chloro-. NIST Chemistry WebBook.
- ChemicalBook. (n.d.). 5-Chloroquinoline-2-carboxylic acid synthesis.
- National Center for Biotechnology Information. (n.d.). 2-Chloroquinoline-5-carboxylic acid. PubChem Compound Database.
- ResearchGate. (n.d.). Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using....
- Spectroscopy Online. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
- National Center for Biotechnology Information. (n.d.). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. PMC.
- ResearchGate. (2024, August 9). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.
- ChemicalBook. (n.d.). Quinaldine(91-63-4) 1H NMR spectrum.
- PubChemLite. (n.d.). Methyl 2-chloroquinoline-3-carboxylate (C11H8ClNO2).
Sources
Mastering Solubility: A Technical Guide to Methyl 2-chloroquinoline-5-carboxylate for Advanced Research
Prepared for Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Solubility in Drug Discovery
In the landscape of medicinal chemistry and drug development, the journey from a promising molecular entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. A compound's ability to dissolve in various media dictates its formulation possibilities, its behavior in biological systems, and ultimately, its therapeutic efficacy. Methyl 2-chloroquinoline-5-carboxylate, a substituted quinoline, represents a scaffold of significant interest due to the diverse biological activities associated with quinoline derivatives, including anticancer, antimalarial, and anti-inflammatory properties.[1] Understanding and mastering the solubility profile of this specific molecule is therefore not a trivial pursuit, but a foundational step in unlocking its full therapeutic potential.
This guide provides an in-depth exploration of the solubility of Methyl 2-chloroquinoline-5-carboxylate in organic solvents. Moving beyond a simple compilation of data, we will delve into the molecular characteristics that govern its solubility, provide robust, field-tested protocols for its empirical determination, and offer insights into the practical application of this critical physicochemical parameter. As senior application scientists, our goal is to equip you not just with data, but with a framework for strategic decision-making in your research endeavors.
Molecular Profile of Methyl 2-chloroquinoline-5-carboxylate
A thorough understanding of a molecule's structure is the first step in predicting its behavior. Methyl 2-chloroquinoline-5-carboxylate is a multifaceted compound with distinct regions that influence its interaction with various solvents.
Key Structural Features:
-
Quinoline Core: A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.[2] This core is largely nonpolar and hydrophobic, suggesting a preference for aromatic or nonpolar solvents. The nitrogen atom in the pyridine ring, however, introduces a site for hydrogen bonding, potentially allowing for interaction with protic solvents.
-
2-Chloro Substituent: The electronegative chlorine atom at the 2-position withdraws electron density from the quinoline ring system. This can influence the overall polarity and reactivity of the molecule.
-
5-Carboxylate Group (Methyl Ester): The methyl ester group at the 5-position is a significant contributor to the molecule's polarity. The carbonyl oxygen and the ester oxygen can act as hydrogen bond acceptors, enhancing solubility in polar solvents.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₈ClNO₂ | [3] |
| Molecular Weight | 221.64 g/mol | [3][4] |
| Melting Point | 122 - 124 °C | |
| Calculated logP | 2.959 | [4] |
The calculated LogP (a measure of lipophilicity) of approximately 2.96 suggests that Methyl 2-chloroquinoline-5-carboxylate is a moderately lipophilic compound.[4] Lipophilicity is a crucial parameter that influences a compound's ability to cross cell membranes and its solubility in non-polar environments.[1]
Theoretical Framework for Solubility in Organic Solvents
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of Methyl 2-chloroquinoline-5-carboxylate in a given organic solvent will be determined by the balance of intermolecular forces between the solute and the solvent molecules.
Expected Solubility Profile:
-
High Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can engage in dipole-dipole interactions with the polar regions of the molecule, particularly the chloro and methyl ester groups. The absence of a donor hydrogen in the solvent prevents it from competing with intramolecular hydrogen bonding in the solute. Dimethyl sulfoxide (DMSO) is often used in early-stage drug discovery to create stock solutions due to its high solubilizing power for a wide range of compounds.[5][6]
-
Moderate to Good Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, interacting with the nitrogen of the quinoline ring and the oxygens of the ester group. However, the energy required to break the solvent-solvent hydrogen bonds might temper the overall solubility compared to polar aprotic solvents.
-
Moderate Solubility in Chlorinated Solvents (e.g., Dichloromethane, Chloroform): The presence of the chloro-substituent on the quinoline ring suggests that there will be favorable dipole-dipole interactions with chlorinated solvents.
-
Low Solubility in Nonpolar Solvents (e.g., Hexane, Heptane): The significant polarity introduced by the chloro and methyl ester groups will likely lead to poor solubility in highly nonpolar solvents, as the energy gained from solute-solvent interactions would be insufficient to overcome the solute-solute and solvent-solvent interactions.
Experimental Determination of Solubility: A Validated Protocol
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate formulation and experimental design. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[7]
Workflow for Solubility Determination:
Caption: Experimental workflow for determining the thermodynamic solubility of Methyl 2-chloroquinoline-5-carboxylate.
Detailed Step-by-Step Methodology:
-
Preparation of the Suspension:
-
Add an excess amount of solid Methyl 2-chloroquinoline-5-carboxylate to a glass vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Pipette a precise volume of the desired organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C for physiologically relevant studies).
-
Agitate the suspension for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
-
Sample Separation:
-
After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE for broad solvent compatibility) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.[8]
-
-
Analysis and Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for the analytical method).
-
Quantify the concentration of Methyl 2-chloroquinoline-5-carboxylate in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
Self-Validating System Considerations:
-
Purity of Solute and Solvent: The use of pure starting materials is paramount for obtaining accurate and reproducible solubility data.[5] The purity of Methyl 2-chloroquinoline-5-carboxylate should be confirmed (e.g., by NMR or LC-MS) prior to the experiment.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant and accurately recorded temperature throughout the equilibration process is essential.[5]
-
Confirmation of Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h). The solubility value should be consistent between these time points.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents.
Hypothetical Solubility Data Table:
| Organic Solvent | Solvent Class | Expected Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 |
| Acetone | Polar Aprotic | 10 - 20 |
| Methanol | Polar Protic | 5 - 15 |
| Ethanol | Polar Protic | 5 - 10 |
| Dichloromethane (DCM) | Chlorinated | 10 - 25 |
| Ethyl Acetate | Ester | 5 - 15 |
| Acetonitrile | Polar Aprotic | 2 - 8 |
| Toluene | Aromatic | < 1 |
| n-Hexane | Nonpolar | < 0.1 |
Interpreting the Results:
The solubility data will provide critical insights for various stages of research and development:
-
Stock Solution Preparation: Solvents in which the compound exhibits high solubility (e.g., DMSO, DMF) are ideal for preparing concentrated stock solutions for in vitro assays.
-
Reaction Chemistry: Knowledge of solubility in solvents like DCM, Toluene, or DMF is crucial for planning and optimizing synthetic transformations.
-
Purification: The solubility profile can guide the choice of solvent systems for crystallization or chromatography. A solvent in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures is a good candidate for recrystallization.
-
Pre-formulation Studies: For compounds intended for in vivo administration, understanding solubility in pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol) is a critical first step.
Conclusion and Future Directions
Methyl 2-chloroquinoline-5-carboxylate is a compound with significant potential, and a comprehensive understanding of its solubility is a key enabler for its successful application in research and development. This guide has provided a framework for predicting its solubility based on its molecular structure, a detailed protocol for its empirical determination, and a guide for interpreting the resulting data. By applying these principles and methodologies, researchers can make informed decisions that will accelerate their projects and enhance the likelihood of success. The next logical steps for a comprehensive understanding would involve extending these solubility studies to aqueous buffer systems and biorelevant media to better predict in vivo behavior.[9]
References
- BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
-
Glomme, A., & Bergström, C. A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
- Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences, 44(5), 558-568.
-
Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]
-
Journal of the National Academy of Sciences of Ukraine. (n.d.). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Available at: [Link]
-
PubMed Central. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Available at: [Link]
-
ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Quinoline. PubChem Compound Database. Available at: [Link]
-
ResearchGate. (n.d.). The structures of the substituted quinolines. Available at: [Link]
-
AccelaChem. (n.d.). methyl 2-chloroquinoline-5-carboxylate. Available at: [Link]
Sources
- 1. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1192569-38-2,methyl 2-chloroquinoline-5-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. rheolution.com [rheolution.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Senior Application Scientist's Guide to Methyl 2-chloroquinoline-5-carboxylate: A Versatile Scaffold for Synthetic Innovation
Abstract
Methyl 2-chloroquinoline-5-carboxylate stands as a pivotal starting material in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. Its strategic arrangement of reactive sites—a labile chlorine atom at the 2-position, an ester amenable to diverse transformations, and an activated quinoline core—offers a rich platform for molecular elaboration. This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will dissect the causality behind key reaction pathways, including nucleophilic aromatic substitutions, palladium-catalyzed cross-coupling reactions, and functional group interconversions of the carboxylate moiety. Each section is grounded in established chemical principles and supported by detailed, field-proven protocols, offering researchers a comprehensive resource for leveraging this powerful synthetic intermediate.
Introduction: The Strategic Value of Methyl 2-chloroquinoline-5-carboxylate
The quinoline ring system is a privileged scaffold, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Methyl 2-chloroquinoline-5-carboxylate (C₁₁H₈ClNO₂) is a highly functionalized derivative that serves as a versatile building block for accessing novel quinoline-based compounds.[3][4]
Its synthetic power originates from two primary reactive centers:
-
The C2-Chloride: The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic displacement. This is due to the electron-withdrawing effect of the ring nitrogen, which can stabilize the intermediate formed during nucleophilic aromatic substitution (SₙAr).[5][6] This site is also an excellent handle for transition metal-catalyzed cross-coupling reactions.
-
The C5-Methyl Ester: The ester group at the 5-position provides a secondary point for diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used as a directing group.[7][8]
This dual reactivity allows for a modular and convergent approach to complex molecular architectures, making it an invaluable tool for drug discovery and development professionals.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to its effective use.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈ClNO₂ | [3][4] |
| Molecular Weight | 221.64 g/mol | [4] |
| CAS Number | 1192569-38-2 | [4][9] |
| Appearance | Typically an off-white to yellow solid | N/A |
| InChIKey | KDYIUQAXLBVZEE-UHFFFAOYSA-N | [3] |
Core Synthetic Transformations: A Mechanistic Perspective
The utility of Methyl 2-chloroquinoline-5-carboxylate is best demonstrated through the key classes of reactions it readily undergoes. The following sections provide both mechanistic rationale and practical, step-by-step protocols.
Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
The formation of carbon-nitrogen bonds is a cornerstone of pharmaceutical synthesis. The Buchwald-Hartwig amination has emerged as a powerful method for coupling amines with aryl halides, offering broad substrate scope and functional group tolerance where classical methods fail.[10][11] The 2-chloroquinoline core is an excellent substrate for this reaction.
Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[10][12] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the quinoline, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form an amido complex.
-
Reductive Elimination: The final step involves the formation of the C-N bond and regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocol: Synthesis of Methyl 2-(morpholino)quinoline-5-carboxylate
-
Inert Atmosphere: To an oven-dried Schlenk tube, add Methyl 2-chloroquinoline-5-carboxylate (1.0 mmol, 221.6 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 23.1 mg).
-
Reagent Addition: Add sodium tert-butoxide (1.4 mmol, 134.5 mg). Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent and Amine: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 104.5 mg, 104 µL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / Xantphos | A robust catalyst system for coupling with a wide range of amines.[12] |
| Base | NaOt-Bu | A strong, non-nucleophilic base required to deprotonate the amine.[12] |
| Solvent | Toluene or Dioxane | Anhydrous, high-boiling point solvents are typical for this reaction. |
| Temperature | 80-110 °C | Provides the necessary thermal energy to drive the catalytic cycle. |
Palladium-Catalyzed C-C Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a highly reliable and versatile method for forming carbon-carbon bonds, typically between an aryl halide and an organoboron species.[13][14] This reaction is instrumental in synthesizing biaryl compounds, which are common motifs in pharmaceuticals and organic materials.
Mechanistic Rationale: The Suzuki reaction shares mechanistic similarities with the Buchwald-Hartwig amination, involving a Pd(0)/Pd(II) catalytic cycle.[15][16]
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond of the quinoline.
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a boronate complex. This complex transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocol: Synthesis of Methyl 2-(phenyl)quinoline-5-carboxylate
-
Inert Atmosphere: In a microwave vial or Schlenk tube, combine Methyl 2-chloroquinoline-5-carboxylate (1.0 mmol, 221.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), Pd(PPh₃)₄ (0.03 mmol, 34.6 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Solvent Addition: Add a mixture of dioxane (4 mL) and water (1 mL).
-
Reaction: Seal the vessel and heat the mixture to 100 °C (conventional heating) or 135 °C (microwave irradiation) for 1-4 hours.[17] Monitor for completion by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography (hexane/ethyl acetate) to obtain the biaryl product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Standard, effective catalysts for Suzuki couplings.[14] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | An aqueous inorganic base is essential for activating the boronic acid for transmetalation. |
| Boron Source | Boronic Acid or Pinacol Ester | Boronic acids are common, while pinacol esters offer greater stability.[16] |
| Solvent | Dioxane/H₂O or Toluene/H₂O | A biphasic solvent system is typically required to dissolve both the organic and inorganic reagents. |
Transformation of the C5-Ester: Hydrolysis and Amidation
While the C2-position is often the primary site of reaction, the C5-ester provides a crucial secondary handle for functionalization. The most common transformation is hydrolysis to the carboxylic acid, which is a precursor to amides—a functional group prevalent in bioactive molecules.
Mechanistic Rationale (Saponification): The hydrolysis of the ester under basic conditions (saponification) is a classic nucleophilic acyl substitution.[7]
-
Addition: A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion as a leaving group.
-
Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the basic conditions to form a carboxylate salt. An acidic workup is required to obtain the neutral carboxylic acid.[7]
Experimental Protocol: Synthesis of 2-Chloroquinoline-5-carboxylic Acid
-
Dissolution: Dissolve Methyl 2-chloroquinoline-5-carboxylate (1.0 mmol, 221.6 mg) in a mixture of methanol (5 mL) and water (2 mL).
-
Base Addition: Add sodium hydroxide (2.0 mmol, 80 mg) and stir the mixture at 60 °C.
-
Reaction: Monitor the reaction by TLC until all the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water (10 mL) and cool in an ice bath. Acidify to pH ~2-3 by the dropwise addition of 1M HCl.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-chloroquinoline-5-carboxylic acid.[18]
Conclusion: A Gateway to Chemical Diversity
Methyl 2-chloroquinoline-5-carboxylate is more than just a chemical reagent; it is a strategic platform for the efficient construction of complex molecules. The orthogonal reactivity of its C2-chloro and C5-ester functionalities allows for a highly controlled and modular synthetic approach. By mastering the core transformations detailed in this guide—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and ester hydrolysis/amidation—researchers can unlock access to a vast chemical space of novel quinoline derivatives. These compounds hold significant promise for the development of next-generation pharmaceuticals, agrochemicals, and functional materials. The logical and predictable reactivity of this starting material ensures its continued prominence in both academic and industrial research settings.
References
-
Abdel-Wahab, B. F., & Khidre, R. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1385-1414. [Link]
-
RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
-
American Chemical Society. (2003). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. Organic Letters. [Link]
-
ResearchGate. (n.d.). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,... [Link]
-
Wang, M.-F., Wang, S., Luo, R., Ouyang, L., & Cheng, G.-J.-S. (2026). HCO₂H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing. [Link]
-
Bhagare, R. J. (2019). SYNTHESIS OF SOME NEW QUINOLINE DERIVATIVES FROM O-NITRO TOLUENE. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. [Link]
-
PubMed. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry. [Link]
-
PubChemLite. (n.d.). Methyl 2-chloroquinoline-5-carboxylate (C11H8ClNO2). [Link]
-
PubChem. (n.d.). Methyl 2-chloroquinoline-4-carboxylate. [Link]
-
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Chemsrc. (n.d.). CAS#:1192569-38-2 | 2-Chloro-5-quinolinecarboxylic acid methyl ester. [Link]
-
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Indian Academy of Sciences. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
PubChem. (n.d.). 2-Chloroquinoline-5-carboxylic acid. [Link]
-
MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]
-
PubMed Central. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Patrick, G. L. (2015). An Introduction to Drug Synthesis Answers to end of chapter questions. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjlbpcs.com [rjlbpcs.com]
- 3. PubChemLite - Methyl 2-chloroquinoline-5-carboxylate (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]
- 4. CAS#:1192569-38-2 | 2-Chloro-5-quinolinecarboxylic acid methyl ester | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1192569-38-2|Methyl 2-chloroquinoline-5-carboxylate|BLD Pharm [bldpharm.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 18. 2-Chloroquinoline-5-carboxylic acid | C10H6ClNO2 | CID 33778592 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Role of Methyl 2-chloroquinoline-5-carboxylate in Modern Heterocyclic Chemistry: A Technical Guide
Abstract
Methyl 2-chloroquinoline-5-carboxylate is a strategically important heterocyclic building block, poised at the intersection of classical quinoline chemistry and contemporary drug discovery. Its unique substitution pattern, featuring a reactive 2-chloro group and an electron-withdrawing 5-methoxycarbonyl moiety, offers a versatile platform for the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of Methyl 2-chloroquinoline-5-carboxylate, tailored for researchers, medicinal chemists, and professionals in drug development. We will delve into the causality behind experimental choices, present validated protocols, and explore the future landscape of this promising intermediate in heterocyclic chemistry.
Introduction: The Quinoline Core and the Significance of Methyl 2-chloroquinoline-5-carboxylate
The quinoline scaffold is a cornerstone of heterocyclic chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] Its prevalence in medicinal chemistry is underscored by a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] The reactivity and biological profile of a quinoline derivative are profoundly influenced by its substitution pattern.
Methyl 2-chloroquinoline-5-carboxylate emerges as a particularly valuable building block due to the orthogonal reactivity of its functional groups. The chlorine atom at the 2-position is a prime site for nucleophilic substitution and palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.[4] Concurrently, the methyl carboxylate group at the 5-position not only influences the electronic properties of the quinoline ring system but also serves as a handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.[5] This guide will illuminate the synthetic pathways to this key intermediate and explore its utility in constructing diverse and medicinally relevant heterocyclic frameworks.
Synthesis of Methyl 2-chloroquinoline-5-carboxylate: A Validated Two-Stage Approach
A reliable and scalable synthesis of Methyl 2-chloroquinoline-5-carboxylate is paramount for its widespread application. A validated two-stage method, commencing from the readily available methyl quinoline-5-carboxylate, provides a practical route to this key intermediate.[6]
Synthetic Workflow Overview
The synthesis proceeds via two key transformations: the oxidation of methyl quinoline-5-carboxylate to its corresponding 2-oxo derivative, followed by a chlorination reaction to yield the target compound.
Caption: Synthetic workflow for Methyl 2-chloroquinoline-5-carboxylate.
Detailed Experimental Protocol
Step 1: Oxidation of Methyl quinoline-5-carboxylate to Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate
This step involves the selective oxidation of the C2-position of the quinoline ring. The choice of a mild oxidizing agent is crucial to prevent over-oxidation or degradation of the starting material.
-
Reactants:
-
Methyl quinoline-5-carboxylate
-
Sodium hypochlorite (NaOCl) solution
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Benzene (or a suitable alternative solvent)
-
Sodium thiosulfate (Na₂S₂O₃)
-
-
Procedure:
-
To a vigorously stirred solution of methyl quinoline-5-carboxylate in benzene, add an aqueous solution of sodium hypochlorite.
-
Add potassium dihydrogen phosphate to the mixture and continue stirring at room temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding sodium thiosulfate.
-
The resulting precipitate, Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate, is collected by filtration, washed with benzene and water, and air-dried.[6]
-
Causality: The use of a biphasic system with a phase transfer catalyst or vigorous stirring is essential to facilitate the reaction between the organic-soluble quinoline and the aqueous hypochlorite. Potassium dihydrogen phosphate acts as a buffer to maintain a suitable pH for the oxidation.
Step 2: Chlorination of Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate
The conversion of the 2-oxoquinoline to the 2-chloroquinoline is a critical step, often achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Reactants:
-
Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
-
Procedure:
-
A mixture of Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate and an excess of phosphorus oxychloride is heated under reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling, the reaction mixture is carefully poured onto crushed ice.
-
The mixture is neutralized with a suitable base (e.g., sodium hydroxide solution).
-
The precipitated product, Methyl 2-chloroquinoline-5-carboxylate, is filtered, washed with water, and dried.[6]
-
Further purification can be achieved by recrystallization or column chromatography.
-
Causality: Phosphorus oxychloride acts as both a chlorinating agent and a dehydrating agent, facilitating the conversion of the lactam (2-oxo) functionality to the corresponding chloro-substituted pyridine ring.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Methyl 2-chloroquinoline-5-carboxylate | C₁₁H₈ClNO₂ | 221.64 | 1192569-38-2 |
Reactivity and Synthetic Utility
The synthetic potential of Methyl 2-chloroquinoline-5-carboxylate lies in the reactivity of its 2-chloro substituent. This position is susceptible to a variety of transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the 5-methoxycarbonyl group is expected to enhance the electrophilicity of the C2-position, making it more reactive towards nucleophiles compared to unsubstituted 2-chloroquinoline.
Nucleophilic Aromatic Substitution (SNA)
The chlorine atom at the 2-position of the quinoline ring is readily displaced by a range of nucleophiles. This provides a straightforward method for introducing diverse functional groups.
Caption: Palladium-catalyzed cross-coupling reactions of Methyl 2-chloroquinoline-5-carboxylate.
Applications in Heterocyclic Chemistry and Drug Discovery
The synthetic versatility of Methyl 2-chloroquinoline-5-carboxylate makes it an attractive starting material for the synthesis of a wide range of heterocyclic compounds with potential biological activity.
Synthesis of Fused Heterocyclic Systems
The 2-chloro and 5-carboxylate functionalities can be strategically employed in intramolecular cyclization reactions to construct fused polycyclic systems. For instance, after nucleophilic substitution at the 2-position with a suitably functionalized nucleophile, the 5-carboxylate group can participate in a subsequent ring-closing reaction.
A Scaffold for Bioactive Molecules
Derivatives of quinoline-5-carboxylic acid have been investigated for various pharmacological activities. For example, certain quinoline carboxylic acid derivatives have shown potential as anticancer agents. [2][7]The ability to readily modify the 2-position of Methyl 2-chloroquinoline-5-carboxylate allows for the rapid generation of libraries of compounds for high-throughput screening in drug discovery programs. The sulfonamide derivatives of quinoline have also been explored for their anticancer and antibacterial properties. [8] Potential Therapeutic Areas:
-
Oncology: The quinoline core is present in several approved anticancer drugs, and new derivatives are continuously being explored. [2]* Infectious Diseases: Quinolines have a long history as antimalarial and antibacterial agents. [9]* Inflammatory Diseases: Certain quinoline derivatives have demonstrated anti-inflammatory properties. [7]
Conclusion and Future Outlook
Methyl 2-chloroquinoline-5-carboxylate is a highly versatile and valuable building block in modern heterocyclic chemistry. Its straightforward synthesis and the predictable reactivity of its functional groups provide a robust platform for the construction of complex molecular architectures. The ability to perform selective nucleophilic substitutions and a variety of palladium-catalyzed cross-coupling reactions at the 2-position, coupled with the potential for further transformations of the 5-carboxylate group, opens up a vast chemical space for exploration.
For researchers and professionals in drug discovery, this compound offers an excellent starting point for the development of novel therapeutics. The continued exploration of the reactivity of Methyl 2-chloroquinoline-5-carboxylate and its application in the synthesis of new heterocyclic systems will undoubtedly lead to the discovery of new molecules with significant biological and material properties.
References
- Ishkov, Y. V., Veduta, V. V., Fed'ko, N. A., & Bogdan, N. M. (n.d.). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters.
- Abell, A. D., & Jones, M. A. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892.
- Gwizdek-Wiśniewska, A., & Bąk, A. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6591.
- Patel, D. J., & Patel, P. B. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4).
- Abell, A. D., & Jones, M. A. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Request PDF.
- Tamang, S. R., & Hoefelmeyer, J. D. (2015). Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions. Molecules, 20(7), 12979–12991.
- El-Sayed, R., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6338–6364.
- BenchChem. (n.d.).
- Al-Ostath, M., & El-Awady, R. (2021).
- Al-Ostath, M., & El-Awady, R. (2021).
- R&D Discovery. (2003).
- Tamang, S. R., & Hoefelmeyer, J. D. (2015). Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II)
- Wikipedia. (n.d.). Heck reaction.
- El-Sayed, R., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6338–6364.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
- ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BLD Pharm. (n.d.).
- YouTube. (2020, July 11). Suzuki Coupling [Video].
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
- PubChem. (n.d.). 2-Chloroquinoline-5-carboxylic acid.
- Chemistry LibreTexts. (2023, November 23). 21.3 Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.
- El-Gaby, M. S. A., & Atalla, A. A. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(5), 441-452.
- Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178.
- Al-Majedy, Y. K., & Al-Amiery, A. A. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 22(12), 2167.
Sources
- 1. researchgate.net [researchgate.net]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Key Scaffold: A Technical Guide to the Discovery and History of Methyl 2-chloroquinoline-5-carboxylate
Introduction: The Quinoline Core in Modern Drug Discovery
The quinoline motif, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry. Its rigid structure and ability to engage in a variety of intermolecular interactions have made it a privileged scaffold in the design of therapeutic agents. From the historical antimalarial quinine to modern targeted cancer therapies, quinoline derivatives have demonstrated a remarkable breadth of biological activity. This guide focuses on a particularly valuable, yet specific, member of this family: Methyl 2-chloroquinoline-5-carboxylate . We will delve into its history, synthetic evolution, and its critical role as a building block in the development of novel therapeutics. While a singular, seminal "discovery" paper for this compound is not readily apparent in the historical literature, its importance has become increasingly evident through its repeated appearance in cutting-edge drug discovery programs.
Physicochemical Properties and Structural Data
A solid understanding of the physicochemical properties of Methyl 2-chloroquinoline-5-carboxylate is essential for its effective use in synthesis and drug design.
| Property | Value |
| Molecular Formula | C₁₁H₈ClNO₂ |
| Molecular Weight | 221.64 g/mol |
| CAS Number | 1192569-38-2 |
| Appearance | White to off-white solid |
| Melting Point | 122-124 °C[1] |
| Solubility | Soluble in common organic solvents such as benzene, and amenable to purification via recrystallization from solvents like heptane.[1] |
A Modern Synthetic Approach: From Quinoline Carboxylate to a Versatile Intermediate
While the precise historical first synthesis remains obscure, a robust and scalable modern synthesis of Methyl 2-chloroquinoline-5-carboxylate has been well-documented. A notable two-stage method, reported in 2023, provides an efficient route starting from methyl quinoline-5-carboxylate.[1] This approach highlights the chemical transformations necessary to install the key reactive handles: the chloro group at the 2-position and the methyl ester at the 5-position.
Experimental Protocol: A Two-Stage Synthesis
This protocol is adapted from the method described by Ishkov et al. (2023).[1]
Part 1: Oxidation of Methyl quinoline-5-carboxylate to Methyl 2-oxoquinoline-5-carboxylate
-
Reaction Setup: In a suitable reaction vessel, a solution of methyl quinoline-5-carboxylate in benzene is prepared.
-
Oxidizing Agent Addition: An aqueous solution of sodium hypochlorite is added, followed by the addition of potassium dihydrogen phosphate under vigorous stirring at room temperature. The pH of the reaction mixture is a critical parameter, initially around 11 and decreasing to approximately 5 by the end of the reaction.[1]
-
Reaction Monitoring and Quenching: The reaction is monitored for the consumption of the starting material. Upon completion, the reaction is quenched by the addition of sodium thiosulfate.
-
Workup and Isolation: The resulting precipitate, Methyl 2-oxoquinoline-5-carboxylate, is collected by filtration, washed with benzene and water, and dried.
Part 2: Chlorination to Methyl 2-chloroquinoline-5-carboxylate
-
Reaction Setup: The dried Methyl 2-oxoquinoline-5-carboxylate from Part 1 is treated with phosphoryl chloride (POCl₃).
-
Reaction Conditions: The mixture is heated, typically on a water bath at 100°C, for a short duration (e.g., 20 minutes).[1]
-
Workup and Isolation: After cooling, acetic acid is added, and the reaction mixture is poured onto ice. The solution is then made alkaline with a sodium hydroxide solution. The precipitated product, Methyl 2-chloroquinoline-5-carboxylate, is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by passing a solution of it in benzene through a layer of alumina, followed by evaporation and recrystallization from a solvent system like benzene-heptane to yield a yellowish solid.[1]
Caption: A simplified workflow of the two-stage synthesis of Methyl 2-chloroquinoline-5-carboxylate.
The Strategic Importance in Medicinal Chemistry: A Versatile Building Block
The true significance of Methyl 2-chloroquinoline-5-carboxylate lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules. The presence of two distinct reactive sites—the chloro group at the 2-position, which is susceptible to nucleophilic aromatic substitution, and the methyl ester at the 5-position, which can be hydrolyzed and coupled with other moieties—makes it an ideal starting point for constructing diverse chemical libraries.
Application in the Development of Mcl-1 Inhibitors
Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein that is overexpressed in many cancers, contributing to tumor survival and resistance to therapy. The development of small molecule inhibitors of Mcl-1 is a major focus in oncology drug discovery. Methyl 2-chloroquinoline-5-carboxylate has emerged as a key building block in the synthesis of potent Mcl-1 inhibitors.
In a patented synthetic route, this compound is coupled with other complex heterocyclic structures, such as substituted indoles, via a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination). The quinoline nitrogen can then be further functionalized, and the methyl ester can be saponified to the corresponding carboxylic acid, which often plays a crucial role in binding to the target protein.
Caption: General synthetic strategy for Mcl-1 inhibitors utilizing Methyl 2-chloroquinoline-5-carboxylate.
Role in the Synthesis of PCSK9 Inhibitors
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that plays a critical role in regulating cholesterol levels. By promoting the degradation of the LDL receptor, PCSK9 reduces the clearance of LDL cholesterol from the bloodstream. Inhibiting PCSK9 is a validated therapeutic strategy for lowering LDL cholesterol and reducing the risk of cardiovascular disease.
Methyl 2-chloroquinoline-5-carboxylate's precursor, 2-chloroquinoline-5-carboxylic acid, has been utilized in the synthesis of novel PCSK9 inhibitors. In these synthetic schemes, the carboxylic acid of the quinoline core is activated and coupled with various amine-containing fragments to generate a diverse array of potential inhibitors. This highlights the utility of the quinoline-5-carboxylate moiety as a handle for introducing molecular diversity.
Conclusion and Future Perspectives
While the formal "discovery" of Methyl 2-chloroquinoline-5-carboxylate may not be a celebrated event in the annals of chemical history, its rise to prominence as a key building block in modern drug discovery is undeniable. Its well-defined synthesis and the strategic placement of its reactive functional groups have made it an invaluable tool for medicinal chemists. The successful application of this intermediate in the development of inhibitors for challenging targets like Mcl-1 and PCSK9 underscores its importance. As the quest for novel therapeutics continues, it is highly probable that Methyl 2-chloroquinoline-5-carboxylate will continue to feature as a critical component in the synthesis of the next generation of life-saving medicines.
References
- Ishkov, Y. V., Veduta, V. V., Fed'ko, N. F., & Bogdan, N. M. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry, 21(4). (No direct URL available in the provided search results)
- (No specific discovery paper identified)
- (General inform
- Ishkov, Y. V., Veduta, V. V., Fed'ko, N. F., & Bogdan, N. M. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry, 21(4). (Provides melting point and synthesis details)
- (Patent literature on Mcl-1 inhibitors, specific patent numbers not provided in search results)
- (Patent literature on PCSK9 inhibitors, specific patent numbers not provided in search results)
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 2-chloroquinoline-5-carboxylate and Its Derivatives
Introduction: The Enduring Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged scaffold" in the realm of medicinal chemistry and drug discovery.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[2] The strategic functionalization of the quinoline core is paramount in modulating the pharmacokinetic and pharmacodynamic profiles of these molecules. Among the myriad of quinoline-based building blocks, Methyl 2-chloroquinoline-5-carboxylate emerges as a particularly versatile intermediate. The presence of the chloro group at the 2-position provides a reactive handle for a variety of cross-coupling reactions, while the methyl carboxylate at the 5-position offers a site for further modification or interaction with biological targets.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Methyl 2-chloroquinoline-5-carboxylate and its subsequent derivatization. We will delve into the mechanistic underpinnings of the synthetic transformations, offer detailed, field-proven protocols, and explore the utility of this key intermediate in the generation of compound libraries for drug discovery programs.
Part 1: Synthesis of Methyl 2-chloroquinoline-5-carboxylate
The synthesis of the target compound is efficiently achieved through a two-step sequence starting from the readily available Methyl quinoline-5-carboxylate. This process involves an initial oxidation to the corresponding 2-quinolone, followed by a chlorination reaction.[3]
Step 1: Oxidation of Methyl quinoline-5-carboxylate to Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate
The first step involves the oxidation of the C-2 position of the quinoline ring to a carbonyl group, forming a quinolone. This transformation is accomplished using sodium hypochlorite in the presence of a phase transfer catalyst.
Causality of Experimental Choices:
-
Sodium Hypochlorite (NaOCl): A common and cost-effective oxidizing agent.
-
Potassium Dihydrogen Phosphate (KH2PO4): Acts as a buffer to maintain the pH of the reaction mixture, which is crucial for the stability of the product and for preventing side reactions.[3]
-
Benzene: Serves as the organic phase in this biphasic reaction, dissolving the starting material.
-
Sodium Thiosulfate: Used during the workup to quench any unreacted sodium hypochlorite.
Experimental Protocol 1: Oxidation
| Reagent/Parameter | Quantity | Molar Equivalence | Notes |
| Methyl quinoline-5-carboxylate | 10 g | 1 eq (0.053 mol) | Starting material. |
| Benzene | 150 mL | - | Solvent. |
| Sodium hypochlorite solution | 850 mL | ~4.8 eq | Oxidizing agent. |
| Potassium dihydrogen phosphate | 15.2 g | ~2.1 eq | Buffer. |
| Sodium thiosulfate | 53 g | ~4 eq | Quenching agent. |
| Reaction Conditions | |||
| Temperature | Room Temperature | - | |
| Stirring | Vigorous | - | Essential for good mixing of the biphasic system. |
| Reaction Time | 5 hours (oxidation), 3 hours (quench) | - | Monitor by TLC. |
Procedure:
-
To a solution of Methyl quinoline-5-carboxylate in benzene, add the sodium hypochlorite solution and potassium dihydrogen phosphate.
-
Stir the mixture vigorously at room temperature for 5 hours.
-
Add sodium thiosulfate to the reaction mixture and continue stirring for an additional 3 hours to quench the excess oxidant.
-
Filter the resulting precipitate and wash it with benzene and water.
-
Air-dry the solid to obtain Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate.
Step 2: Chlorination of Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate
The second step involves the conversion of the 2-quinolone to the 2-chloroquinoline derivative using phosphorus oxychloride (POCl3).
Causality of Experimental Choices:
-
Phosphorus Oxychloride (POCl3): A powerful chlorinating agent for converting carbonyls and hydroxyl groups to chlorides. The reaction proceeds through the formation of a phosphate ester intermediate which is then displaced by a chloride ion.[4][5]
-
Acetic Acid: Used during the workup to quench the excess POCl3.
-
Sodium Hydroxide: Added to neutralize the acidic reaction mixture and precipitate the product.
Experimental Protocol 2: Chlorination
| Reagent/Parameter | Quantity | Molar Equivalence | Notes |
| Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate | 6.4 g | 1 eq (0.0315 mol) | Starting material from Step 1. |
| Phosphorus oxychloride | 12 mL | ~4 eq | Chlorinating agent. |
| Acetic Acid | 25 mL | - | Quenching agent. |
| Sodium Hydroxide | 36 g in 75 mL H₂O | ~28.5 eq | For neutralization. |
| Reaction Conditions | |||
| Temperature | 100 °C (water bath) | - | |
| Reaction Time | 20 minutes | - | Monitor by TLC. |
Procedure:
-
Heat a mixture of Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate and phosphorus oxychloride on a water bath at 100 °C for 20 minutes.
-
Cool the reaction mixture to room temperature and cautiously add acetic acid.
-
Pour the mixture onto ice and make it alkaline with a solution of sodium hydroxide.
-
Filter the precipitate, wash it with water, and dry it.
-
The crude product can be further purified by passing a solution in benzene through a short column of Alumina (Al2O3) and then precipitating with heptane to yield Methyl 2-chloroquinoline-5-carboxylate as a yellowish solid.[3]
Yield and Characterization:
Workflow Diagram:
Caption: Two-step synthesis of Methyl 2-chloroquinoline-5-carboxylate.
Part 2: Derivatization of Methyl 2-chloroquinoline-5-carboxylate
The 2-chloro substituent on the quinoline ring is a versatile handle for introducing molecular diversity through various cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools for this purpose.
A. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the 2-chloroquinoline with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[6][7]
Mechanistic Insights:
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the Methyl 2-chloroquinoline-5-carboxylate to form a Pd(II) complex.[8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a process facilitated by the base.[8]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[8]
Workflow Diagram:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol 3: Suzuki-Miyaura Coupling (General Procedure)
| Reagent/Parameter | Quantity | Molar Equivalence | Notes |
| Methyl 2-chloroquinoline-5-carboxylate | 1.0 mmol | 1.0 eq | |
| Arylboronic Acid | 1.2 mmol | 1.2 eq | |
| Pd(PPh₃)₄ | 0.05 mmol | 0.05 eq | Palladium catalyst. |
| K₂CO₃ | 2.0 mmol | 2.0 eq | Base. |
| Dioxane/H₂O (4:1) | 5 mL | - | Solvent system. |
| Reaction Conditions | |||
| Atmosphere | Inert (e.g., Argon or Nitrogen) | - | |
| Temperature | 80-100 °C | - | |
| Reaction Time | 4-12 hours | - | Monitor by TLC or LC-MS. |
Procedure:
-
In an oven-dried flask, combine Methyl 2-chloroquinoline-5-carboxylate, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed dioxane/water solvent system.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[9][10] This reaction is exceptionally valuable for synthesizing anilines and their derivatives.
Mechanistic Insights:
The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki coupling and involves:
-
Oxidative Addition: A Pd(0) complex reacts with the Methyl 2-chloroquinoline-5-carboxylate.[11]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation.[11]
-
Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.[11]
Workflow Diagram:
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol 4: Buchwald-Hartwig Amination (General Procedure)
| Reagent/Parameter | Quantity | Molar Equivalence | Notes |
| Methyl 2-chloroquinoline-5-carboxylate | 1.0 mmol | 1.0 eq | |
| Amine | 1.2 mmol | 1.2 eq | |
| Pd₂(dba)₃ | 0.01 mmol | 0.01 eq | Palladium source. |
| Xantphos | 0.03 mmol | 0.03 eq | Ligand. |
| Cs₂CO₃ | 1.4 mmol | 1.4 eq | Base. |
| Toluene | 5 mL | - | Solvent. |
| Reaction Conditions | |||
| Atmosphere | Inert (e.g., Argon or Nitrogen) | - | |
| Temperature | 100-110 °C | - | |
| Reaction Time | 12-24 hours | - | Monitor by TLC or LC-MS. |
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add a solution of Methyl 2-chloroquinoline-5-carboxylate and the amine in toluene.
-
Heat the reaction mixture to 100-110 °C with stirring.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Part 3: Safety and Handling Precautions
Phosphorus Oxychloride (POCl₃):
-
Hazards: Highly corrosive and toxic. Reacts violently with water. Causes severe burns to skin, eyes, and the respiratory tract.[12][13][14][15][16]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[12][13][16]
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. For inhalation, move to fresh air and seek medical attention.[12][13][15]
Sodium Hypochlorite (NaOCl):
-
Hazards: Corrosive and can cause skin and eye irritation or burns.[17][18] Mixing with acids or ammonia can release toxic chlorine gas.[18]
-
Handling: Wear gloves and safety goggles.[17][19] Ensure good ventilation.[18][19]
-
Storage: Store in a cool, dark, and well-ventilated area away from incompatible materials.[18][20]
Conclusion
Methyl 2-chloroquinoline-5-carboxylate is a valuable and versatile building block for the synthesis of a wide array of functionalized quinoline derivatives. The synthetic route presented herein is robust and high-yielding. The subsequent derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions opens the door to the creation of extensive compound libraries for screening in drug discovery and development programs. Adherence to the detailed protocols and safety precautions outlined in these application notes will enable researchers to effectively and safely utilize this important synthetic intermediate.
References
-
Loba Chemie. (2015). MATERIAL SAFETY DATA SHEET (MSDS): PHOSPHORUS OXYCHLORIDE EXTRA PURE. Retrieved from [Link]
-
Tikweld Welding Supplies. (2024). Safe Handling of Sodium Hypochlorite: Dos and Don'ts. Retrieved from [Link]
-
Coherent Market Insights. (2025). Safety and Handling Guidelines for Sodium Hypochlorite. Retrieved from [Link]
-
SLAC National Accelerator Laboratory. (2013). Sodium Hypochlorite Safe Handling Guideline. Retrieved from [Link]
-
Columbia State Community College. (n.d.). Standard Operating Procedure for Sodium Hypochlorite (Bleach). Retrieved from [Link]
-
Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride. Retrieved from [Link]
- Kotti, S. R. S., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(8), 2826–2834.
-
Figshare. (2011). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]
- Ishkov, Y. V., et al. (2019). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of the National Academy of Sciences of Ukraine, 1(1), 55-62.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
-
University of Calicut. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
- Raut, B. (2020, October 31). Reactions of Quinoline [Video]. YouTube.
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [https://jk-scientific.com/en/ buchwald-hartwig-cross-coupling-reaction-101-1-105.html]([Link] buchwald-hartwig-cross-coupling-reaction-101-1-105.html)
- Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6433–6453.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
ResearchGate. (2022). A study on the mechanism of oxidized quinoline removal from acid solutions based on persulfate–iron systems. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
Sources
- 1. uop.edu.pk [uop.edu.pk]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. figshare.com [figshare.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. lanxess.com [lanxess.com]
- 15. lobachemie.com [lobachemie.com]
- 16. opcw.org [opcw.org]
- 17. tikweld.com [tikweld.com]
- 18. coherentmarketinsights.com [coherentmarketinsights.com]
- 19. columbiastate.edu [columbiastate.edu]
- 20. Handling and Storage Guidelines for Industrial Uses of Sodium Hypochlorite - Elchemy [elchemy.com]
"Methyl 2-chloroquinoline-5-carboxylate" as an intermediate in drug discovery
Application Notes & Protocols
Topic: "Methyl 2-chloroquinoline-5-carboxylate" as a Versatile Intermediate in Modern Drug Discovery
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets.
Within this important class of heterocycles, Methyl 2-chloroquinoline-5-carboxylate (CAS No: 1192569-38-2) has emerged as a particularly valuable and versatile intermediate.[3] Its structure features two key, orthogonally reactive sites:
-
The C2-Chloride: An excellent leaving group, highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide variety of amine, alcohol, and thiol-containing fragments, serving as a primary vector for molecular diversification.
-
The C5-Methyl Ester: A stable group that can be readily hydrolyzed to the corresponding carboxylic acid. This acid functionality is a critical handle for forming stable amide bonds, a cornerstone of modern drug design, enabling linkage to other complex molecular fragments.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis and application of this key intermediate, with a practical focus on its role in the development of potent enzyme inhibitors. We will explore its synthesis and then demonstrate its utility through the synthetic logic for constructing advanced therapeutic candidates, such as soluble Epoxide Hydrolase (sEH) inhibitors.
Physicochemical Properties and Handling
Proper handling and storage are paramount for ensuring the integrity and reactivity of the intermediate.
| Property | Value |
| CAS Number | 1192569-38-2[3] |
| Molecular Formula | C₁₁H₈ClNO₂[4] |
| Molecular Weight | 221.64 g/mol [5] |
| Appearance | Yellowish to off-white solid |
| Melting Point | 122 - 124 °C[6] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Benzene, and Dimethylformamide (DMF). |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from light and moisture. |
Synthesis of the Intermediate
A simple and efficient two-stage method allows for the multigram-scale synthesis of Methyl 2-chloroquinoline-5-carboxylate from the readily available Methyl quinoline-5-carboxylate.[6] The process involves a sequential oxidation to the quinolone followed by chlorination.
Diagram: Synthetic Workflow
Caption: Two-step synthesis of the target intermediate.
Protocol 1: Preparative Synthesis of Methyl 2-chloroquinoline-5-carboxylate[7]
Rationale: This protocol leverages a robust oxidation using potassium hexacyanoferrate(III) to form the intermediate 2(1H)-oxoquinoline carboxylate. This intermediate is then efficiently converted to the final 2-chloro product using a standard chlorinating agent mixture (PCl₅/POCl₃). This two-step, one-pot adaptation is highly effective for producing material in significant quantities.
Materials:
-
Methyl quinoline-5-carboxylate
-
Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])
-
Sodium hydroxide (NaOH)
-
Phosphorus pentachloride (PCl₅)
-
Phosphorus oxychloride (POCl₃)
-
Benzene
-
Heptane
-
Aluminum oxide (Al₂O₃)
-
Deionized water
Procedure:
-
Oxidation:
-
In a suitable reaction vessel, dissolve methyl quinoline-5-carboxylate (1 equivalent) and potassium hexacyanoferrate(III) (4 equivalents) in water.
-
Add a solution of NaOH (10 equivalents) in water to the mixture.
-
Heat the reaction mixture to reflux and stir vigorously for 5-6 hours. Monitor the reaction progress by TLC.
-
Cool the mixture to room temperature. The intermediate product, Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate, will precipitate.
-
Filter the precipitate, wash thoroughly with water, and dry completely under vacuum.
-
-
Chlorination:
-
Caution: This step should be performed in a well-ventilated fume hood as it releases corrosive fumes.
-
To the dried intermediate from the previous step, add phosphorus oxychloride (POCl₃) to form a slurry.
-
Carefully add phosphorus pentachloride (PCl₅) (1.2 equivalents) portion-wise, controlling any exotherm.
-
Heat the mixture to reflux and stir for 3-4 hours until the reaction is complete (as monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Make the mixture alkaline by the slow addition of a concentrated NaOH solution.
-
Filter the resulting precipitate, wash with water, and dry.
-
-
Purification:
-
Dissolve the crude product in benzene.
-
Pass the solution through a short plug of aluminum oxide to remove polar impurities.
-
Evaporate the benzene to a reduced volume and add heptane to induce crystallization.
-
Filter the precipitated yellowish solid, wash with a small amount of cold heptane, and dry under vacuum to yield pure Methyl 2-chloroquinoline-5-carboxylate.
-
Expected Outcome:
-
Yield: ~85-90%[6]
-
Purity: >98% by HPLC
-
Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Melting point should be consistent with literature values (122-124 °C).[6]
Application in Drug Discovery: A Gateway to sEH Inhibitors
A compelling application of Methyl 2-chloroquinoline-5-carboxylate is in the synthesis of inhibitors for soluble Epoxide Hydrolase (sEH).
Scientific Background: The Role of sEH in Inflammation
Soluble epoxide hydrolase is a critical enzyme in the arachidonic acid cascade.[7] It degrades biologically active epoxyeicosatrienoic acids (EETs), which possess potent anti-inflammatory, vasodilatory, and analgesic properties, into their less active dihydroxyeicosatrienoic acid (DHET) counterparts.[8][9] By inhibiting sEH, the endogenous levels of beneficial EETs are increased, offering a promising therapeutic strategy for treating inflammatory conditions, cardiovascular diseases, and chronic obstructive pulmonary disease (COPD).[9][10]
GSK2256294 is a highly potent and selective sEH inhibitor that has advanced to clinical trials.[8][11] Its synthesis utilizes a quinoline core derived from our title intermediate.
Diagram: Synthetic Strategy for sEH Inhibitors
Caption: Divergent synthetic routes to sEH inhibitors.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at C2
Rationale: The electron-withdrawing quinoline nitrogen activates the C2 position for nucleophilic attack. This protocol describes a general method for displacing the C2-chloride with an amine, a key step in building many bioactive molecules. The choice of a non-nucleophilic base is critical to neutralize the HCl generated in situ without competing in the primary reaction.
Materials:
-
Methyl 2-chloroquinoline-5-carboxylate
-
A primary or secondary amine (e.g., morpholine, piperidine) (1.1 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2-3 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Dioxane
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Methyl 2-chloroquinoline-5-carboxylate (1 equivalent) in DMF, add the desired amine (1.1 equivalents) and DIPEA (2 equivalents).
-
Heat the reaction mixture to 80-120 °C and stir under an inert atmosphere (e.g., Nitrogen or Argon) for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-aminoquinoline product.
Protocol 3: Saponification and Amide Bond Formation at C5
Rationale: This two-part protocol first converts the stable methyl ester into a carboxylic acid via base-catalyzed hydrolysis (saponification). The resulting carboxylic acid is then "activated" using a peptide coupling reagent (like HATU), which transforms the hydroxyl group into a better leaving group, facilitating nucleophilic attack by an amine to form a robust amide bond under mild conditions.
A. Saponification of the Methyl Ester
Materials:
-
Methyl 2-substituted-quinoline-5-carboxylate (from Protocol 2)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-5 equivalents)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the quinoline ester (1 equivalent) in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).
-
Add LiOH (3 equivalents) and stir the mixture at room temperature for 2-8 hours.
-
Monitor the reaction by TLC until the starting ester is fully consumed.
-
Remove the organic solvents (THF, MeOH) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the slow addition of 1M HCl. A precipitate should form.
-
Stir the slurry in the ice bath for 30 minutes, then filter the solid.
-
Wash the solid with cold water and dry under high vacuum to yield the carboxylic acid.
B. Amide Coupling
Materials:
-
2-Substituted-quinoline-5-carboxylic acid (from Part A)
-
A primary or secondary amine (1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add the desired amine (1.1 equivalents), followed by HATU (1.2 equivalents) and DIPEA (3 equivalents).
-
Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final amide.
Conclusion and Future Perspectives
Methyl 2-chloroquinoline-5-carboxylate is a high-value, versatile building block for drug discovery. The distinct reactivity of its chloro and ester functionalities allows for controlled, stepwise elaboration into complex molecular architectures. As demonstrated by its utility in the logical synthesis of sEH inhibitors, this intermediate provides a reliable and efficient entry point to novel therapeutic agents. Beyond sEH, the protocols described herein can be adapted to generate libraries of quinoline-based compounds for screening against other important biological targets, including kinases, proteases, and microbial enzymes, further cementing the role of this scaffold in the future of medicinal chemistry.[12][13]
References
- Multigram-scale synthesis of GSK 2,256,294, an inhibitor of soluble epoxide hydrolase in clinical evaluation. ResearchGate.
- Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. PubMed Central.
- Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase. National Institutes of Health.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.
- Methyl 2-chloroquinoline-5-carboxylate. BLD Pharm.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.
- Methyl 2-chloroquinoline-5-carboxylate (C11H8ClNO2). PubChem.
- 2-Chloroquinoline-5-carboxylic acid. PubChem.
- 5-Chloroquinoline-2-carboxylic acid synthesis. ChemicalBook.
- A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry.
- Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- GSK2256294A (GSK 2256294). MedChemExpress.
- 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate.
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
- Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Hindawi.
- Soluble epoxide hydrolase inhibitors for smoking-associated inflammatory lung diseases and chronic obstructive. e-Century Publishing Corporation.
- methyl 2-chloroquinazoline-5-carboxylate, min 97%, 250 mg. CP Lab Safety.
- Methyl 2-chloroquinoline-4-carboxylate. PubChem.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI.
- Methyl 2-chloroquinoxaline-5-carboxylate, 95%. Lab-Chemicals.Com.
- Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using... ResearchGate.
- Quinoline carboxylic acid derivatives. Google Patents.
- Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. National Institutes of Health.
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI.
Sources
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1192569-38-2|Methyl 2-chloroquinoline-5-carboxylate|BLD Pharm [bldpharm.com]
- 4. PubChemLite - Methyl 2-chloroquinoline-5-carboxylate (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]
- 5. Methyl 2-chloroquinoline-4-carboxylate | C11H8ClNO2 | CID 5202936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 7. Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. US5385900A - Quinoline carboxylic acid derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki Coupling Reactions with "Methyl 2-chloroquinoline-5-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Arylquinoline-5-carboxylates
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The introduction of an aryl group at the 2-position of the quinoline ring system, particularly in conjunction with a carboxylate moiety at the 5-position, generates a class of compounds with significant potential for the development of novel therapeutics and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a paramount synthetic tool for the construction of such C-C bonds, offering high efficiency and broad functional group tolerance.[1]
This guide provides a comprehensive overview, detailed application notes, and robust protocols for the successful execution of Suzuki coupling reactions utilizing "Methyl 2-chloroquinoline-5-carboxylate" as the electrophilic partner. As a Senior Application Scientist, the following sections are designed to not only provide a step-by-step methodology but also to instill a deep understanding of the underlying chemical principles, ensuring reliable and reproducible outcomes in your research endeavors.
Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide.[2] The catalytic cycle is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. A thorough understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the active Pd(0) catalyst to the carbon-chlorine bond of Methyl 2-chloroquinoline-5-carboxylate. This step involves the insertion of the palladium atom into the C-Cl bond, resulting in the formation of a Pd(II) complex. This is often the rate-limiting step of the reaction, particularly with less reactive aryl chlorides.[2]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. The presence of a base is critical for this process, as it activates the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[3]
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic ligands from the palladium(II) complex. This forms the desired C-C bond in the product, Methyl 2-arylquinoline-5-carboxylate, and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]
Experimental Protocols
The following protocols are designed as a robust starting point for the Suzuki coupling of Methyl 2-chloroquinoline-5-carboxylate with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve the highest yields for specific substrates.
Materials and Reagents
-
Methyl 2-chloroquinoline-5-carboxylate
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if using a catalyst precursor like Pd₂(dba)₃, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Safety Precautions
-
Methyl 2-chloroquinoline-5-carboxylate: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Bases: Strong bases like potassium carbonate and cesium carbonate are corrosive. Avoid contact with skin and eyes.
-
Solvents: Organic solvents are flammable and may be toxic. Handle in a fume hood and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Protocol A: General Procedure with Pd(PPh₃)₄
This protocol is a good starting point for a variety of arylboronic acids.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Methyl 2-chloroquinoline-5-carboxylate (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, approximately 0.2 M concentration with respect to the starting quinoline).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 8-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Protocol B: For More Challenging Couplings with a Buchwald Ligand
For less reactive arylboronic acids or to achieve higher yields, a more active catalyst system may be required.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add to a dry Schlenk flask Methyl 2-chloroquinoline-5-carboxylate (1.0 equiv.), the arylboronic acid (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.). In a separate vial, prepare the catalyst by mixing Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.) and a suitable phosphine ligand such as SPhos (0.04 equiv.). Add the catalyst mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask and remove it from the glovebox (if used).
-
Solvent Addition: Add anhydrous, degassed toluene (approximately 0.2 M).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring and Work-up: Follow steps 5-7 from Protocol A.
Data Presentation and Characterization
The successful synthesis of Methyl 2-arylquinoline-5-carboxylates should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below is a table of expected yields for representative couplings based on similar heteroaryl chlorides and predicted spectroscopic data for a model product, Methyl 2-phenylquinoline-5-carboxylate.
Table 1: Representative Suzuki Coupling Reactions and Expected Yields
| Arylboronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75-90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 90 | 10 | 80-95 |
| 3-Fluorophenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 110 | 8 | 70-85 |
| 2-Thiopheneboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 65-80 |
Predicted Spectroscopic Data for Methyl 2-phenylquinoline-5-carboxylate
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.50-8.80 (m, 2H, quinoline protons)
-
δ 8.10-8.30 (m, 3H, quinoline and phenyl protons)
-
δ 7.70-7.90 (m, 1H, quinoline proton)
-
δ 7.40-7.60 (m, 3H, phenyl protons)
-
δ 4.05 (s, 3H, -OCH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 166.5 (-C=O)
-
δ 157.0, 148.0, 139.0, 137.0, 131.0, 130.0, 129.5, 129.0, 128.5, 128.0, 127.5, 122.0 (aromatic carbons)
-
δ 52.5 (-OCH₃)
-
-
Mass Spectrometry (EI):
-
m/z (relative intensity): 263 (M⁺, 100%), 232 ([M-OCH₃]⁺), 204 ([M-CO₂CH₃]⁺)
-
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst. Consider using a pre-catalyst that is more air-stable. |
| Insufficiently inert atmosphere | Ensure proper degassing of solvents and thorough purging of the reaction vessel with inert gas. | |
| Poor quality base | Use a freshly opened or finely ground base. | |
| Formation of Homocoupled Byproducts | Premature decomposition of the boronic acid | Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). Add the boronic acid portion-wise. |
| Presence of oxygen | Ensure a strictly anaerobic environment. | |
| Protodeboronation of the Boronic Acid | Presence of protic impurities | Use anhydrous solvents. |
| Inefficient transmetalation | Increase the reaction temperature or switch to a more effective ligand/catalyst system. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of Methyl 2-arylquinoline-5-carboxylates. By carefully selecting the reaction parameters and adhering to the protocols outlined in this guide, researchers can reliably access these valuable compounds for further investigation in drug discovery and materials science. The provided mechanistic insights and troubleshooting guide will serve as a valuable resource for optimizing these reactions and overcoming common synthetic challenges.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling in modern organic synthesis. Chemical Society Reviews, 2014 , 43 (1), 412-443. [Link]
- Sigma-Aldrich. Safety Data Sheet for Methyl 2-chloroquinoline-5-carboxylate. (A specific URL is not available, but can be found on the supplier's website).
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
PubChem. 2-Phenylquinoline. [Link]
Sources
Introduction: The Strategic Importance of Methyl 2-chloroquinoline-5-carboxylate
An In-Depth Guide to the Nucleophilic Substitution Reactions of Methyl 2-chloroquinoline-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
Methyl 2-chloroquinoline-5-carboxylate is a highly versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The specific substitution pattern of this molecule—featuring a reactive chlorine atom at the 2-position and a methyl ester at the 5-position—offers a strategic handle for molecular elaboration.
The reactivity of the C2-chloro group is the cornerstone of this molecule's utility. The electron-withdrawing effect of the adjacent ring nitrogen atom significantly activates the C2 position towards nucleophilic attack. This electronic feature makes the chlorine atom a proficient leaving group, enabling a diverse range of substitution reactions. This guide provides a comprehensive overview, including detailed protocols and mechanistic insights, into the two primary classes of nucleophilic substitution reactions involving this substrate: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The most direct pathway for functionalizing Methyl 2-chloroquinoline-5-carboxylate is through the SNAr mechanism. This reaction class does not require a metal catalyst and proceeds via a two-step addition-elimination sequence.[3][4][5]
The SNAr Mechanism: An Addition-Elimination Pathway
The generally accepted mechanism for nucleophilic aromatic substitution on electron-deficient heteroaromatics like 2-chloroquinolines involves the initial attack of a nucleophile on the carbon atom bearing the leaving group.[3][6] This step is typically the rate-determining step as it transiently disrupts the aromaticity of the quinoline ring system. The attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, which is resonance-stabilized.[4] In the final, rapid step, the leaving group (chloride) is expelled, restoring the aromatic system and yielding the substituted product.
Caption: The Addition-Elimination (SNAr) mechanism.
Protocol 1.1: Substitution with O-Nucleophiles (Alkoxylation)
The synthesis of 2-alkoxyquinolines is a common transformation, often used to modulate the electronic properties and solubility of the quinoline core. These compounds also serve as important ligands in catalysis.[7] The reaction typically requires a strong base to generate the alkoxide nucleophile from the corresponding alcohol.
Experimental Protocol: Synthesis of Methyl 2-methoxyquinoline-5-carboxylate
| Reagents & Materials | Amount | M.W. | Moles | Notes |
| Methyl 2-chloroquinoline-5-carboxylate | 1.0 g | 221.64 | 4.51 mmol | Substrate |
| Sodium Methoxide (NaOMe) | 365 mg | 54.02 | 6.77 mmol | Nucleophile/Base (1.5 eq) |
| Methanol (Anhydrous) | 20 mL | - | - | Solvent |
| Dichloromethane (DCM) | 50 mL | - | - | Extraction Solvent |
| Saturated NaCl solution (Brine) | 20 mL | - | - | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | Drying agent |
Step-by-Step Procedure:
-
To a stirred solution of sodium methoxide in anhydrous methanol at room temperature, add Methyl 2-chloroquinoline-5-carboxylate in one portion.
-
Heat the reaction mixture to reflux (approx. 65°C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water (30 mL) and dichloromethane (50 mL).
-
Separate the organic layer, and extract the aqueous layer with additional DCM (2 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
Causality Behind Choices:
-
Sodium Methoxide: A strong base is required to ensure the complete deprotonation of methanol, generating the highly nucleophilic methoxide anion. Using the alcohol alone under neutral or acidic conditions is generally ineffective.
-
Reflux Conditions: Heating is necessary to provide sufficient thermal energy to overcome the activation barrier associated with the initial nucleophilic attack and the temporary loss of aromaticity in the Meisenheimer intermediate.[7]
Protocol 1.2: Substitution with N-Nucleophiles (Amination)
The introduction of amino groups at the C2 position is of paramount importance in drug discovery, as it allows for the installation of functionalities that can engage in hydrogen bonding and other key interactions with biological targets.
Experimental Protocol: Synthesis of Methyl 2-(piperidin-1-yl)quinoline-5-carboxylate
| Reagents & Materials | Amount | M.W. | Moles | Notes |
| Methyl 2-chloroquinoline-5-carboxylate | 1.0 g | 221.64 | 4.51 mmol | Substrate |
| Piperidine | 0.89 mL | 85.15 | 8.80 mmol | Nucleophile (2.0 eq) |
| Potassium Carbonate (K₂CO₃) | 935 mg | 138.21 | 6.77 mmol | Base (1.5 eq) |
| N,N-Dimethylformamide (DMF) | 15 mL | - | - | Solvent |
Step-by-Step Procedure:
-
Combine Methyl 2-chloroquinoline-5-carboxylate, piperidine, and potassium carbonate in a round-bottom flask containing DMF.
-
Heat the mixture to 100°C with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 8-12 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).
-
Collect the resulting precipitate by vacuum filtration, washing thoroughly with water.
-
Dry the solid under vacuum. If necessary, recrystallize from ethanol/water or purify by column chromatography to obtain the pure product.
Causality Behind Choices:
-
Potassium Carbonate: While piperidine is a base, the reaction generates HCl, which would protonate the starting amine, rendering it non-nucleophilic. An external inorganic base like K₂CO₃ is added to neutralize the in-situ generated acid and maintain a supply of the free amine nucleophile.
-
DMF Solvent: A polar aprotic solvent like DMF is ideal as it can dissolve the reactants and salts while not interfering with the nucleophile. Its high boiling point is also suitable for reactions requiring elevated temperatures.
Protocol 1.3: Substitution with S-Nucleophiles (Thiolation)
Thioether-substituted quinolines are valuable intermediates and have applications in materials science and as precursors for further functionalization (e.g., oxidation to sulfoxides or sulfones).
Experimental Protocol: Synthesis of Methyl 2-(phenylthio)quinoline-5-carboxylate
| Reagents & Materials | Amount | M.W. | Moles | Notes |
| Methyl 2-chloroquinoline-5-carboxylate | 1.0 g | 221.64 | 4.51 mmol | Substrate |
| Thiophenol | 0.51 mL | 110.18 | 4.96 mmol | Nucleophile (1.1 eq) |
| Sodium Hydride (60% in mineral oil) | 200 mg | 24.00 | 5.00 mmol | Base (1.1 eq) |
| Tetrahydrofuran (THF), Anhydrous | 20 mL | - | - | Solvent |
Step-by-Step Procedure:
-
Caution: Sodium hydride reacts violently with water. Perform under an inert atmosphere (N₂ or Ar).
-
To a stirred suspension of sodium hydride in anhydrous THF at 0°C, add thiophenol dropwise. Allow the mixture to stir for 20 minutes at 0°C to ensure complete formation of the sodium thiophenolate salt.
-
Add a solution of Methyl 2-chloroquinoline-5-carboxylate in THF to the thiophenolate mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield the product.
Causality Behind Choices:
-
Sodium Hydride: Thiols are acidic, but the corresponding thiolates are significantly more nucleophilic. A strong, non-nucleophilic base like NaH is used to deprotonate the thiophenol irreversibly, generating the potent thiophenolate nucleophile required for the substitution.[8]
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
For the formation of carbon-carbon and certain carbon-heteroatom bonds, where direct SNAr reactions are often not feasible, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[9][10] These reactions have revolutionized drug discovery and materials science by enabling the efficient construction of complex molecular architectures.[9][11]
Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming biaryl linkages. It involves the coupling of an organoboron species (like a boronic acid) with an organic halide.[11][12]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of Methyl 2-(phenyl)quinoline-5-carboxylate
| Reagents & Materials | Amount | M.W. | Moles | Notes |
| Methyl 2-chloroquinoline-5-carboxylate | 500 mg | 221.64 | 2.26 mmol | Substrate |
| Phenylboronic Acid | 330 mg | 121.93 | 2.71 mmol | Coupling Partner (1.2 eq) |
| Pd(PPh₃)₄ | 130 mg | 1155.56 | 0.11 mmol | Catalyst (5 mol%) |
| Potassium Carbonate (K₂CO₃) | 624 mg | 138.21 | 4.52 mmol | Base (2.0 eq) |
| Toluene / Water | 10 mL / 2 mL | - | - | Solvent (5:1) |
Step-by-Step Procedure:
-
To a flask, add Methyl 2-chloroquinoline-5-carboxylate, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed toluene/water solvent mixture, followed by the catalyst, Tetrakis(triphenylphosphine)palladium(0).
-
Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography to afford the biaryl product.
Causality Behind Choices:
-
Pd(PPh₃)₄ Catalyst: This Pd(0) complex initiates the catalytic cycle by undergoing oxidative addition into the C-Cl bond of the quinoline.
-
Base (K₂CO₃): The base is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of the phenyl group from boron to the palladium center.
-
Two-Phase Solvent: The water in the toluene/water system is essential for dissolving the inorganic base and facilitating the transmetalation step.
Summary and Outlook
Methyl 2-chloroquinoline-5-carboxylate serves as a robust and versatile platform for the synthesis of diverse quinoline derivatives. Through classical SNAr reactions with a range of heteroatom nucleophiles, researchers can readily access 2-alkoxy, 2-amino, and 2-thioether substituted quinolines. For more complex carbon-carbon bond formations, modern palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling provide an efficient and reliable strategy. The protocols and mechanistic insights provided in this guide are intended to empower researchers in drug discovery and materials science to effectively utilize this valuable synthetic intermediate in their research endeavors.
References
-
Palladium‐Catalyzed Cross‐Coupling of 2‐Chloroquinoxaline N‐Oxides with Arylboronic Acids. ResearchGate. Available from: [Link]
-
Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. National Institutes of Health (NIH). Available from: [Link]
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available from: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research (JOCPR). Available from: [Link]
-
Aromatic Nucleophilic Substitution. Dalal Institute. Available from: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Available from: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Available from: [Link]
-
Methyl 2-chloroquinoline-5-carboxylate (C11H8ClNO2). PubChem. Available from: [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available from: [Link]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jocpr.com [jocpr.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
Methyl 2-chloroquinoline-5-carboxylate: A Versatile Scaffold for Kinase Inhibitor Synthesis
Introduction: The Quinoline Scaffold in Kinase Inhibitor Drug Discovery
The quinoline ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1] Its rigid structure and synthetic tractability have made it a cornerstone in the development of a multitude of therapeutic agents. In the realm of oncology, quinoline-based molecules have emerged as a particularly successful class of kinase inhibitors, with several approved drugs and numerous candidates in clinical development.[2] Protein kinases, which play a pivotal role in cellular signal transduction pathways, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention.[3] Quinoline derivatives have demonstrated the ability to target a range of oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the c-Met receptor, thereby modulating critical pathways involved in tumor growth, proliferation, and angiogenesis.[4][5]
This guide focuses on the application of Methyl 2-chloroquinoline-5-carboxylate as a key starting material for the synthesis of novel kinase inhibitors. The strategic placement of the chloro-substituent at the 2-position and the carboxylate group at the 5-position provides synthetic handles for diversification, allowing for the systematic exploration of the chemical space around the quinoline core to optimize potency and selectivity against specific kinase targets.
Strategic Importance of Methyl 2-chloroquinoline-5-carboxylate
The utility of Methyl 2-chloroquinoline-5-carboxylate in the synthesis of kinase inhibitors is rooted in its chemical reactivity. The chlorine atom at the 2-position is susceptible to nucleophilic substitution and, more importantly, serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and amino moieties, which are crucial for establishing key interactions within the ATP-binding pocket of various kinases. The methyl ester at the 5-position offers an additional point for modification, such as conversion to amides, to further probe the surrounding solvent-exposed region of the kinase active site and enhance drug-like properties.
A notable application of this scaffold is found in the synthesis of farnesol X receptor modulators, with patents citing its use and listing several relevant kinase targets.[6] This underscores the potential of Methyl 2-chloroquinoline-5-carboxylate as a versatile starting point for generating libraries of compounds for screening against a panel of kinases.
Key Synthetic Methodologies
The derivatization of Methyl 2-chloroquinoline-5-carboxylate into potential kinase inhibitors primarily relies on two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of kinase inhibitor synthesis, this reaction is instrumental in introducing aryl or heteroaryl groups at the 2-position of the quinoline core. These appended ring systems can mimic the adenine region of ATP and form critical hydrogen bonds and hydrophobic interactions within the kinase hinge region.
Conceptual Workflow: Suzuki-Miyaura Coupling
Sources
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN111278821A - ä½ä¸ºæ³å°¼éxåä½è°èåçèºç¯ååç© - Google Patents [patents.google.com]
The Versatile Building Block: Methyl 2-chloroquinoline-5-carboxylate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. Its rigid bicyclic structure provides a privileged framework that can be strategically functionalized to interact with a diverse array of biological targets. Within this important class of heterocycles, Methyl 2-chloroquinoline-5-carboxylate emerges as a particularly valuable and versatile building block. The strategic placement of a reactive chloro group at the 2-position and a readily modifiable methyl ester at the 5-position makes this compound a powerful tool for medicinal chemists in the construction of complex bioactive molecules.
This technical guide provides an in-depth exploration of the applications of Methyl 2-chloroquinoline-5-carboxylate in medicinal chemistry. We will delve into its chemical reactivity, offer detailed protocols for its key transformations, and showcase its utility in the synthesis of targeted therapies, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈ClNO₂ | ChemSrc[1] |
| Molecular Weight | 221.64 g/mol | ChemSrc[1] |
| LogP | 2.67 | ChemSrc[1] |
| Polar Surface Area (PSA) | 39.19 Ų | ChemSrc[1] |
Core Reactivity and Synthetic Potential
The synthetic utility of Methyl 2-chloroquinoline-5-carboxylate is primarily dictated by the reactivity of its two functional groups: the 2-chloro substituent and the 5-methyl carboxylate.
Sources
Application Notes and Protocols: Methyl 2-chloroquinoline-5-carboxylate as a Versatile Building Block for Functional Materials
Introduction: Unlocking the Potential of a Privileged Scaffold
The quinoline nucleus is a cornerstone in the design of functional organic materials, renowned for its presence in a vast array of pharmaceuticals, agrochemicals, and materials with unique photophysical properties.[1] Its rigid, planar structure and inherent electronic characteristics make it an ideal scaffold for the development of novel compounds with tailored functionalities. Within this esteemed class of heterocycles, Methyl 2-chloroquinoline-5-carboxylate emerges as a particularly valuable and versatile building block.
This document serves as a comprehensive guide for researchers, medicinal chemists, and materials scientists on the strategic application of Methyl 2-chloroquinoline-5-carboxylate in the synthesis of advanced functional materials. We will delve into the causality behind its reactivity, provide detailed, field-proven protocols for its functionalization, and explore its potential in the creation of novel bioactive agents and luminescent materials.
The strategic positioning of three key functional handles on the quinoline core of Methyl 2-chloroquinoline-5-carboxylate underpins its versatility:
-
The 2-Chloro Substituent: This is the primary reactive site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the quinoline nitrogen activates the C2 position, facilitating the introduction of a wide range of substituents.
-
The 5-Carboxylate Group: The methyl ester at the C5 position offers a secondary site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. This position is crucial for tuning the electronic properties, solubility, and biological interactions of the final molecule.
-
The Quinoline Core: The aromatic core itself can participate in various chemical transformations and provides the foundational photophysical and electronic properties that can be modulated by the substituents at the C2 and C5 positions.
This guide will provide the foundational knowledge and practical protocols to empower researchers to harness the full potential of this exceptional building block.
I. Core Reactivity and Functionalization Strategies
The synthetic utility of Methyl 2-chloroquinoline-5-carboxylate is primarily dictated by the reactivity of the 2-chloro group. This section outlines the key reaction pathways for its elaboration.
A. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the quinoline ring system renders the 2-chloro position susceptible to attack by a variety of nucleophiles. This reaction is a straightforward and efficient method for introducing heteroatom-based functional groups.
-
Causality of Reactivity: The nitrogen atom in the quinoline ring withdraws electron density from the carbocyclic ring, particularly from the C2 and C4 positions. This polarization facilitates the addition-elimination mechanism of SNAr, where a nucleophile attacks the C2 carbon, forming a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion.
-
Typical Nucleophiles:
-
N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) are excellent nucleophiles for this transformation, leading to the formation of 2-aminoquinoline derivatives.
-
O-Nucleophiles: Alkoxides and phenoxides can be used to synthesize 2-alkoxy and 2-aryloxyquinolines, respectively.
-
S-Nucleophiles: Thiols and thiophenols readily displace the chloride to yield 2-thioether substituted quinolines.
-
B. Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry offers a powerful toolkit of palladium-catalyzed cross-coupling reactions that are well-suited for the functionalization of 2-chloroquinolines. These methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and broad functional group tolerance.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the C2 position of the quinoline and a variety of sp2-hybridized carbon atoms from boronic acids or their esters.[2] This is a premier method for the synthesis of 2-aryl and 2-heteroarylquinolines. The catalytic cycle involves the oxidative addition of the 2-chloroquinoline to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst.[3][4]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a highly versatile and widely used method.[5][6] It allows for the coupling of 2-chloroquinolines with a broad range of primary and secondary amines, including those that are poor nucleophiles in traditional SNAr reactions. This reaction is invaluable for the synthesis of complex 2-aminoquinoline derivatives.[7][8][9]
II. Application in Medicinal Chemistry: Scaffolds for Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs featuring this core.[7][10] Methyl 2-chloroquinoline-5-carboxylate provides an excellent starting point for the synthesis of novel bioactive molecules.
A. Synthesis of Potential Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The 2-aminoquinoline scaffold is a common motif in this class of drugs. The following protocol outlines the synthesis of a generic 2-anilinoquinoline-5-carboxamide, a scaffold with potential kinase inhibitory activity.
Protocol 1: Synthesis of a 2-Anilinoquinoline-5-Carboxamide Library
This protocol details a two-step synthesis of a library of 2-anilinoquinoline-5-carboxamides from Methyl 2-chloroquinoline-5-carboxylate. The first step is a Buchwald-Hartwig amination, followed by hydrolysis of the methyl ester and subsequent amidation.
Workflow Diagram
Caption: Synthetic workflow for a 2-anilinoquinoline-5-carboxamide library.
Step-by-Step Methodology
Step 1: Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk flask, add Methyl 2-chloroquinoline-5-carboxylate (1.0 equiv.), the desired substituted aniline (1.2 equiv.), cesium carbonate (2.0 equiv.), and Xantphos (10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 5 mol%) to the flask under a positive pressure of inert gas.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction Conditions: Stir the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired Methyl 2-(arylamino)quinoline-5-carboxylate.
Step 2: Ester Hydrolysis
-
Reaction Setup: Dissolve the Methyl 2-(arylamino)quinoline-5-carboxylate (1.0 equiv.) in a mixture of THF and water (3:1).
-
Reagent Addition: Add lithium hydroxide (LiOH, 3.0 equiv.) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Remove the THF under reduced pressure. Acidify the aqueous residue to pH 3-4 with 1M HCl.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield the 2-(Arylamino)quinoline-5-carboxylic acid.
Step 3: Amide Coupling
-
Reaction Setup: To a round-bottom flask, add the 2-(Arylamino)quinoline-5-carboxylic acid (1.0 equiv.), the desired amine (1.1 equiv.), and HATU (1.2 equiv.) in anhydrous DMF.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv.) to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 6-12 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the final N-Alkyl/Aryl-2-(arylamino)quinoline-5-carboxamide.
III. Application in Materials Science: Building Blocks for Luminescent Materials
Quinoline derivatives are widely used in the field of organic electronics, particularly as components of Organic Light-Emitting Diodes (OLEDs).[11] Their electron-deficient nature makes them suitable as electron-transporting or emissive materials.[11] The ability to tune their electronic and photophysical properties through substitution makes Methyl 2-chloroquinoline-5-carboxylate an attractive starting material for novel OLED components.
A. Synthesis of 2-Aryl-Substituted Quinolines for OLED Applications
The introduction of aromatic substituents at the C2 position via Suzuki-Miyaura coupling can extend the π-conjugation of the quinoline system, leading to materials with desirable photoluminescent properties.
Protocol 2: Synthesis of a 2-Arylquinoline-5-carboxylate for OLED Applications
This protocol describes the synthesis of a 2-arylquinoline-5-carboxylate via a Suzuki-Miyaura cross-coupling reaction.
Workflow Diagram
Caption: Synthetic workflow for a 2-arylquinoline-5-carboxylate.
Step-by-Step Methodology
-
Reaction Setup: In a microwave vial, combine Methyl 2-chloroquinoline-5-carboxylate (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium carbonate (3.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 5 mol%).
-
Solvent Addition: Add a 4:1 mixture of dioxane and water.
-
Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30-60 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the Methyl 2-arylquinoline-5-carboxylate.
IV. Data Presentation: Representative Examples
The following table summarizes expected outcomes for the synthesis of representative functional materials derived from Methyl 2-chloroquinoline-5-carboxylate, based on analogous reactions in the literature.
| Entry | Reactant 1 | Reactant 2 | Reaction Type | Product | Expected Yield (%) |
| 1 | Methyl 2-chloroquinoline-5-carboxylate | Aniline | Buchwald-Hartwig | Methyl 2-(phenylamino)quinoline-5-carboxylate | 75-90 |
| 2 | Methyl 2-chloroquinoline-5-carboxylate | Phenylboronic Acid | Suzuki-Miyaura | Methyl 2-phenylquinoline-5-carboxylate | 80-95 |
| 3 | Methyl 2-chloroquinoline-5-carboxylate | Morpholine | SNAr | Methyl 2-morpholinoquinoline-5-carboxylate | 85-98 |
| 4 | 2-(Phenylamino)quinoline-5-carboxylic acid | Benzylamine | Amide Coupling | N-Benzyl-2-(phenylamino)quinoline-5-carboxamide | 70-85 |
V. Conclusion and Future Outlook
Methyl 2-chloroquinoline-5-carboxylate is a highly valuable and versatile building block for the synthesis of a wide range of functional materials. Its well-defined reactive sites allow for selective and efficient functionalization through both classical and modern synthetic methodologies. The protocols outlined in this guide provide a solid foundation for the exploration of new chemical space in both medicinal chemistry and materials science. The continued development of novel cross-coupling technologies and a deeper understanding of the structure-property relationships of quinoline derivatives will undoubtedly lead to the discovery of new materials with enhanced performance and biological activity, all originating from this remarkable scaffold.
VI. References
-
Quinoline and its derivatives have been used in many fields, including medicine. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). PubMed Central.
-
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. (n.d.). BenchChem.
-
Quinoline is a multifunctional scaffold in medicinal chemistry that forms a salt with acids and undergoes electrophilic and nucleophilic substitution reactions. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). PubMed Central.
-
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24). Royal Society of Chemistry.
-
The key step in the synthesis of these compounds required a selective Buchwald-Hartwig amination of an aryl bromide in the presence of an activated heteroaryl chloride. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008, November 21). PubMed.
-
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-8-iodoquinoxaline. (n.d.). BenchChem.
-
In this paper, we report the preparation of a range of new 6-heterocyclic substituted 2-aminoquinolines using Buchwald-Hartwig chemistry. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2025, August 10). ResearchGate.
-
The reaction of 2-chloro-6,7-dimethoxy-3-nitroquinoline with a series of amines and aminoalkanoates under basic microwave-mediated conditions and under Buchwald–Hartwig amination conditions is reported. Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (n.d.). ResearchGate.
-
The regioselective palladium-catalyzed cross-coupling reactions of 2,4,7-trichloroquinazoline with various aryl- and heteroarylboronic acids are reported. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (n.d.). PubMed Central.
-
Rossi, R. A., Pierini, A. B., & Peñéñory, A. B. (2003). Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews, 103(1), 71–168.
-
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline. (n.d.). BenchChem.
-
Elmaaty, T. A., & El-Taweel, F. M. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 10(9), 1174–1184.
-
Functionalized quinolines with a D/A–A–D architecture were designed and analyzed as active layers for organic field-effect transistors. Functionalized D/A–A–D quinolines for application in solution-processable p-channel organic field-effect transistors. (n.d.). Royal Society of Chemistry.
-
Quinoline derivatives are frequently employed as ETMs due to their inherent electron-deficient properties. Application Notes and Protocols for Quinoline Derivatives in Organic Light-Emitting Diodes (OLEDs). (n.d.). BenchChem.
-
What you have read about regioselective nucleophilic attack occurs in 2,4-dichloroquinazoline ring is true. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025, March 15). Chemistry Stack Exchange.
-
OLED device production was done with a commercial MEH-PPV(commercial) fluorescent product, and produced fluorescence material (5,7-dibromo-8-hydroxyquinoline). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. (n.d.). ResearchGate.
-
Many methods exist for the construction of quinoline rings systems, which can be utilized based on the pattern of substitution desired. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). SciSpace.
-
Functionalization of the quinoline ring has emerged as a transformative strategy in modern synthetic chemistry because of the medicinal potential of quinoline-based scaffolds. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025, January 28). Royal Society of Chemistry.
-
A fluorescent sensor utilizing quinoline-functionalized UiO-66 for the detection and removal of zinc ions from aqueous solutions. A fluorescent sensor utilizing quinoline-functionalized UiO-66 for the detection and removal of zinc ions from aqueous solutions. (n.d.). Royal Society of Chemistry.
-
Quinolines have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry. SYNTHESIS OF SOME NEW QUINOLINE DERIVATIVES FROM O-NITRO TOLUENE. (n.d.). ResearchGate.
-
Suzuki-Miyaura coupling (or Suzuki coupling) is a metal catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions. Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
-
In this video, I set up a Suzuki coupling. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
-
A series of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids was synthesized and screened as antimicrobial agents. Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. (1977, June). PubMed.
-
Methyl quinoline-5-carboxylate. Methyl quinoline-5-carboxylate. (n.d.). Lead Sciences.
-
Quinoline complexes with OLEDs properties. Quinoline complexes with OLEDs properties. (n.d.). ResearchGate.
-
ChemInform Abstract: Synthesis of Novel Quinoxaline-5-carboxylic Acid Derivatives. ChemInform Abstract: Synthesis of Novel Quinoxaline-5-carboxylic Acid Derivatives. (n.d.). Sci-Hub.
-
Elghamry and co-workers used a similar reaction protocol with minor modifications in a one-step and one-pot method to synthesize quinoline-4-carboxylic acids 28 in water. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PubMed Central.
-
methyl quinoline-5-carboxylate. methyl quinoline-5-carboxylate | CAS 16675-62-0. (n.d.). Santa Cruz Biotechnology.
-
Methyl quinoline-5-carboxylate. Methyl quinoline-5-carboxylate | 16675-62-0. (n.d.). J&K Scientific.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Experimental protocol for the synthesis of "Methyl 2-chloroquinoline-5-carboxylate"
Application Notes & Protocol: Synthesis of Methyl 2-chloroquinoline-5-carboxylate
Introduction: The Quinoline Core in Modern Chemistry
Quinolines represent a foundational class of nitrogen-containing heterocyclic compounds, prized for their vast structural diversity and significant biological potential.[1] From the historic anti-malarial agent quinine to modern anticancer and anti-inflammatory drugs, the quinoline scaffold is a cornerstone of medicinal chemistry.[2] Methyl 2-chloroquinoline-5-carboxylate is a key functionalized derivative, serving as a versatile synthetic intermediate. The chloro- and carboxylate groups at the 2- and 5-positions, respectively, offer orthogonal handles for further chemical modification, enabling the construction of more complex molecules for drug discovery and materials science.[3]
This document provides a comprehensive, field-tested protocol for the synthesis of Methyl 2-chloroquinoline-5-carboxylate. The narrative emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Strategic Overview: A Two-Step Approach
The most reliable and direct pathway to the target compound involves two primary transformations starting from 2-Hydroxyquinoline-5-carboxylic acid:
-
Fischer Esterification: Conversion of the carboxylic acid moiety to its corresponding methyl ester. This step protects the acid group and improves solubility in organic solvents for the subsequent step.
-
Deoxychlorination: Transformation of the 2-hydroxyquinoline (which exists predominantly as its 2-quinolone tautomer) into the 2-chloroquinoline derivative. This is achieved using a potent chlorinating agent, phosphorus oxychloride (POCl₃).
This strategic sequence ensures high yields and simplifies purification by addressing the functional groups in a logical order.
Core Mechanism: The Role of Phosphorus Oxychloride
The critical deoxychlorination step proceeds via the activation of the 2-quinolone's amide oxygen by phosphorus oxychloride (POCl₃). The lone pair on the oxygen atom attacks the electrophilic phosphorus center, leading to the displacement of a chloride ion. This forms a highly reactive phosphate ester intermediate. The displaced chloride ion then acts as a nucleophile, attacking the C2 position of the quinoline ring and cleaving the C-O bond. This SɴAr-type (Nucleophilic Aromatic Substitution) reaction is driven by the formation of the stable aromatic quinoline ring and the departure of a phosphate byproduct.
Mandatory Safety Protocols: Handling Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a highly corrosive, toxic, and moisture-sensitive reagent that reacts violently with water.[4][5][6] Strict adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (Nitrile is not suitable; Neoprene is recommended).[7] All manipulations must be performed inside a certified chemical fume hood.[8]
-
Environment: Ensure the absence of water in the reaction setup. All glassware must be oven-dried or flame-dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Emergency Preparedness: Keep a supply of dry sand or other inert absorbent material readily available for spills.[9] Do not use water to extinguish a POCl₃ fire.[10] An emergency safety shower and eyewash station must be immediately accessible.
-
Quenching and Disposal: Excess POCl₃ must be quenched slowly and carefully by adding it to ice water with vigorous stirring in a fume hood. This is a highly exothermic reaction that releases toxic HCl gas. Waste must be neutralized and disposed of according to institutional and local regulations.[11]
Experimental Workflow Diagram
Sources
- 1. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA3016182A1 - Substituted indole mcl-1 inhibitors - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. lanxess.com [lanxess.com]
- 7. my.airliquide.com [my.airliquide.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Phosphorus trichloride and phosphorus oxychloride (HSG 35, 1989) [inchem.org]
- 10. lobachemie.com [lobachemie.com]
- 11. spectrumchemical.com [spectrumchemical.com]
Application Notes & Protocols: Methyl 2-chloroquinoline-5-carboxylate as a Versatile Scaffold for the Synthesis of Novel Heterocycles
Introduction: The Strategic Value of the Quinoline Core
The quinoline scaffold, a fusion of benzene and pyridine rings, is a privileged structure in medicinal chemistry and materials science.[1][2] Its derivatives are the cornerstone of numerous pharmaceuticals, exhibiting a vast spectrum of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] Methyl 2-chloroquinoline-5-carboxylate emerges as a particularly powerful building block due to its strategically positioned and differentially reactive functional groups. The C2-chloro substituent serves as a versatile linchpin for carbon-carbon and carbon-heteroatom bond formation, while the C5-methyl ester provides a secondary handle for molecular elaboration. This guide provides an in-depth exploration of the synthetic utility of this reagent, complete with detailed protocols and the scientific rationale behind key experimental choices.
Chapter 1: Understanding the Reactivity Landscape
The synthetic versatility of methyl 2-chloroquinoline-5-carboxylate stems from two primary reactive sites: the electrophilic C2 carbon attached to the chlorine atom and the carbonyl carbon of the methyl ester at the C5 position.
-
The C2-Position: The chlorine atom at the C2 position is an excellent leaving group. The electron-withdrawing effect of the adjacent ring nitrogen atom makes this position highly susceptible to two major classes of reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions, which have revolutionized modern organic synthesis, allow for the precise formation of C-C, C-N, and C-O bonds.[4]
-
Nucleophilic Aromatic Substitution (SNAr): This pathway enables the direct displacement of the chloride by a wide range of nucleophiles.[5][6]
-
-
The C5-Ester: The methyl ester group can be readily transformed into other functionalities, such as carboxylic acids, amides, or alcohols, adding another dimension of structural diversity to the synthesized molecules.
The strategic combination of these reaction pathways allows for a modular and efficient approach to building complex heterocyclic libraries from a single, readily accessible starting material.[7]
Figure 1: Key reaction pathways for the functionalization of Methyl 2-chloroquinoline-5-carboxylate.
Chapter 2: Palladium-Catalyzed Cross-Coupling Protocols
Palladium-catalyzed reactions are indispensable tools for constructing complex molecular architectures.[4] The C2-Cl bond of the quinoline is readily activated by palladium(0) catalysts, enabling a variety of coupling reactions.
Protocol 2.1: Suzuki-Miyaura C-C Coupling
This protocol details the formation of a C-C bond between the quinoline C2 position and an aryl or heteroaryl group.
Reaction Scheme: (Methyl 2-chloroquinoline-5-carboxylate) + (Arylboronic Acid) --[Pd Catalyst, Ligand, Base]--> (Methyl 2-arylquinoline-5-carboxylate)
Step-by-Step Protocol:
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 2-chloroquinoline-5-carboxylate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand like SPhos or XPhos (2-4 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (e.g., 4:1 v/v) or toluene/water. The total solvent volume should be sufficient to make a ~0.1 M solution with respect to the starting material.
-
Reaction: Heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-arylquinoline product.
Expert Insights & Causality:
-
Choice of Catalyst/Ligand: The selection of the ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often superior for coupling with heteroaryl chlorides as they promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species.[8][9]
-
Choice of Base: An aqueous base is required to facilitate the transmetalation step in the catalytic cycle. Cs₂CO₃ is often more effective than K₂CO₃ for challenging couplings due to its higher solubility and basicity.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2.2: Buchwald-Hartwig C-N Amination
This protocol describes the formation of a C-N bond, a crucial transformation for synthesizing compounds with potential biological activity.[10]
Reaction Scheme: (Methyl 2-chloroquinoline-5-carboxylate) + (Amine) --[Pd Catalyst, Ligand, Base]--> (Methyl 2-(amino)quinoline-5-carboxylate)
Step-by-Step Protocol:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%) and a suitable ligand (e.g., BrettPhos or RuPhos, 1.5-4.5 mol%) to a flame-dried Schlenk tube.
-
Add Reactants: Add the amine (1.1-1.3 eq.), Methyl 2-chloroquinoline-5-carboxylate (1.0 eq.), and a strong, non-nucleophilic base such as NaOt-Bu or LiHMDS (1.4-2.0 eq.).
-
Solvent and Reaction: Add a degassed anhydrous aprotic solvent like toluene or THF. Seal the tube and heat the mixture to 80-120 °C with stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
Expert Insights & Causality:
-
Base Selection: Strong, non-nucleophilic bases are essential. NaOt-Bu is the most common choice as it is strong enough to deprotonate the amine without competing as a nucleophile in an SNAr reaction.
-
Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen. Maintaining a strictly inert atmosphere is paramount for achieving high yields and preventing catalyst degradation.[10]
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Base | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 85-95% |
| Suzuki-Miyaura | 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 70-85% |
| Buchwald-Hartwig | Aniline | BrettPhos Palladacycle | NaOt-Bu | 80-90% |
| Buchwald-Hartwig | Morpholine | RuPhos Palladacycle | LiHMDS | 75-90% |
| Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions. |
Chapter 3: Nucleophilic Aromatic Substitution (SNAr) Protocols
SNAr provides a direct, often metal-free, route to substitute the C2-chloro group with various heteroatom nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate.[6][11]
Figure 3: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol 3.1: Substitution with Oxygen Nucleophiles (Alkoxides)
Reaction Scheme: (Methyl 2-chloroquinoline-5-carboxylate) + (Sodium Alkoxide) --[Solvent]--> (Methyl 2-alkoxyquinoline-5-carboxylate)
Step-by-Step Protocol:
-
Prepare Alkoxide: In a flame-dried round-bottom flask under N₂, add sodium hydride (1.5 eq., 60% dispersion in mineral oil) to the desired alcohol (which also serves as the solvent). Stir at room temperature until hydrogen evolution ceases (~30 min).
-
Add Substrate: Add Methyl 2-chloroquinoline-5-carboxylate (1.0 eq.) to the freshly prepared sodium alkoxide solution.
-
Reaction: Heat the reaction mixture to reflux. Monitor by TLC until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction to 0 °C and carefully quench by adding water. Remove the alcohol under reduced pressure.
-
Extraction & Purification: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Expert Insights & Causality:
-
Anhydrous Conditions: The use of NaH requires strictly anhydrous conditions to prevent quenching by water.
-
Pre-formation of Nucleophile: The alkoxide is pre-formed to ensure a high concentration of the active nucleophile, driving the reaction to completion.
Protocol 3.2: Substitution with Nitrogen Nucleophiles (Amines)
Reaction Scheme: (Methyl 2-chloroquinoline-5-carboxylate) + (Amine) --[Base, Solvent]--> (Methyl 2-(amino)quinoline-5-carboxylate)
Step-by-Step Protocol:
-
Setup: In a sealed tube, combine Methyl 2-chloroquinoline-5-carboxylate (1.0 eq.), the desired primary or secondary amine (2.0-5.0 eq.), and a non-nucleophilic base such as K₂CO₃ or DIPEA (1.5 eq.).
-
Solvent: Add a polar aprotic solvent like DMF or NMP.
-
Reaction: Seal the tube and heat to 100-150 °C. The reaction can also be performed effectively using microwave irradiation. Monitor by LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water. If a precipitate forms, collect it by filtration. Otherwise, extract with an appropriate organic solvent.
-
Purification: Wash the organic layer with water to remove the solvent, dry, and concentrate. Purify the product by chromatography or recrystallization.
Expert Insights & Causality:
-
Excess Amine: Using the amine in excess can serve a dual role as both the nucleophile and the base to quench the HCl byproduct. However, including a dedicated base like K₂CO₃ is often cleaner.[12]
-
High Temperature: SNAr reactions often require heat to overcome the activation energy associated with disrupting the aromaticity of the quinoline ring in the intermediate step.[6]
Chapter 4: Transformations of the C5-Ester Group
The C5-ester is a robust functional group that can be carried through the initial C2-functionalization and then modified to introduce new points of diversity.
Figure 4: A sequential workflow demonstrating C2-functionalization followed by C5-ester modification.
Protocol 4.1: Saponification to the Carboxylic Acid
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the C2-functionalized methyl ester (1.0 eq.) in a mixture of THF or methanol and water.
-
Add Base: Add an excess of LiOH or NaOH (2.0-5.0 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the hydrolysis is complete (monitored by TLC/LC-MS).
-
Work-up: Remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 1M HCl.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield the carboxylic acid. If no precipitate forms, extract the aqueous layer with ethyl acetate.
Protocol 4.2: Amide Coupling
Step-by-Step Protocol (starting from the carboxylic acid):
-
Activation: Dissolve the carboxylic acid (1.0 eq.) in an anhydrous solvent like DMF or CH₂Cl₂. Add a coupling agent such as EDC (1.2 eq.) and an activator like HOBt or HATU (1.2 eq.). Stir for 15-30 minutes at room temperature.
-
Amine Addition: Add the desired amine (1.1 eq.) and a base like DIPEA or triethylamine (2.0 eq.).
-
Reaction: Stir at room temperature for 4-16 hours.
-
Work-up and Purification: Dilute with water and extract with an organic solvent. Wash the organic phase sequentially with dilute acid (e.g., 5% citric acid), saturated NaHCO₃, and brine. Dry, concentrate, and purify by chromatography.
Conclusion
Methyl 2-chloroquinoline-5-carboxylate is a high-potential building block for the synthesis of diverse heterocyclic structures. Its orthogonal reactive sites allow for controlled, sequential functionalization via robust and well-established synthetic methodologies. By leveraging palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and standard ester manipulations, researchers in drug development and materials science can rapidly access novel and complex quinoline derivatives. The protocols and insights provided herein serve as a foundational guide for unlocking the full synthetic potential of this versatile reagent.
References
-
Grasa, G. A., & Colacot, T. J. (2007). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters. Available at: [Link]
-
Mathew, M. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available at: [Link]
-
Hübner, E. G., & Kaufmann, D. E. (2008). Palladium‐Catalyzed Cross‐Coupling of 2‐Chloroquinoxaline N‐Oxides with Arylboronic Acids. European Journal of Organic Chemistry. Available at: [Link]
-
ChemInform Abstract. (2010). Palladium-Catalyzed Cross-Coupling of 2-Chloroquinoxaline N-Oxides with Arylboronic Acids. ChemInform. Available at: [Link]
-
Nasielski-Hinkens, R., et al. (1988). Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Bulletin des Sociétés Chimiques Belges. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. Available at: [Link]
-
de Paula, R. F., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]
-
Pevec, A., & Stanovnik, B. (2001). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Patel, H. M., et al. (2014). Regioselective synthesis of novel 2-chloroquinoline-based methyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates. Journal of Saudi Chemical Society. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Maleki, A., et al. (2022). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Available at: [Link]
-
Abdel-Wahab, B. F., & Khidre, R. E. (2014). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry. Available at: [Link]
-
Vaskevich, Y. S., et al. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Journal of the Serbian Chemical Society. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]
-
Kattula, B., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. European Journal of Medicinal Chemistry. Available at: [Link]
-
Roy, D. K., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]
-
Wang, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. Available at: [Link]
-
Bouattour, Y., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Mediterranean Journal of Chemistry. Available at: [Link]
-
Lee, Y. J., & Bae, Y. H. (2002). Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. The Journal of Organic Chemistry. Available at: [Link]
-
PubChem. Methyl 2-chloroquinoline-5-carboxylate. Available at: [Link]
-
Kawamura, Y., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, H., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. International Journal of Molecular Sciences. Available at: [Link]
-
Kouznetsov, V. V., et al. (2023). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Available at: [Link]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 8. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. mdpi.com [mdpi.com]
Application Notes & Protocols for the Biological Screening of Methyl 2-chloroquinoline-5-carboxylate Derivatives
Foreword: Unlocking the Therapeutic Potential of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] From the potent antimalarial effects of quinine and chloroquine to the broad-spectrum antibacterial action of fluoroquinolones, and the targeted anticancer properties of kinase inhibitors, the versatility of the quinoline nucleus is well-established.[1][3][4] The strategic functionalization of this scaffold allows for the fine-tuning of its pharmacological properties, making it a perennial focus of drug discovery efforts.[5]
This guide focuses on a specific, yet promising, starting block for novel drug discovery: Methyl 2-chloroquinoline-5-carboxylate . The presence of a chloro group at the 2-position and a carboxylate at the 5-position offers reactive handles for a diverse range of chemical modifications. This allows for the systematic synthesis of a library of derivatives, each with the potential for unique biological activity.
These application notes provide a comprehensive framework for the initial biological screening of novel derivatives of Methyl 2-chloroquinoline-5-carboxylate. We will delve into the rationale behind selecting key assays for anticancer, antimicrobial, and anti-inflammatory activities, and provide detailed, field-proven protocols for their execution. Our approach is grounded in the principles of scientific integrity, ensuring that each protocol is a self-validating system for generating robust and reproducible data.
I. The Rationale for Screening: Potential Activities of Quinoline Derivatives
Quinoline derivatives have demonstrated a remarkable breadth of pharmacological effects. This informs our selection of primary screening assays to efficiently probe the potential therapeutic applications of novel Methyl 2-chloroquinoline-5-carboxylate derivatives.
-
Anticancer Activity: Many quinoline-based compounds have shown significant cytotoxicity against various cancer cell lines.[6][7][8][9] Their mechanisms of action are diverse, including the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of key signaling pathways involved in cell proliferation and survival.[8] Therefore, a primary cytotoxicity screen against a panel of cancer cell lines is a logical first step.
-
Antimicrobial Activity: The quinoline scaffold is the foundation of the highly successful fluoroquinolone class of antibiotics.[3] By targeting bacterial DNA gyrase and topoisomerase IV, these drugs effectively inhibit bacterial replication.[3] Novel quinoline derivatives may exhibit broad-spectrum or targeted antibacterial activity, as well as potential antifungal properties.[2][10]
-
Anti-inflammatory Activity: Chronic inflammation is a hallmark of many diseases. Quinoline derivatives have been investigated as anti-inflammatory agents, with mechanisms that include the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokine production.[5][11][12]
The following sections provide detailed protocols for assessing these key biological activities.
II. Anticancer Screening: In Vitro Cytotoxicity Assessment
A fundamental first step in anticancer drug discovery is to assess the cytotoxic potential of a compound against various cancer cell lines. The MTT assay is a widely used, reliable, and high-throughput method for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Test compounds (Methyl 2-chloroquinoline-5-carboxylate derivatives) dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Formazan Formation:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound required to inhibit the growth of 50% of cancer cells).
| Parameter | Recommendation | Rationale |
| Cell Lines | Panel of diverse cancer cell lines (e.g., breast, lung, colon) and a non-cancerous cell line (e.g., fibroblasts) | To assess broad-spectrum activity and selectivity. |
| Compound Concentrations | Logarithmic serial dilutions (e.g., 0.1, 1, 10, 100 µM) | To determine a dose-response curve and calculate the IC50. |
| Incubation Time | 48-72 hours | To allow for sufficient time for the compound to exert its cytotoxic effects. |
| Positive Control | Doxorubicin or Cisplatin | To validate the assay and provide a benchmark for potency. |
III. Antimicrobial Screening: Assessing Antibacterial and Antifungal Activity
The rich history of quinolines as antibacterial agents necessitates a thorough evaluation of novel derivatives for antimicrobial properties.[3] A two-tiered approach, starting with a qualitative assessment followed by quantitative determination of potency, is recommended.
Method 1: Agar Well Diffusion Assay (Qualitative)
This method provides a preliminary, visual assessment of a compound's ability to inhibit microbial growth.
Principle: A standardized microbial inoculum is spread over the surface of an agar plate. The test compound is introduced into a well cut into the agar. If the compound has antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, creating a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the antimicrobial potency of the compound.
Detailed Protocol: Agar Well Diffusion
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strains (e.g., Candida albicans ATCC 10231)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile swabs
-
Sterile cork borer
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Solvent control (e.g., DMSO)
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Evenly streak the swab over the entire surface of the agar plate in three directions to ensure uniform growth.
-
-
Well Preparation and Compound Addition:
-
Using a sterile cork borer, create wells of 6-8 mm in diameter in the agar.
-
Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and solvent control into separate wells.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at 25-30°C for 48-72 hours for fungi.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition in millimeters. A larger zone indicates greater antimicrobial activity.
-
Method 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) (Quantitative)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate. A standardized number of microorganisms are added to each well. After incubation, the wells are observed for microbial growth. The MIC is the lowest concentration of the compound at which no growth is observed.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution
Materials:
-
Microbial strains and growth media (as above)
-
96-well round-bottom plates
-
Test compounds and controls
-
Spectrophotometer
Procedure:
-
Compound Dilution:
-
Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Add 50 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
-
Inoculum Preparation and Inoculation:
-
Prepare a microbial suspension and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the diluted inoculum to each well.
-
-
Incubation:
-
Incubate the plate under the same conditions as the agar well diffusion assay.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.
-
Optionally, an indicator dye such as resazurin can be added to aid in the determination of microbial growth.
-
| Parameter | Recommendation | Rationale |
| Bacterial Strains | Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) | To assess the spectrum of antibacterial activity. |
| Fungal Strains | Candida albicans, Aspergillus niger | To evaluate potential antifungal properties. |
| Positive Controls | Ciprofloxacin, Ampicillin (antibacterial); Fluconazole (antifungal) | To validate the assay and provide a reference for potency. |
| Solvent Control | DMSO | To ensure the solvent has no intrinsic antimicrobial activity. |
IV. Anti-inflammatory Screening: Nitric Oxide Inhibition Assay
Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key feature of inflammatory processes. Therefore, the ability of a compound to inhibit NO production in stimulated macrophages is a good indicator of its potential anti-inflammatory activity.
Principle of the Griess Assay for Nitric Oxide
This assay measures the accumulation of nitrite (NO2-), a stable and nonvolatile breakdown product of NO, in cell culture supernatants. The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically and is directly proportional to the NO concentration.
Experimental Workflow: Nitric Oxide Inhibition Assay
Caption: Workflow for the anti-inflammatory screening using a nitric oxide inhibition assay.
Detailed Protocol: Nitric Oxide Inhibition Assay
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Positive control (e.g., L-NAME or Dexamethasone)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include unstimulated and vehicle-treated controls.
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C with 5% CO2.
-
-
Griess Assay:
-
After incubation, transfer 50 µL of the culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.
-
Important Consideration: Cytotoxicity It is crucial to perform a concurrent cytotoxicity assay (e.g., MTT) on the RAW 264.7 cells under the same experimental conditions. A reduction in NO production could be due to the compound's anti-inflammatory activity or simply because it is killing the cells. The cytotoxicity assay helps to distinguish between these two possibilities and avoid false-positive results.
V. Data Interpretation and Next Steps
The initial screening assays described above will generate a wealth of data, allowing for the prioritization of lead compounds for further investigation.
-
Hit Identification: Compounds exhibiting significant activity in any of the primary screens (e.g., IC50 < 10 µM for cytotoxicity, significant zone of inhibition or low MIC for antimicrobial activity, or potent NO inhibition without cytotoxicity) should be identified as "hits".
-
Structure-Activity Relationship (SAR) Studies: Analyze the data to identify preliminary SARs. How do different substitutions on the Methyl 2-chloroquinoline-5-carboxylate scaffold affect biological activity? This information can guide the synthesis of a second generation of more potent and selective derivatives.
-
Secondary and Mechanistic Assays: For promising hits, more specific secondary assays should be performed to elucidate their mechanism of action. For example:
-
Anticancer: Cell cycle analysis, apoptosis assays, or specific kinase inhibition assays.
-
Antimicrobial: Time-kill kinetics, biofilm disruption assays, or specific enzyme inhibition assays (e.g., DNA gyrase).
-
Anti-inflammatory: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA, or Western blot analysis of key inflammatory signaling proteins.
-
VI. Conclusion
The Methyl 2-chloroquinoline-5-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. The protocols outlined in these application notes provide a robust and efficient framework for the initial biological screening of its derivatives. By systematically evaluating for anticancer, antimicrobial, and anti-inflammatory activities, researchers can effectively navigate the early stages of the drug discovery process and unlock the full therapeutic potential of this versatile chemical class.
VII. References
-
Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2022). MDPI. Retrieved January 20, 2026, from [Link]
-
Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. (2018). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Pharmacological Properties And Bioavailability Studies Of 3-Methyl Quinoline. (2022). International Journal of Pharmaceutical and Biological Sciences. Retrieved January 20, 2026, from [Link]
-
Regioselective synthesis of novel 2-chloroquinoline-based methyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates. (2011). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics. Retrieved January 20, 2026, from [Link]
-
Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (2016). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Selected quinoline derivatives with anti-inflammatory activity. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Design, synthesis, biological evaluation and multi spectroscopic studies of novel 2-styrylquinoline-carboxamide derivatives as potential DNA intercalating anticancer agents. (2024). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Synthetic and medicinal perspective of quinolines as antiviral agents. (2022). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2021). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, biological evaluation and multi spectroscopic studies of novel 2-styrylquinoline-carboxamide derivatives as potential DNA intercalating anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Enone- and chalcone-chloroquinoline hybrid analogs: In silico-guided design, synthesis, antiplasmodial activity, in vitro metabolism and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-chloroquinoline-5-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of Methyl 2-chloroquinoline-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges associated with this synthesis, ensuring higher yields and purity.
Synthesis Overview & Key Checkpoints
The synthesis of Methyl 2-chloroquinoline-5-carboxylate is most reliably achieved through a two-stage process starting from the corresponding quinoline ester. This pathway involves an initial oxidation to a 2-quinolone intermediate, followed by a robust chlorination step.[1] Understanding the critical parameters of each stage is key to optimizing the overall yield and minimizing side reactions.
Caption: Overall synthetic workflow for Methyl 2-chloroquinoline-5-carboxylate.
Part 1: Troubleshooting the Oxidation Step
The conversion of Methyl quinoline-5-carboxylate to Methyl 2-oxoquinoline-5-carboxylate (a quinolone) is the foundational step. While seemingly straightforward, yield can be compromised by incomplete conversion and challenges in product isolation.
Frequently Asked Questions (Oxidation)
Q1: My oxidation reaction is very slow or incomplete, as shown by TLC. How can I improve the conversion rate?
A1: This is a common issue often related to the biphasic nature of the reaction or reagent quality.
-
Cause 1: Inefficient Mixing: The reaction occurs at the interface of the organic (benzene or toluene) and aqueous layers. If the stirring is not vigorous enough, the phase-transfer process is slow, leading to poor conversion.
-
Solution 1: Increase the stirring speed to create a fine emulsion. Using a high-quality mechanical stirrer is recommended for larger-scale reactions to ensure maximum interfacial area.
-
Cause 2: Decomposed Oxidant: Sodium hypochlorite (bleach) solutions can degrade over time, losing their effective chlorine content.
-
Solution 2: Use a fresh, unopened bottle of commercial bleach or titrate your current stock to determine its active chlorine concentration before starting the reaction. Adjust the reagent stoichiometry accordingly.
-
Cause 3: Incorrect pH: The reaction is buffered, typically with potassium dihydrogen phosphate (KH₂PO₄), to maintain an optimal pH for the oxidation.
-
Solution 3: Ensure the correct amount of buffer is added. The pH of the aqueous phase should be checked before and during the reaction to ensure it remains within the desired range.
Q2: The yield of my quinolone intermediate is low, even with complete conversion of the starting material. Where is my product going?
A2: Low isolated yield is often a result of product loss during the workup and purification phases.
-
Cause 1: Product Precipitation: The intermediate, Methyl 2-oxoquinoline-5-carboxylate, can sometimes precipitate out with inorganic salts during the workup.
-
Solution 1: After quenching the reaction (e.g., with sodium thiosulfate), ensure all solids are thoroughly washed with both water and the organic solvent used in the reaction to recover any trapped product.[1]
-
Cause 2: Emulsion Formation: Vigorous stirring of the biphasic mixture can sometimes lead to a stable emulsion during workup, making phase separation difficult and causing product loss to the aqueous layer or interface.
-
Solution 2: To break up an emulsion, add a saturated brine solution and allow the mixture to stand. Gentle swirling, rather than vigorous shaking, in the separatory funnel can also help. In difficult cases, filtering the entire mixture through a pad of Celite® can be effective.
Part 2: Troubleshooting the Chlorination Step
The conversion of the 2-oxo (quinolone) intermediate to the 2-chloroquinoline product using phosphoryl chloride (POCl₃) is the most critical and often challenging step.[2][3] Success hinges on anhydrous conditions and a carefully controlled workup.
Frequently Asked Questions (Chlorination)
Q1: My TLC analysis after refluxing in POCl₃ shows a clean conversion to a new, less polar spot. However, after the aqueous workup, my NMR spectrum shows mainly the starting material (the 2-oxo compound). What is happening?
A1: This is a classic and frequent problem caused by the hydrolysis of the product. The 2-chloroquinoline is highly susceptible to nucleophilic attack by water, especially under neutral or basic conditions, which converts it back to the more thermodynamically stable 2-oxo starting material.
-
Cause: The workup procedure introduces water, which hydrolyzes the product. This is exacerbated if the solution becomes hot during the quenching of excess POCl₃.
-
Solution: The workup must be performed under cold conditions and with careful pH control.
-
Remove Excess POCl₃: Before workup, cool the reaction mixture and remove the bulk of the excess POCl₃ under reduced pressure (using a trap and a base scrubber for the vacuum line).
-
Cold Quench: Pour the cooled reaction residue slowly onto a vigorously stirred mixture of crushed ice and a mild base like sodium bicarbonate (NaHCO₃).[4] Do not use strong bases like NaOH, as they will rapidly accelerate hydrolysis. The goal is to neutralize the acidic byproducts (phosphoric acid, HCl) without raising the pH too high.
-
Rapid Extraction: As soon as the quench is complete and the ice has melted, immediately extract the product into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Do not let the aqueous mixture stand for an extended period.
-
Dry and Isolate: Wash the combined organic layers with brine, dry thoroughly with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent promptly.
-
Caption: Decision tree for troubleshooting low yield in the chlorination step.
Q2: The chlorination reaction is sluggish and does not go to completion even after prolonged heating. How can I drive it forward?
A2: The reactivity of the 2-quinolone can be influenced by its purity and the reaction conditions.
-
Cause 1: Wet Starting Material: Any residual water in the 2-oxo intermediate will consume POCl₃, reducing its effectiveness.
-
Solution 1: Ensure the Methyl 2-oxoquinoline-5-carboxylate is rigorously dried before use. Drying in a vacuum oven is recommended.
-
Cause 2: Insufficient Temperature: While POCl₃ reflux (approx. 106 °C) is often sufficient, some substrates require higher temperatures.
-
Solution 2: Consider running the reaction in a sealed tube or microwave reactor to safely achieve temperatures above the boiling point of POCl₃ (e.g., 140-170 °C).[4] Always use appropriate safety precautions for high-pressure reactions.
-
Cause 3: Lower Substrate Reactivity: Sometimes, the quinolone itself is not reactive enough under POCl₃ alone.
-
Solution 3: The addition of phosphorus pentachloride (PCl₅) as a co-reagent can significantly enhance the rate of chlorination.[1] A mixture of POCl₃ and PCl₅ often provides a more potent chlorinating system.
Q3: What are the best safety practices for handling and quenching POCl₃?
A3: Phosphoryl chloride is highly corrosive and reacts violently with water. All operations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handling: Use syringes or cannulas for transfers. Avoid breathing the fumes, which are highly toxic and corrosive.
-
Quenching: As described in Q1, always add the POCl₃ mixture to ice, never the other way around. This helps to dissipate the large amount of heat generated during hydrolysis. The quench should be done slowly and behind a blast shield.
-
Disposal: Any glassware contaminated with POCl₃ should be rinsed carefully with an appropriate solvent (like DCM) followed by a slow quench in a separate container with ice and sodium bicarbonate before final cleaning.
Part 3: General Purification and Analytical FAQs
Q1: What is the most effective method for purifying the final product, Methyl 2-chloroquinoline-5-carboxylate?
A1: The choice of purification depends on the scale and the nature of the impurities.
-
Recrystallization: This is often the most effective method for obtaining highly pure material on a large scale.[5][6] A suitable solvent system must be determined empirically, but ethanol or mixtures of ethyl acetate and hexanes are good starting points.[1] The product is reported as a yellowish solid.[1]
-
Column Chromatography: For smaller scales or to separate closely related impurities, silica gel chromatography is effective.[7] A gradient of ethyl acetate in hexanes is a typical eluent system. The product is significantly less polar than the 2-oxo starting material.
Q2: What are the characteristic analytical data for Methyl 2-chloroquinoline-5-carboxylate?
A2: Based on published data, the following spectral characteristics can be used for confirmation.[1]
| Analysis Type | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 9.18 (d, 1H), 8.25 (d, 1H), 8.18 (d, 1H), 7.89 (t, 1H), 7.73 (d, 1H), 3.93 (s, 3H, OCH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 166.4, 150.7, 147.8, 137.9, 133.6, 131.2, 130.3, 127.2, 125.3, 124.2, 52.9. |
| Appearance | Yellowish solid.[1] |
| Melting Point | 122 – 124 °C.[1] |
Q3: I need to prepare the starting material, Methyl quinoline-5-carboxylate. What is a reliable synthetic route?
A3: If the starting material is not commercially available, it can be synthesized using classic quinoline formation reactions. The Gould-Jacobs reaction is a highly effective method for producing 4-hydroxyquinoline esters, which can then be further functionalized.[8][9][10]
-
The Gould-Jacobs Reaction: This involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate, followed by a high-temperature thermal cyclization to form the quinoline core.[9] The resulting 4-hydroxy group would then need to be removed (deoxygenated) to yield the desired quinoline scaffold before proceeding with the oxidation/chlorination sequence.
Part 4: Detailed Experimental Protocols
The following protocols are adapted from established literature procedures.[1]
Protocol 1: Synthesis of Methyl 2-oxoquinoline-5-carboxylate (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a powerful overhead stirrer, combine Methyl quinoline-5-carboxylate (1.0 eq), benzene (e.g., 15 mL per 10 g of starting material), and potassium dihydrogen phosphate (KH₂PO₄, ~2.1 eq).
-
Addition of Oxidant: While stirring vigorously at room temperature, add a solution of sodium hypochlorite (NaOCl, ~4.8 eq) to the mixture.
-
Reaction: Continue to stir vigorously for 5 hours at room temperature. Monitor the reaction progress by TLC (the product is more polar than the starting material).
-
Quench: Add sodium thiosulfate (Na₂S₂O₃, ~4.0 eq) to the mixture and stir for an additional 3 hours to destroy any excess oxidant.
-
Isolation: Filter the resulting precipitate. Wash the solid sequentially with benzene and water, then air-dry. The starting material can often be recovered from the benzene filtrate.[1]
Protocol 2: Synthesis of Methyl 2-chloroquinoline-5-carboxylate (Final Product)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add the dried Methyl 2-oxoquinoline-5-carboxylate (1.0 eq).
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, e.g., 10-15 volumes) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 106 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until all the starting material is consumed.
-
Workup (Critical Step):
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture slowly and carefully onto a large beaker of vigorously stirred crushed ice.
-
Once the initial exothermic reaction has subsided, slowly add solid sodium bicarbonate in portions until the pH of the aqueous slurry is neutral (pH ~7-8).
-
-
Extraction & Purification:
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the resulting solid by recrystallization from ethanol to obtain the final product as a yellowish solid.[1]
-
References
Sources
- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 5. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 6. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 10. ablelab.eu [ablelab.eu]
Purification of "Methyl 2-chloroquinoline-5-carboxylate" by chromatography
Answering the call for advanced technical support, this guide serves as a dedicated resource for researchers, scientists, and drug development professionals tackling the chromatographic purification of Methyl 2-chloroquinoline-5-carboxylate . As a Senior Application Scientist, my objective is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize this specific separation challenge.
The structure of Methyl 2-chloroquinoline-5-carboxylate—featuring a basic quinoline nucleus, an electron-withdrawing chloro group, and a polar methyl ester—presents a unique set of purification challenges. Issues such as peak tailing, co-elution with structurally similar impurities, and unpredictable retention behavior are common. This guide is structured to address these issues head-on, providing a logical flow from fundamental questions to advanced troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a successful chromatographic purification strategy for this compound.
Q1: What is the best stationary phase for purifying Methyl 2-chloroquinoline-5-carboxylate?
A1: For most applications involving this compound, standard silica gel (SiO₂) is the recommended stationary phase. Its acidic surface provides good selectivity for moderately polar compounds. However, the basic nitrogen in the quinoline ring can interact strongly with the acidic silanol groups on the silica surface, potentially causing streaking or tailing of the spot/peak.[1] If this becomes a significant issue, consider these alternatives:
-
Neutral or Basic Alumina (Al₂O₃): This can be an excellent alternative to mitigate issues caused by the basicity of the quinoline nitrogen.[1]
-
Deactivated Silica Gel: You can neutralize the acidic sites on silica gel by pre-treating it or by adding a basic modifier to your mobile phase.[1][2]
Q2: How do I select an appropriate mobile phase (solvent system) to start with?
A2: The key is to use Thin-Layer Chromatography (TLC) to scout for an effective solvent system before committing to a column. A good starting point is a binary mixture of a non-polar solvent and a polar solvent.[3]
-
Recommended Starting Systems:
-
Hexanes/Ethyl Acetate
-
Dichloromethane/Methanol
-
-
Goal Rf Value: Aim for a solvent system that gives your target compound a Retention Factor (Rf) of approximately 0.25-0.35 on the TLC plate. This Rf range typically translates well to column chromatography, ensuring the compound spends enough time on the stationary phase to separate from impurities without requiring excessive solvent volumes for elution.
Q3: How can I visualize Methyl 2-chloroquinoline-5-carboxylate on a TLC plate?
A3: Quinoline derivatives are aromatic and contain conjugated systems, making them inherently UV-active.[3]
-
Primary Method: Visualization under a UV lamp at 254 nm is the most effective and non-destructive method. The compound will appear as a dark spot on the fluorescent green background of the TLC plate.[3]
-
Secondary Method: If the compound concentration is very low or if impurities are not UV-active, staining with iodine vapor can be used. Iodine is a general-use stain that reversibly complexes with many organic compounds, appearing as brown spots.[3]
Q4: My crude reaction mixture is a dark, tarry color. How does this affect purification?
A4: The synthesis of quinolines can sometimes produce polymeric byproducts, especially in reactions like the Skraup or Doebner-von Miller syntheses.[3][4] This high-molecular-weight, polar material will likely remain at the baseline (Rf ≈ 0) on your TLC plate and at the top of your chromatography column. While unsightly, it often does not interfere with the elution of your less polar product. However, it can reduce the column's efficiency if it physically blocks the stationary phase. A preliminary filtration through a small plug of silica may be beneficial in such cases.[1]
Troubleshooting Guide: From Tailing Peaks to Elusive Products
This guide uses a problem-and-solution format to address specific experimental issues.
Chromatography Troubleshooting Workflow
The following diagram illustrates a systematic approach to diagnosing and solving common chromatography problems encountered during the purification of Methyl 2-chloroquinoline-5-carboxylate.
Caption: Troubleshooting workflow for column chromatography.
Issue: My compound is streaking or tailing badly on the silica TLC/column.
-
Probable Cause: This is a classic sign of a basic compound interacting with the acidic stationary phase.[1] The nitrogen atom on the quinoline ring is basic and can form strong hydrogen bonds or undergo acid-base interactions with the surface silanol (Si-OH) groups of silica gel. This causes a portion of the molecules to "stick" and elute more slowly, resulting in a tail.
-
Solution 1: Add a Basic Modifier. Add a small amount (0.5-1%) of a volatile base like triethylamine (Et₃N) or a solution of ammonia in methanol to your mobile phase.[1][2] The modifier will preferentially bind to the acidic sites on the silica, effectively "masking" them from your compound and allowing it to elute as a sharp, symmetrical band.
-
Solution 2: Change the Stationary Phase. Switch to a more inert or basic stationary phase, such as neutral or basic alumina, which will not have the strong acidic interactions that cause tailing with basic compounds.[1]
Issue: I can't separate my product from an impurity with a very similar Rf.
-
Probable Cause 1: Insufficient Selectivity. The chosen solvent system may not be able to differentiate between the subtle polarity differences of your product and the impurity. This is common when trying to separate a halogenated compound from its dehalogenated precursor.[5]
-
Solution: Experiment with different solvent systems on TLC. The goal is to alter the "selectivity" of the mobile phase. If you are using a hexanes/ethyl acetate system (a hydrocarbon/ester mixture), try a completely different combination, such as dichloromethane/methanol or hexanes/acetone.[1] Sometimes, adding a third solvent in a small percentage can dramatically improve separation.
-
Probable Cause 2: Dehalogenation on the Column. In some cases, chloro-substituted compounds can undergo dehalogenation, creating an impurity on the column itself.[5]
-
Solution: Test for on-plate degradation. Spot your pure compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new, lower Rf spot appears, your compound is degrading on the silica.[6] In this case, switching to a less reactive stationary phase like alumina or running the purification quickly at a lower temperature may be necessary.[6][7]
Issue: My compound is not eluting from the column.
-
Probable Cause: The mobile phase is not polar enough to displace your compound from the stationary phase.[1] Your compound is too strongly adsorbed.
-
Solution: Gradually increase the polarity of the mobile phase. If you started with 10% ethyl acetate in hexanes, try increasing to 20%, 30%, and so on. A gradient elution, where the polarity is increased steadily over the course of the purification, is highly effective for eluting compounds that are strongly retained.[1] If necessary, switch to a much more polar system like 5% methanol in dichloromethane.[2]
Issue: My crude sample is not soluble in the non-polar mobile phase for loading.
-
Probable Cause: The crude material has poor solubility in non-polar solvents like hexanes, which is common. Loading the sample in a strong, polar solvent will ruin the separation before it begins.
-
Solution: Dry Loading. Dissolve your crude sample in a minimal amount of a solvent it is highly soluble in (e.g., dichloromethane or acetone). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution and evaporate the solvent completely using a rotary evaporator. You will be left with a dry, free-flowing powder of your crude material adsorbed onto silica. This powder can then be carefully added to the top of your packed column, ensuring a concentrated starting band and excellent separation.[6]
Experimental Protocol: Flash Column Chromatography
This protocol provides a step-by-step methodology for the purification of Methyl 2-chloroquinoline-5-carboxylate.
1. TLC Analysis & Solvent System Selection
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
On a silica gel TLC plate, spot the starting material (if available), the crude reaction mixture, and a "co-spot" (starting material and crude mixture spotted on the same point).
-
Develop the TLC plate in various solvent systems. Start with 20% ethyl acetate in hexanes and adjust the ratio to achieve an Rf of ~0.3 for the product spot.
-
Visualize under UV light (254 nm) to identify the product and assess impurity separation.[3]
| Solvent System (Hexane:Ethyl Acetate) | Relative Polarity | Typical Application |
| 90:10 | Low | Eluting non-polar impurities. |
| 80:20 | Medium-Low | Good starting point for this compound. |
| 70:30 | Medium | Use if Rf is too low in 80:20. |
| 50:50 | Medium-High | Eluting more polar impurities after product. |
2. Column Packing
-
Select a glass column with a diameter appropriate for your sample size (a general rule is a 20:1 to 50:1 ratio of silica gel mass to crude sample mass).[1]
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and use gentle air pressure or a pump to pack the bed evenly. Ensure there are no air bubbles or cracks.
-
Add another layer of sand on top of the packed silica to prevent disruption during solvent addition.
3. Sample Loading
-
Use the dry loading method described in the troubleshooting section for best results.[6]
-
Carefully add the silica-adsorbed sample to the top of the column, creating a thin, even layer.
4. Elution and Fraction Collection
-
Carefully add your chosen mobile phase to the column, being sure not to disturb the sand layer.
-
Apply pressure to begin eluting the solvent through the column.
-
Collect fractions in an ordered array of test tubes. A typical fraction size might be 5-10 mL depending on column size.
-
If using a gradient, start with a less polar solvent mixture and gradually increase the percentage of the more polar solvent.
5. Fraction Analysis
-
Analyze the collected fractions by TLC to determine which ones contain your pure product.
-
Spot every few fractions on a single TLC plate to quickly identify the elution profile.
-
Combine the fractions that contain only the pure product.
-
Evaporate the solvent using a rotary evaporator to yield the purified Methyl 2-chloroquinoline-5-carboxylate.
References
- BenchChem. (2025). Technical Support Center: Monitoring Quinoline Synthesis with Thin-Layer Chromatography (TLC).
- PubChem. (2025). Methyl 2-chloroquinoline-4-carboxylate. National Center for Biotechnology Information.
- BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
- GC Troubleshooting Guide. (n.d.). Troubleshooting Guide for Analytical Instruments (Gas Chromatography (GC) Faults and Solutions).
- ResearchGate. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems.
- Phenomenex. (n.d.). Troubleshooting Guide.
- BLD Pharm. (n.d.). Methyl 2-chloroquinoline-5-carboxylate.
- Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate.
- Royal Society of Chemistry. (2025). Supporting Information.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Cosmosil. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column.
- PubChemLite. (2025). Methyl 2-chloroquinoline-5-carboxylate (C11H8ClNO2). Université du Luxembourg.
- ChemicalBook. (n.d.). 5-Chloroquinoline-2-carboxylic acid synthesis.
- PubChem. (2025). 2-Chloroquinoline. National Center for Biotechnology Information.
- PubChem. (2024). 2-Chloroquinoline-5-carboxylic acid. National Center for Biotechnology Information.
- Chemsrc. (2025). 2-Chloro-5-quinolinecarboxylic acid methyl ester.
- ResearchGate. (n.d.). Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using Cp2ZrCl2, trimellitic acid catalyst.
- Chromatography Online. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions.
- MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
- Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
Sources
"Methyl 2-chloroquinoline-5-carboxylate" reaction side products and impurities
Welcome to the technical support center for the synthesis of Methyl 2-chloroquinoline-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered during its synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot side reactions, identify impurities, and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to Methyl 2-chloroquinoline-5-carboxylate?
The most prevalent laboratory and industrial synthesis involves the chlorination of a 2-hydroxyquinoline (also known as a quinolin-2-one) precursor. The typical sequence is:
-
Cyclization: Synthesis of 2-hydroxyquinoline-5-carboxylic acid, often via a method like the Conrad-Limpach-Knorr synthesis.
-
Esterification: Conversion of the carboxylic acid to its methyl ester, yielding Methyl 2-hydroxyquinoline-5-carboxylate. This step can sometimes be performed after chlorination, but protecting the acid as an ester first is common.
-
Chlorination: The critical step where the 2-hydroxy group is replaced by a chlorine atom using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][2] This reaction converts the stable quinolin-2-one tautomer into the desired 2-chloroquinoline.
Q2: What are the primary classes of impurities I should anticipate in this reaction?
Impurities in this synthesis can be broadly categorized into three groups:
-
Process-Related Impurities: These arise directly from the main reaction, including unreacted starting material (incomplete conversion), over-reacted products (e.g., dichlorinated species), and side products from the reagents themselves.
-
Degradation Products: The product can degrade during workup or purification. The primary degradation pathway is hydrolysis of either the 2-chloro group or the methyl ester.[3]
-
Starting Material Impurities: Impurities present in the initial Methyl 2-hydroxyquinoline-5-carboxylate will likely carry through the reaction and contaminate the final product.
Q3: How can I effectively monitor the reaction progress to minimize side product formation?
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most effective methods. Set up your analysis by spotting the starting material, the reaction mixture at various time points, and a co-spot (starting material and reaction mixture). The disappearance of the starting material spot/peak and the appearance of a single, new product spot/peak indicates reaction completion. Running the reaction for an excessive amount of time, even after the starting material is consumed, can lead to the formation of degradation products or over-chlorination, so careful monitoring is crucial.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low Yield & Significant Unreacted Starting Material
Question: My post-reaction analysis (NMR/LC-MS) shows a low yield of Methyl 2-chloroquinoline-5-carboxylate and a large signal corresponding to the starting material, Methyl 2-hydroxyquinoline-5-carboxylate. What is causing this incomplete conversion?
Answer: This is the most common issue and typically points to insufficient chlorination. The conversion of the highly stable, amide-like 2-hydroxyquinoline (quinolin-2-one) to the 2-chloro derivative is challenging and requires potent conditions.
Root Causes & Solutions:
-
Insufficient Chlorinating Agent: The stoichiometry of POCl₃ is critical. While it acts as both a reagent and a solvent in many procedures, an insufficient molar equivalent will result in an incomplete reaction.
-
Troubleshooting: Increase the molar excess of POCl₃. Using 5-10 equivalents relative to the substrate is common. For difficult substrates, using POCl₃ as the solvent is a standard approach.
-
-
Low Reaction Temperature: This reaction requires thermal energy to overcome the activation barrier.
-
Troubleshooting: Ensure the reaction is heated sufficiently. A typical temperature range is 90-110 °C. If you are running the reaction at a lower temperature, consider a gradual increase while monitoring via TLC/HPLC.
-
-
Presence of Water: Phosphorus oxychloride reacts violently and exothermically with water, consuming the reagent and generating acids.[4]
-
Troubleshooting: Ensure your starting material is completely dry and that you are using anhydrous glassware and reaction conditions.
-
-
Insufficient Reaction Time: The conversion may be sluggish.
-
Troubleshooting: Increase the reaction time and monitor hourly after the first 2-3 hours. Continue until TLC/HPLC analysis shows complete consumption of the starting material.
-
Problem 2: Mass Spectrometry Shows Peaks Corresponding to Dichlorinated Product
Question: My LC-MS analysis reveals a peak with an M+2 and M+4 isotope pattern consistent with a dichlorinated species (C₁₁H₇Cl₂NO₂). Where is the second chlorine atom adding, and how can I prevent this?
Answer: This is an example of over-reaction. While the 2-position is chlorinated via a nucleophilic-type substitution on the activated "amide," the benzene portion of the quinoline ring can undergo electrophilic chlorination under harsh, acidic conditions.
Root Causes & Solutions:
-
Mechanism of Side Reaction: The POCl₃, especially at high temperatures and prolonged reaction times, can generate electrophilic chlorine species. The quinoline ring is susceptible to electrophilic attack, typically at the 5- and 8-positions.[5] Since the 5-position is blocked by the carboxylate group, the most likely positions for this side reaction are C7 or C8.
-
Preventative Measures:
-
Control Temperature: Avoid excessive heating. Do not exceed the recommended temperature for the reaction (typically max ~110 °C).
-
Control Reaction Time: Once the starting material is consumed (as determined by TLC/HPLC), proceed with the workup. Unnecessary heating will promote this side reaction.
-
Use of Additives: In some cases, using a solvent like toluene or xylene with a smaller excess of POCl₃ can moderate the reaction's harshness.
-
Problem 3: Product Degrades During Aqueous Workup or Purification
Question: I successfully synthesized the product, but during the aqueous workup or upon standing after column chromatography, I observe the re-emergence of the starting material and the formation of 2-chloroquinoline-5-carboxylic acid. Why is my product unstable?
Answer: Your product has two primary sites susceptible to hydrolysis: the 2-chloro group and the methyl ester. 2-Chloroquinolines can be sensitive to water, especially under non-neutral pH, leading to reversion to the more thermodynamically stable 2-hydroxyquinoline.[6] Esters are readily hydrolyzed under acidic or basic conditions.[3][7]
Workflow for Minimizing Hydrolysis
Caption: Recommended workup flow to minimize product hydrolysis.
Detailed Protocol: Hydrolysis-Minimizing Workup
-
Cool: After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove Excess POCl₃: This is a critical step. Carefully remove the bulk of the phosphorus oxychloride under reduced pressure. This minimizes the exothermic and acidic quench.
-
Dissolve: Dissolve the oily residue in an anhydrous organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Quench: Very slowly and cautiously, pour the organic solution into a beaker of crushed ice with stirring. This will hydrolyze the remaining POCl₃ in a more controlled manner. Caution: This is a highly exothermic and hazardous step that releases HCl gas. Perform in a well-ventilated fume hood.
-
Separate & Wash: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize HCl), and finally with brine.
-
Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: If column chromatography is needed, use a non-protic solvent system (e.g., Hexanes/EtOAc) and run the column relatively quickly to minimize contact time with the silica gel, which is slightly acidic.
Summary of Potential Impurities
The following table summarizes the most common impurities, their likely origin, and key identifiers.
| Impurity Name | Structure | Molecular Formula | MW ( g/mol ) | Origin | Key Analytical Signature (LC-MS) |
| Starting Material | Methyl 2-hydroxyquinoline-5-carboxylate | C₁₁H₉NO₃ | 203.19 | Incomplete Reaction | m/z = 204.1 [M+H]⁺ |
| Hydrolysis (Chloro) | Methyl 2-hydroxyquinoline-5-carboxylate | C₁₁H₉NO₃ | 203.19 | Product Degradation | m/z = 204.1 [M+H]⁺ |
| Hydrolysis (Ester) | 2-Chloroquinoline-5-carboxylic acid | C₁₀H₆ClNO₂ | 207.61 | Product Degradation | m/z = 208.0 [M+H]⁺ |
| Dichlorination | Methyl 7/8-dichloroquinoline-5-carboxylate | C₁₁H₇Cl₂NO₂ | 256.08 | Over-reaction | m/z = 256.0 [M+H]⁺ (Characteristic Cl₂ isotope pattern) |
Key Reaction & Impurity Formation Pathways
The diagram below illustrates the desired reaction and the pathways leading to the three most common impurities.
Caption: Synthetic pathways for the target product and key impurities.
References
- BenchChem. (2025). Identification of common byproducts in quinoline synthesis.
- PJSIR.
- Elsevier. (2018).
-
PubChem. 2-Chloroquinoline-5-carboxylic acid. [Link]
-
Wikipedia. Phosphoryl chloride. [Link]
- Journal of Chemical and Pharmaceutical Research. (2014).
- Oreate AI. (2025). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis.
-
Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]
- Angewandte Chemie International Edition. (1979). Mixed Carboxylic-Dichlorophosphoric Anhydrides - Reactive Intermediates in Acyl Chloride Synthesis with POCl3.
- Google Patents. Process for the hydrolysis of quinolone carboxylic esters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 3. jocpr.com [jocpr.com]
- 4. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 5. pjsir.org [pjsir.org]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 7. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
Technical Support Center: Overcoming Poor Solubility of "Methyl 2-chloroquinoline-5-carboxylate"
Welcome to the technical support center for "Methyl 2-chloroquinoline-5-carboxylate." This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully incorporate this compound into your research.
Introduction to the Challenge
"Methyl 2-chloroquinoline-5-carboxylate" is a heterocyclic compound with a quinoline core, a structure prevalent in many biologically active molecules and pharmaceutical agents.[1] Like many quinoline derivatives, its aromatic and rigid structure contributes to low aqueous solubility, posing a significant hurdle for in vitro assays, formulation development, and bioavailability studies.[2] This guide will walk you through understanding and overcoming these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my "Methyl 2-chloroquinoline-5-carboxylate" poorly soluble in aqueous solutions?
A1: The low aqueous solubility of "Methyl 2-chloroquinoline-5-carboxylate" stems from its molecular structure. The quinoline ring system is largely nonpolar and hydrophobic. Furthermore, the presence of the chloro- and methyl carboxylate groups contributes to a stable crystal lattice structure. Significant energy is required to break the intermolecular forces in the solid state and allow water molecules to solvate the individual compound molecules.
Q2: I'm seeing precipitation when I dilute my stock solution into my aqueous assay buffer. What's happening?
A2: This is a common issue known as "crashing out." It typically occurs when a compound is dissolved in a high concentration in an organic solvent (like DMSO) and then diluted into an aqueous buffer where its solubility is much lower. The organic solvent is miscible with the aqueous phase, but the compound is not, leading to its precipitation.
Q3: Can I just heat the solution to dissolve more compound?
A3: While increasing the temperature can enhance the solubility of many solid solutes, it's a strategy that should be approached with caution.[3] For some compounds, the energy released during the dissolution process is minimal, and heat may not significantly improve solubility.[4] More importantly, "Methyl 2-chloroquinoline-5-carboxylate" could be thermally labile, and excessive heat could lead to degradation, altering its chemical identity and biological activity. Always assess the thermal stability of your compound before using heat for solubilization.
Troubleshooting Guide: A Stepwise Approach to Solubilization
When encountering solubility issues with "Methyl 2-chloroquinoline-5-carboxylate," a systematic approach is crucial. The following guide provides a logical workflow to identify the most suitable solubilization strategy for your specific experimental needs.
Workflow for Selecting a Solubilization Strategy
Caption: Decision workflow for addressing poor solubility.
Organic Solvents: The First Line of Approach
For many in vitro experiments, creating a concentrated stock solution in an organic solvent is the most straightforward approach.
Causality: The principle of "like dissolves like" governs this strategy.[3] A nonpolar or moderately polar organic solvent can more effectively solvate the hydrophobic quinoline structure of "Methyl 2-chloroquinoline-5-carboxylate" than a highly polar solvent like water.
Recommended Solvents for Initial Screening:
| Solvent | Polarity | Common Applications & Considerations |
| Dimethyl Sulfoxide (DMSO) | High | The most common solvent for creating stock solutions for biological assays. Can have effects on cell viability at higher concentrations (>0.5-1%). |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a powerful solvent. Can be more toxic than DMSO. |
| Tetrahydrofuran (THF) | Moderate | A versatile solvent for a range of polar and nonpolar compounds.[5] Often used in organic synthesis. |
| Ethanol | High | A less toxic option, but may be a less effective solvent for highly nonpolar compounds. |
Protocol 1: Preparation of an Organic Stock Solution
-
Weighing: Accurately weigh a small amount of "Methyl 2-chloroquinoline-5-carboxylate" (e.g., 1-5 mg) into a clean glass vial.
-
Solvent Addition: Add a small, precise volume of your chosen organic solvent (e.g., 100 µL of DMSO) to achieve a high concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. Gentle warming (to 30-40°C) can be applied if necessary, but monitor for any signs of compound degradation.
-
Observation: Visually inspect the solution to ensure complete dissolution. The solution should be clear with no visible particulates.
-
Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and water absorption.
Co-solvent Systems: Enhancing Aqueous Solubility
If your experiment cannot tolerate a high final concentration of a single organic solvent, a co-solvent system can be an effective alternative.[6]
Causality: A co-solvent system involves adding a water-miscible organic solvent to an aqueous solution.[7] This reduces the overall polarity of the solvent mixture, making it more hospitable to the nonpolar "Methyl 2-chloroquinoline-5-carboxylate" and increasing its solubility.[8]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerin
Protocol 2: Developing a Co-solvent System
-
Initial Dissolution: Dissolve "Methyl 2-chloroquinoline-5-carboxylate" in the pure co-solvent (e.g., PEG 400) at a high concentration.
-
Titration: Slowly add your aqueous buffer to the co-solvent solution while continuously vortexing or stirring.
-
Observation: Monitor for the first sign of precipitation. This will help you determine the maximum tolerable amount of aqueous phase for a given compound concentration.
-
Optimization: Prepare a series of co-solvent/aqueous buffer mixtures at different ratios (e.g., 10:90, 20:80, 30:70 co-solvent to buffer) and determine the maximum solubility of your compound in each mixture.
pH Modification: Leveraging Ionizable Groups
Causality: The quinoline ring contains a nitrogen atom which is weakly basic. By lowering the pH of the solution, this nitrogen can be protonated, forming a more soluble salt.[2] This is a common and effective strategy for increasing the solubility of basic compounds.[9]
Protocol 3: pH-Dependent Solubility Assessment
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Compound Addition: Add an excess of "Methyl 2-chloroquinoline-5-carboxylate" to each buffer in separate vials.
-
Equilibration: Agitate the samples at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the solubility as a function of pH to identify the optimal pH range for dissolution.
Advanced Solubilization Techniques
If the above methods are insufficient or not suitable for your application, more advanced formulation strategies can be employed. These are often used in later-stage drug development but can be adapted for research purposes.
-
Surfactants and Micellar Solubilization: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration).[10] The hydrophobic core of these micelles can encapsulate "Methyl 2-chloroquinoline-5-carboxylate," effectively increasing its apparent solubility in the bulk aqueous phase. Common surfactants include Tween® 80 and Sodium Dodecyl Sulfate (SDS).
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic "Methyl 2-chloroquinoline-5-carboxylate" molecule can be encapsulated within the cyclodextrin's cavity, forming an inclusion complex that is more water-soluble.[11]
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a molecular level.[12] When this solid dispersion is introduced to an aqueous environment, the polymer dissolves rapidly, releasing the compound as very fine, amorphous particles with a high surface area, which enhances the dissolution rate.[3]
Visualization of Solubilization Mechanisms
Caption: Mechanisms of advanced solubilization techniques.
Conclusion
Overcoming the poor solubility of "Methyl 2-chloroquinoline-5-carboxylate" requires a systematic and informed approach. By understanding the underlying physicochemical principles and employing the strategies outlined in this guide, researchers can successfully prepare solutions suitable for a wide range of experimental applications. Always begin with the simplest methods, such as organic solvents and co-solvents, before progressing to more complex formulation strategies. Careful observation and analytical validation are key to ensuring the integrity and desired concentration of your compound in solution.
References
- Vertex AI Search. (n.d.). Sophisticated Formulation Approaches for Insoluble Drug Candidates.
- Vertex AI Search. (n.d.). Formulation-driven strategies for overcoming solubility barriers in drug development a review.
- Vertex AI Search. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects - PMC.
- Vertex AI Search. (n.d.). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- Vertex AI Search. (n.d.). Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central.
- Vertex AI Search. (n.d.). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review - Pharma Excipients.
- Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Vertex AI Search. (n.d.). DIFFERENT METHODS OF ENHANCEMENT OF SOLUBILIZATION AND BIOAVAILABILITY OF POORLY SOLUBLE DRUGS: A RECENT REVIEW - PharmaTutor.
- Vertex AI Search. (n.d.). Formulation and development strategies for drugs insoluble in gastric fluid - ResearchGate.
- Vertex AI Search. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores.
- Vertex AI Search. (n.d.). Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds - Benchchem.
- Vertex AI Search. (n.d.). 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions.
- Vertex AI Search. (n.d.). Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
- Vertex AI Search. (n.d.). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - ResearchGate.
- Vertex AI Search. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement.
- Vertex AI Search. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
- Vertex AI Search. (n.d.). Tetrahydrofuran - Wikipedia.
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. ijpbr.in [ijpbr.in]
- 5. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 6. pharmatutor.org [pharmatutor.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijisrt.com [ijisrt.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Methyl 2-chloroquinoline-5-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Methyl 2-chloroquinoline-5-carboxylate. This guide is designed for researchers, chemists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. The information herein is grounded in established chemical principles and practical laboratory experience to ensure the reliability and success of your experimental work.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common issues encountered during the synthesis of Methyl 2-chloroquinoline-5-carboxylate, offering explanations and actionable solutions.
FAQ 1: What is the most common synthetic route for Methyl 2-chloroquinoline-5-carboxylate, and what are the key reaction steps?
The most prevalent and practical approach is a two-stage method starting from Methyl quinoline-5-carboxylate. This process involves:
-
Oxidation: The quinoline nitrogen is oxidized to form an N-oxide.
-
Chlorination: The resulting 2-quinolone intermediate is then chlorinated to yield the final product, Methyl 2-chloroquinoline-5-carboxylate.[1]
A common alternative involves starting with 2-hydroxyquinoline-5-carboxylic acid, which is first esterified and then chlorinated.
Troubleshooting Guide
Problem 1: Low yield of Methyl 2-chloroquinoline-5-carboxylate during the chlorination step.
Possible Causes:
-
Incomplete conversion of the 2-quinolone intermediate: The chlorination of the 2-quinolone (or 2-hydroxyquinoline) tautomer is a critical step. Inadequate temperature or insufficient chlorinating agent can lead to unreacted starting material.
-
Side reactions: At elevated temperatures, side reactions such as dimerization or the formation of polychlorinated species can occur, reducing the yield of the desired product.[2]
-
Hydrolysis of the ester: The presence of water in the reaction mixture can lead to the hydrolysis of the methyl ester group, forming the corresponding carboxylic acid.
Solutions & Experimental Protocols:
-
Optimize Chlorinating Agent and Temperature:
-
Protocol: A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is often effective.[1] Heat the reaction mixture at a controlled temperature, typically around 140°C.[1]
-
Rationale: PCl₅ helps to drive the equilibrium towards the formation of the chloroquinoline by reacting with any generated HCl. The high temperature is necessary to overcome the activation energy of the reaction. However, careful monitoring is crucial to prevent degradation.
-
-
Ensure Anhydrous Conditions:
-
Protocol: Dry all glassware thoroughly before use. Use freshly distilled POCl₃ and ensure all other reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: Water will react with both POCl₃ and PCl₅, reducing their effectiveness, and can also lead to hydrolysis of the ester product.
-
-
Monitor Reaction Progress:
-
Protocol: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product.
-
Rationale: This allows you to determine the optimal reaction time and prevent the formation of degradation products due to prolonged heating.
-
Problem 2: Formation of 2,4-dichloroquinoline byproducts.
Possible Cause:
-
Over-chlorination of the quinoline ring system can lead to the formation of di- and tri-chlorinated impurities. This is particularly prevalent if the reaction temperature is too high or the reaction time is excessively long.
Solutions:
-
Strict Temperature Control:
-
Protocol: Maintain the reaction temperature within the optimal range (e.g., 140°C). Use a temperature controller and a well-stirred reaction vessel to ensure even heat distribution.[1]
-
Rationale: Higher temperatures can provide the activation energy for further chlorination at the 4-position of the quinoline ring.
-
-
Stoichiometric Control of Reagents:
-
Protocol: Use a minimal excess of the chlorinating agents (POCl₃/PCl₅). A typical ratio is a slight molar excess relative to the 2-quinolone starting material.
-
Rationale: Limiting the amount of chlorinating agent available will disfavor multiple chlorination events.
-
Problem 3: The final product is contaminated with the starting material, 2-hydroxyquinoline-5-carboxylic acid methyl ester.
Possible Cause:
-
This is a clear indication of incomplete chlorination.
Solutions:
-
Increase Reaction Time or Temperature:
-
Protocol: If TLC/HPLC analysis shows significant starting material remaining, consider increasing the reaction time in increments of 30-60 minutes, re-analyzing at each interval. A modest increase in temperature (e.g., 5-10°C) can also be attempted, but with caution to avoid byproduct formation.
-
Rationale: The kinetics of the chlorination may be slow under the initial conditions, requiring more time or energy to go to completion.
-
-
Re-subject the crude product to reaction conditions:
-
Protocol: After an initial workup, if the product is heavily contaminated with starting material, it can be dried and re-subjected to the chlorination conditions with fresh reagents.
-
Rationale: This can be a practical way to drive the reaction to completion without having to perform a difficult purification.
-
Problem 4: Difficulty in purifying the final product.
Possible Causes:
-
The product and byproducts may have similar polarities, making chromatographic separation challenging.
-
The product may co-precipitate with impurities during crystallization.
Solutions:
-
Column Chromatography:
-
Protocol: Use a silica gel column with a gradient elution system. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding ethyl acetate or dichloromethane.
-
Rationale: The subtle differences in polarity between the desired product and impurities can be exploited by carefully optimizing the solvent system.
-
-
Recrystallization:
-
Protocol: After initial purification, recrystallize the product from a suitable solvent system. Ethanol or a mixture of ethanol and water is often effective.[3]
-
Rationale: A successful recrystallization can significantly improve the purity of the final product by selectively precipitating the desired compound while leaving impurities in the mother liquor.
-
Data Summary: Typical Reaction Conditions
| Parameter | Condition | Rationale |
| Starting Material | Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate | Precursor for chlorination |
| Chlorinating Agent | POCl₃ / PCl₅ | Effective for converting 2-quinolones to 2-chloroquinolines[1] |
| Temperature | ~140 °C | Provides sufficient energy for the reaction while minimizing side reactions[1] |
| Reaction Time | 2-4 hours (monitor by TLC/HPLC) | Ensures complete conversion without significant degradation |
| Work-up | Quenching with ice water, neutralization, extraction | Standard procedure to isolate the crude product |
| Purification | Column chromatography, Recrystallization | To obtain a high-purity final product |
Experimental Workflow Visualization
Below is a diagram illustrating the general workflow for the synthesis and purification of Methyl 2-chloroquinoline-5-carboxylate.
Caption: General workflow for the synthesis of Methyl 2-chloroquinoline-5-carboxylate.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues during the synthesis.
Caption: Decision tree for troubleshooting the synthesis.
References
- Ishkov, Y. V., Veduta, V. V., Fedko, N. A., & Bogdan, N. M. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry, 21(4).
- Futuristic Trends in Chemical, Material Sciences & Nano Technology. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Bhagare, R. J. (2019). SYNTHESIS OF SOME NEW QUINOLINE DERIVATIVES FROM O-NITRO TOLUENE.
- J Med Chem. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. PubMed.
- Dodd, M. C., & Rule, K. L. (2006). Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways.
- POCl3 chlorin
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.
- Dodd, M. C., & Rule, K. L. (2006). Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways.
- Dodd, M. C., & Rule, K. L. (2006).
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- 5-Chloroquinoline-2-carboxylic acid synthesis. (n.d.). ChemicalBook.
- Methyl 2-chloroquinoline-5-carboxyl
- 1192569-38-2|Methyl 2-chloroquinoline-5-carboxyl
- CAS#:1192569-38-2 | 2-Chloro-5-quinolinecarboxylic acid methyl ester. (2025). Chemsrc.
- 2-Hydroxyquinoline-5-carboxylic acid | 83734-43-4 | IDA73443. (n.d.). Biosynth.
- Li, M., Wei, D., & Wang, Z. (2014).
- Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (2012).
- CN102898366A - Method for one-step preparation of 2-methylquinoline. (n.d.).
- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
- 2-Chloroquinoline-5-carboxylic acid | C10H6ClNO2 | CID 33778592. (n.d.). PubChem.
- US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. (n.d.).
- 2-Hydroxyquinoline-4-carboxylic acid. (n.d.). Anshul Specialty Molecules.
Sources
Technical Support Center: Troubleshooting Suzuki Reactions with "Methyl 2-chloroquinoline-5-carboxylate"
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when working with Methyl 2-chloroquinoline-5-carboxylate, a substrate that, due to its electronic and steric properties, requires careful optimization for successful coupling. As researchers and drug development professionals, you understand the criticality of robust and reproducible synthetic methods. This document is structured to provide in-depth, field-proven insights in a direct question-and-answer format to help you navigate the intricacies of this reaction.
Troubleshooting Guide
This section is designed to address specific experimental failures. Each question represents a common problem, followed by a detailed explanation of the underlying causes and a step-by-step protocol for resolution.
Question 1: My reaction shows low or no conversion of the starting material, Methyl 2-chloroquinoline-5-carboxylate. What are the primary causes and how can I fix this?
Low to no conversion is a frequent issue, often pointing to problems with the initial, rate-limiting oxidative addition step or overall catalyst activity.[1] The chloroquinoline substrate is an electron-deficient heteroaryl chloride, which is inherently less reactive than its bromo or iodo counterparts.[2][3]
Underlying Causes & Solutions:
-
Inactive Catalyst System: The selection of the palladium source and, more critically, the phosphine ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) may be ineffective for this challenging substrate.[4] The nitrogen atom of the quinoline ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4][5]
-
Inefficient Pre-catalyst Activation: Many Suzuki protocols utilize Pd(II) pre-catalysts (e.g., PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) species. This reduction can be sluggish or incomplete.[7]
-
Solution: Consider using a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄, to bypass the pre-activation step.[7] If using a Pd(II) source, ensure your conditions (choice of base and solvent) facilitate its reduction.
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a significant role in overcoming the activation energy barrier for aryl chlorides.
Optimized Protocol for Low Conversion:
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Buchwald Precatalyst (1-2 mol%) | Provides a direct source of Pd(0) or ensures efficient in situ generation. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands that accelerate oxidative addition and prevent catalyst inhibition.[6] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Stronger, non-nucleophilic bases that effectively promote transmetalation without degrading the substrate. |
| Solvent | Anhydrous, degassed 1,4-Dioxane or Toluene | High-boiling aprotic solvents that are compatible with the required reaction temperatures. |
| Temperature | 100-110 °C | Provides the necessary thermal energy to drive the oxidative addition of the less reactive chloroquinoline. |
Question 2: I'm observing significant formation of byproducts, particularly homocoupling of my boronic acid and protodeboronation. How can I minimize these side reactions?
The formation of byproducts indicates that undesired reaction pathways are competing with your desired cross-coupling. Understanding the mechanisms of these side reactions is key to their prevention.
Underlying Causes & Solutions:
-
Boronic Acid Homocoupling: This occurs when two molecules of the boronic acid couple to form a biaryl byproduct. It is often promoted by the presence of Pd(II) species and oxygen.[4][9][10]
-
Solution:
-
Rigorous Degassing: Thoroughly degas your reaction mixture (solvent and reagents) with an inert gas like argon or nitrogen before adding the palladium catalyst.[7] This minimizes the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).
-
Use of Pd(0) Sources: Starting with a Pd(0) source like Pd₂(dba)₃ can reduce the initial concentration of Pd(II) species.
-
Stable Boron Reagents: Consider using boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts, which can be more stable and less prone to side reactions than boronic acids.[2]
-
-
-
Protodeboronation: This is the hydrolysis of the boronic acid C-B bond, replacing it with a C-H bond. It is a common issue, especially with heteroaryl boronic acids, and can be accelerated by aqueous basic conditions.[2][9]
-
Solution:
-
Use Fresh Reagents: Use freshly purchased or purified boronic acid, as they can degrade upon storage.
-
Anhydrous Conditions: While some water can be beneficial in Suzuki reactions, excessive water can promote protodeboronation. If using an aqueous base, minimize the amount of water. Alternatively, use an anhydrous base like K₃PO₄ in an anhydrous solvent.
-
Use Boronate Esters: Pinacol esters or MIDA boronates are significantly more stable towards protodeboronation.[11] MIDA boronates, in particular, offer a slow-release mechanism of the boronic acid, keeping its concentration low and minimizing side reactions.[11]
-
-
Visualizing Competing Pathways: ```dot
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Molander, G. A., & Trice, S. L. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Caddick, S., et al. (2013). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
-
Aitken, D. J., et al. (2012). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. National Institutes of Health. [Link]
-
Various Authors. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids. ResearchGate. [Link]
-
Gevorgyan, V., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. Reddit. [Link]
-
Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]
-
ACS Publications. (2017). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics. [Link]
-
ResearchGate. (n.d.). Variation of bases for chloroquinoline substrate in absence of penylboronic acid. ResearchGate. [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. LibreTexts Chemistry. [Link]
-
ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]
-
National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Reddit. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]
-
YouTube. (2020). Suzuki Coupling. YouTube. [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Organic Synthesis. [Link]
-
LibreTexts Chemistry. (2019). 2.6: Suzuki-Miyaura Coupling. LibreTexts Chemistry. [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 2-chloroquinoline-5-carboxylate" stability and storage conditions
Welcome to the technical support guide for Methyl 2-chloroquinoline-5-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth answers to frequently asked questions and troubleshooting guidance for common issues encountered during the handling, storage, and use of this compound. Our approach is rooted in explaining the chemical principles behind best practices to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Methyl 2-chloroquinoline-5-carboxylate and why are they so critical?
A1: Proper storage is paramount to maintain the stability and purity of Methyl 2-chloroquinoline-5-carboxylate. The recommended storage conditions are a direct consequence of the compound's chemical structure, which features two potentially reactive sites: the 2-chloroquinoline core and the methyl ester group.
Based on safety data sheets and an understanding of its chemical functionalities, the following conditions are recommended[1]:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool location. | Minimizes the rate of potential degradation reactions, such as hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[1] | The quinoline ring system can be susceptible to slow oxidation over time. An inert atmosphere displaces oxygen and moisture, mitigating these degradation pathways. |
| Light | Protect from direct sunlight and UV sources.[1] | Quinoline and its derivatives are known to be photosensitive. Exposure to light, particularly UV radiation, can lead to photodegradation, often observed as a darkening of the material.[2][3] |
| Moisture | Keep container tightly closed in a dry place.[1] | The compound is susceptible to hydrolysis at both the 2-chloro position and the methyl ester. Moisture provides the reactant for these degradation pathways. |
Failure to adhere to these conditions can lead to the degradation of the compound, which may manifest as discoloration, the presence of insoluble matter, or a decrease in assay performance.
Q2: I've noticed my solid sample of Methyl 2-chloroquinoline-5-carboxylate has darkened over time. Is it still usable?
A2: The observation of your sample darkening is a common indicator of degradation.[1] This is often due to light-induced decomposition or slow oxidation of the quinoline ring system. While a slight change in color may not always signify a substantial loss of purity, it is a warning sign that the compound's integrity may be compromised.
Before using a discolored sample, we strongly recommend the following:
-
Purity Re-analysis: The most reliable way to assess the sample's quality is to re-analyze its purity using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solubility Test: A small-scale solubility test in your intended solvent can be informative. The formation of insoluble particulates may indicate the presence of degradation products.
-
Pilot Reaction: If you are using the compound in a chemical synthesis, conducting a small-scale pilot reaction can help determine if its reactivity has been affected.
If re-analysis is not possible, and the experiment is critical, using a fresh, un-discolored lot of the compound is the safest course of action to ensure reproducible and reliable results.
Q3: What are the primary degradation pathways for this compound that I should be aware of?
A3: There are two main degradation pathways to consider, based on the functional groups present in Methyl 2-chloroquinoline-5-carboxylate:
-
Hydrolysis of the 2-Chloroquinoline Moiety: The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic substitution, particularly by water (hydrolysis). This reaction is often promoted by acidic conditions and leads to the formation of the corresponding quinolin-2-one derivative.[1][4][5][6][7] This introduces a significant structural change and will likely alter the biological activity and chemical reactivity of the compound.
-
Hydrolysis of the Methyl Ester: The methyl ester group can undergo hydrolysis to form the corresponding carboxylic acid. This reaction is typically catalyzed by either acid or base but is most rapid under basic (alkaline) conditions.[8][9][10]
Below is a diagram illustrating these potential degradation pathways.
Caption: Potential degradation pathways for Methyl 2-chloroquinoline-5-carboxylate.
Troubleshooting Guide
Problem 1: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Compound Degradation | 1. Prepare fresh stock solutions for each experiment. 2. Avoid repeated freeze-thaw cycles of stock solutions. 3. Check the pH of your assay buffer; highly acidic or basic conditions can accelerate degradation. | As discussed, the compound can hydrolyze. Freshly prepared solutions ensure you are working with the intact molecule at the intended concentration. |
| Poor Solubility | 1. Confirm the solubility of the compound in your specific assay medium. 2. Use a sonicator to aid dissolution, but be mindful of potential heating. 3. Consider using a small percentage of a co-solvent like DMSO or ethanol if compatible with your assay. | If the compound is not fully dissolved, the effective concentration will be lower than intended, leading to variability in your results. |
Problem 2: The compound fails to react as expected in a chemical synthesis, or the yield is very low.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incompatible Reagents | 1. Review the list of incompatible materials: Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides, Chloroformates.[1] 2. Ensure your reaction conditions are free from these substances unless they are intended reactants. | These reagents can react with the quinoline ring or the ester group, consuming your starting material in side reactions. |
| Degraded Starting Material | 1. Assess the purity of your Methyl 2-chloroquinoline-5-carboxylate sample, especially if it is old or has been stored improperly. 2. If degradation is suspected, purify the starting material (e.g., by recrystallization) or use a new batch. | The presence of hydrolysis products or other impurities will lower the effective concentration of the desired reactant and can interfere with the reaction. |
| Nucleophilic Substitution at the 2-position | 1. Be aware that the 2-chloro group is a site for nucleophilic attack.[11][12] 2. If your reaction mixture contains strong nucleophiles not intended to react at this position, consider using a protecting group strategy or modifying your reaction conditions (e.g., lower temperature). | Many common reagents in organic synthesis are nucleophilic and can displace the chlorine atom, leading to unintended byproducts. |
Experimental Protocol: Purity Assessment by HPLC
To ensure the integrity of your sample, especially if degradation is suspected, a simple HPLC analysis can be performed.
Objective: To determine the purity of a sample of Methyl 2-chloroquinoline-5-carboxylate.
Materials:
-
Methyl 2-chloroquinoline-5-carboxylate sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary to be within the linear range of the detector.
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm (or an absorbance maximum of the compound)
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-20 min: 30% B
-
-
-
Analysis: Inject the prepared sample. The appearance of significant secondary peaks, particularly earlier-eluting (more polar) peaks, may indicate the presence of hydrolysis products. The purity can be estimated by the relative area of the main peak.
Caption: A logical workflow for troubleshooting issues with Methyl 2-chloroquinoline-5-carboxylate.
References
- Wang, M.-F., Wang, S., Luo, R., Ouyang, L., & Cheng, G.-J.-S. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry.
- Wang, M.-F., et al. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry.
-
RSC Publishing. (n.d.). HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. Retrieved from [Link]
-
RSC Publishing. (n.d.). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. Retrieved from [Link]
- Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension.
- Kochany, J. (n.d.). Photodegradation of quinoline in water.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Computational Insights into 2-Chloroquinoline: Unraveling Reactivity and Properties.
- Moon, M. P., Komin, A. P., Wolfe, J. F., & Morris, G. F. (1983). Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles. The Journal of Organic Chemistry, 48(13), 2392–2398.
- ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
- Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension. OSTI.GOV.
- de Souza, A. C. S., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2457.
- Request PDF. (n.d.). Photocatalytic degradation of quinoline in aqueous TiO2 suspension.
- Ishkov, Y. V., Veduta, V. V., Fed'ko, N. A., & Bogdan, N. M. (n.d.). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters.
- de Oliveira, J. D. M., et al. (n.d.).
- El-Gaby, M. S. A., et al. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- Abdel-Wahab, B. F., et al. (n.d.).
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- ResearchGate. (n.d.).
- Science.gov. (n.d.). methyl ester hydrolysis: Topics.
Sources
- 1. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyl Esters [organic-chemistry.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Reactions of Methyl 2-chloroquinoline-5-carboxylate
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this technical support center to address the nuanced challenges of achieving regioselectivity in reactions involving Methyl 2-chloroquinoline-5-carboxylate. This guide moves beyond simple protocols to explain the underlying principles governing reaction outcomes, helping you troubleshoot effectively and optimize your synthetic strategies.
Introduction to the Substrate: Key Reactive Sites
Methyl 2-chloroquinoline-5-carboxylate is a versatile heterocyclic building block. Understanding its electronic properties is crucial for predicting and controlling reactivity. The quinoline nitrogen atom significantly influences the electron distribution, creating distinct reactive zones.
-
C2 Position: The chlorine atom at the C2 position is highly activated towards nucleophilic displacement and is the primary site for palladium-catalyzed cross-coupling reactions. This is due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the intermediate formed during nucleophilic attack or oxidative addition.
-
C4 Position: This position is also electron-deficient and a potential site for nucleophilic attack, though generally less reactive than C2 in substitution reactions involving a C2-Cl leaving group.
-
Benzene Ring (C6, C7, C8): These positions are more electron-rich compared to the pyridine ring and are typically functionalized via electrophilic aromatic substitution or directed C-H activation. The C5-ester group is an electron-withdrawing group, which will deactivate this ring towards electrophilic attack but can potentially act as a directing group in certain metal-catalyzed reactions.
} }
Figure 1. Key reactive sites on Methyl 2-chloroquinoline-5-carboxylate.
Part 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the most common methods for functionalizing the C2 position.[1] However, achieving high yields and preventing side reactions requires careful optimization.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling at the C2 position is giving low yields. What are the most critical parameters to investigate?
A1: Low yields in Suzuki-Miyaura couplings with chloroquinolines are often traced back to three factors: catalyst deactivation, incorrect base selection, or suboptimal reaction conditions.
-
Catalyst System (Palladium Source & Ligand): The C-Cl bond is less reactive than C-Br or C-I bonds, requiring a more active catalyst system.
-
Ligand Choice: Electron-rich, sterically hindered phosphine ligands are essential. Ligands like SPhos, XPhos, or RuPhos are excellent starting points as they promote the oxidative addition step and stabilize the active Pd(0) species.
-
Pre-catalyst: Using pre-formed catalysts like G3 or G4 palladacycles can improve consistency by ensuring efficient generation of the active Pd(0) catalyst.[2]
-
-
Base Selection: The base plays a crucial role in activating the boronic acid and facilitating the transmetalation step.
-
A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is often effective. For more challenging couplings, a stronger base like K₃PO₄ may be required. Avoid overly strong bases like alkoxides if your substrate has base-sensitive functional groups.
-
-
Solvent and Temperature:
-
Aprotic polar solvents like 1,4-dioxane, DME, or toluene, often with a small amount of water, are standard. The water is crucial for dissolving the inorganic base and aiding in the catalytic cycle.
-
Elevated temperatures (80-110 °C) are typically necessary to activate the C-Cl bond. Microwave irradiation can sometimes accelerate the reaction and improve yields.[3]
-
Q2: I am attempting a Sonogashira coupling with a terminal alkyne at C2, but I'm primarily observing alkyne homocoupling (Glaser coupling). How can I suppress this?
A2: The homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, catalyzed by the copper(I) co-catalyst.[4] Several strategies can minimize this:
-
Copper-Free Conditions: The most direct solution is to eliminate the copper co-catalyst. This requires a highly active palladium/ligand system. Catalysts like PdCl₂(PPh₃)₂ in the presence of an amine base (e.g., Et₃N or DIPEA) can often facilitate the coupling without copper, albeit sometimes requiring higher temperatures or longer reaction times.[5]
-
Controlled Addition: If using copper, add the terminal alkyne slowly to the reaction mixture via syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.
-
Amine Base: The choice of amine base is critical. A bulky amine like diisopropylethylamine (DIPEA) can sometimes suppress homocoupling more effectively than triethylamine (Et₃N).
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can promote the oxidative homocoupling pathway.
Q3: For a Buchwald-Hartwig amination, what is the best starting point for ligand and base selection to ensure high regioselectivity at C2?
A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[6][7] For a substrate like Methyl 2-chloroquinoline-5-carboxylate, success hinges on using a modern catalyst system capable of activating the aryl chloride.
-
Ligand Selection: The choice of ligand is paramount. Sterically hindered biarylphosphine ligands are the state-of-the-art.
-
For primary and secondary amines, ligands like BrettPhos or RuPhos are excellent choices.[8]
-
For more hindered amines or challenging substrates, XPhos can be effective.
-
Start with a pre-formed palladacycle (e.g., BrettPhos Pd G3) for reproducibility.
-
-
Base Selection: A strong, non-nucleophilic base is required.
-
Sodium tert-butoxide (NaOtBu) is a common and effective choice.
-
Lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) are also widely used and can be beneficial if your substrate is sensitive to NaOtBu.[9]
-
-
Solvent: Anhydrous, deoxygenated toluene or 1,4-dioxane are the solvents of choice.
Troubleshooting Workflow: Failed C2-Suzuki Coupling
If your initial attempt at a Suzuki-Miyaura coupling fails, follow this logical progression to identify the issue.
start [label="Start: Low Yield in\nC2-Suzuki Coupling", fillcolor="#FBBC05"]; check_reagents [label="1. Verify Reagent Quality\n- Boronic acid decomposition?\n- Anhydrous/deoxygenated solvent?\n- Active base?", fillcolor="#F1F3F4"]; check_catalyst [label="2. Evaluate Catalyst System\n- Is ligand electron-rich & bulky?\n(e.g., XPhos, SPhos)\n- Is Pd source active?", fillcolor="#F1F3F4"]; check_conditions [label="3. Assess Reaction Conditions\n- Temperature high enough?\n(80-110 °C)\n- Sufficient reaction time?", fillcolor="#F1F3F4"];
outcome_reagents_ok [label="Reagents are high quality", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; outcome_reagents_bad [label="Reagents degraded", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
outcome_catalyst_ok [label="Catalyst is appropriate", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; outcome_catalyst_bad [label="Ligand/Pd source is inadequate\nfor Ar-Cl activation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
outcome_conditions_ok [label="Conditions are sufficient", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; outcome_conditions_bad [label="Conditions too mild", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
solution_reagents [label="Solution:\nUse fresh, pure reagents\nand properly prepared solvents.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_catalyst [label="Solution:\nSwitch to a more active ligand\n(e.g., biarylphosphine) or a\npre-formed palladacycle.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_conditions [label="Solution:\nIncrease temperature, extend\nreaction time, or consider\nmicrowave heating.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> check_reagents; check_reagents -> outcome_reagents_bad [label="No"]; outcome_reagents_bad -> solution_reagents; check_reagents -> outcome_reagents_ok [label="Yes"];
outcome_reagents_ok -> check_catalyst; check_catalyst -> outcome_catalyst_bad [label="No"]; outcome_catalyst_bad -> solution_catalyst; check_catalyst -> outcome_catalyst_ok [label="Yes"];
outcome_catalyst_ok -> check_conditions; check_conditions -> outcome_conditions_bad [label="No"]; outcome_conditions_bad -> solution_conditions; check_conditions -> outcome_conditions_ok [label="Yes"]; }
Figure 2. Decision workflow for troubleshooting a low-yielding C2-Suzuki coupling reaction.
Part 2: Achieving Regioselectivity via C-H Functionalization
While the C2-Cl is the most reactive site, you may wish to functionalize other positions on the quinoline core. This requires advanced strategies that leverage C-H activation, a powerful technique for forming C-C or C-heteroatom bonds directly.[10][11]
Frequently Asked Questions (FAQs)
Q4: Is it possible to perform a direct arylation on the quinoline backbone without reacting at the C2-Cl position?
A4: This is a significant challenge due to the high reactivity of the C2-Cl bond in typical palladium-catalyzed cycles. Standard direct arylation conditions would likely favor coupling at C2.[12][13] To achieve regioselectivity at other positions, you would need to:
-
Functionalize C2 First: The most practical approach is to perform your desired C2 coupling reaction first (e.g., Suzuki, Sonogashira). This removes the highly reactive C-Cl bond.
-
Employ C-H Activation: With the C2 position now occupied, you can pursue regioselective C-H functionalization at other sites, often guided by the inherent electronics of the ring or by using a directing group.
Q5: How can I selectively functionalize the C8 position?
A5: The C8 position is a common target for C-H functionalization due to its proximity to the quinoline nitrogen. The nitrogen atom can act as a built-in directing group, coordinating to the metal catalyst and delivering it to the adjacent C8-H bond to form a stable five-membered metallacycle intermediate.
-
Reaction Type: Palladium- and Ruthenium-catalyzed C-H arylations, alkylations, and acylations have been shown to be effective at the C8 position of quinolines.
-
Key Considerations: This selectivity often requires specific conditions, including the use of an oxidant (like Ag₂CO₃) and sometimes an additive (like pivalic acid) to facilitate the C-H cleavage step.
Q6: Can the ester at C5 be used as a directing group to functionalize the C6 or C4 positions?
A6: While less common than N-directed C8 functionalization, ester groups can function as directing groups in some C-H activation manifolds. The carbonyl oxygen can coordinate to a metal center, directing functionalization to an ortho position. In this case, that would be the C6 position. Achieving selectivity for C6 over the electronically favored C8 position would require careful selection of a catalytic system that has a higher affinity for the ester's carbonyl oxygen than the quinoline nitrogen. This is a non-trivial challenge and would likely require extensive screening of catalysts, ligands, and reaction conditions.
Data Summary: Regioselectivity Control in Quinoline Functionalization
The choice of reaction type fundamentally dictates the regiochemical outcome.
| Reaction Type | Primary Reactive Site on Substrate | Key Control Elements | Expected Product |
| Nucleophilic Aromatic Sub. (SNAr) | C2-Cl | Nucleophile strength, temperature, solvent | 2-substituted quinoline |
| Suzuki-Miyaura Coupling | C2-Cl | Pd-catalyst, electron-rich bulky ligand, base | 2-aryl/vinyl-quinoline |
| Sonogashira Coupling | C2-Cl | Pd-catalyst, Cu(I) co-catalyst (optional), amine base | 2-alkynyl-quinoline |
| Buchwald-Hartwig Amination | C2-Cl | Pd-catalyst, sterically hindered biarylphosphine ligand, strong non-nucleophilic base | 2-amino-quinoline |
| N-directed C-H Functionalization | C8-H | Pd or Ru catalyst, oxidant (e.g., Ag₂CO₃), directing effect of quinoline nitrogen | 8-substituted quinoline (after C2 is functionalized) |
Part 3: Experimental Protocols
These protocols provide a robust starting point for common transformations. Always perform reactions on a small scale first to optimize conditions for your specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at C2
-
To an oven-dried reaction vial, add Methyl 2-chloroquinoline-5-carboxylate (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Seal the vial with a septum cap and purge with argon for 10 minutes.
-
Add deoxygenated 1,4-dioxane and water (10:1 v/v) to achieve a 0.1 M concentration of the starting material.
-
Place the reaction in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling at C2
-
To an oven-dried Schlenk flask, add Methyl 2-chloroquinoline-5-carboxylate (1.0 equiv.) and PdCl₂(PPh₃)₂ (5 mol%).
-
Seal the flask and evacuate and backfill with argon three times.
-
Add anhydrous, deoxygenated solvent (e.g., THF or toluene) followed by a deoxygenated amine base (e.g., DIPEA, 3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Heat the reaction to 80 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination at C2
-
Inside a nitrogen-filled glovebox, add Methyl 2-chloroquinoline-5-carboxylate (1.0 equiv.), the desired amine (1.2 equiv.), a strong base (e.g., NaOtBu, 1.4 equiv.), the palladium pre-catalyst (e.g., BrettPhos Pd G4, 2 mol%), and the ligand (e.g., BrettPhos, 2 mol%) to a reaction vial.
-
Add anhydrous, deoxygenated toluene to achieve a 0.2 M concentration.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction in a preheated oil bath at 100 °C for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with dichloromethane, and quench carefully with water.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[8]
References
- D. G. H. Funce, S. D. G. de la Torre, and I. A. Nicholls, "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review," Molecules, 2021. [URL: https://www.mdpi.com/1420-3049/26/11/3301]
- I. Kumar, R. Sharma, U. Sharma, and P. Kumar, "Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress," Organic & Biomolecular Chemistry, 2024. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob02013h]
- K. Zhou, N. Zhang, X.-R. Zhong, et al., "Selective C─H functionalization of quinolines," ResearchGate, 2022. [URL: https://www.researchgate.net/figure/Selective-C-H-functionalization-of-quinolines-a-State-of-the-art-in-the-C-H_fig1_359388376]
- I. Kumar, R. Sharma, U. Sharma, and P. Kumar, "Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress," Organic & Biomolecular Chemistry, 2025. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/OB/D4OB02013H]
- A. A. Ajani, O. C. Ugwu, C. C. Obonga, et al., "Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine," Frontiers in Chemistry, 2022. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.1025390/full]
- A. S. Franklin, D. S. Provoost, and D. A. Powell, "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline," Journal of Organic Chemistry, 2008. [URL: https://pubs.acs.org/doi/10.1021/jo800732p]
- BenchChem, "Technical Support Center: Improving Regioselectivity in Quinoline Synthesis," BenchChem, 2025. [URL: https://www.benchchem.com/technical-support-center/improving-regioselectivity-in-quinoline-synthesis]
- A. L. M. N. A. F. Alho, L. K. B. Loureiro, C. A. de Simone, et al., "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry," International Journal of Molecular Sciences, 2024. [URL: https://www.mdpi.com/1422-0067/25/13/7325]
- BenchChem, "Technical Support Center: Managing Regioselectivity in Polyhalogenated Quinoline Reactions," BenchChem, 2025. [URL: https://www.benchchem.
- T. J. Williams, K. D. Hesp, and M. Stradiotto, "Direct arylation catalysis with chloro[8-(dimesitylboryl)quinoline-κN]copper(I)," Beilstein Journal of Organic Chemistry, 2016. [URL: https://www.beilstein-journals.org/bjoc/articles/12/280]
- R. B. Vekariya and H. S. Patel, "Regioselective synthesis of novel 2-chloroquinoline-based methyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates," Journal of the Serbian Chemical Society, 2014. [URL: https://www.shd.org.rs/JSCS/Vol79/No12/12_4867_201405-184.pdf]
- H. Wang, J. Zhang, and S. Z. Zard, "Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines," Journal of the American Chemical Society, 2023. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c05988]
- J. C. Lewis, R. G. Bergman, and J. A. Ellman, "Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines," Journal of the American Chemical Society, 2007. [URL: https://pubs.acs.org/doi/10.1021/ja070454d]
- G. C. Muscia, S. A. M. W. van den Abeele, S. M. M. V. Compernolle, et al., "Regioselectivity of Friedländer Quinoline Syntheses," European Journal of Organic Chemistry, 2013. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/ejoc.201300993]
- Wikipedia, "Buchwald–Hartwig amination," Wikipedia, 2024. [URL: https://en.wikipedia.
- P. F. F. de Paiva, "Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals," ResearchGate, 2021. [URL: https://www.researchgate.net/publication/356501704_Palladium-Catalyzed_Cross-Coupling_Reactions_in_the_Synthesis_of_Pharmaceuticals]
- BenchChem, "Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Chloroisoquinoline," BenchChem, 2025. [URL: https://www.benchchem.com/application-notes/palladium-catalyzed-cross-coupling-reactions-with-5-chloroisoquinoline]
- Wikipedia, "Sonogashira coupling," Wikipedia, 2024. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
- M. A. T. B. de V. de P. G. Lafrance, "High-yielding intramolecular direct arylation reactions with aryl chlorides," Organic Letters, 2005. [URL: https://pubs.acs.org/doi/10.1021/ol050501v]
- Chemistry LibreTexts, "Buchwald-Hartwig Amination," Chemistry LibreTexts, 2023. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross_Coupling/24.
- ACS GCI Pharmaceutical Roundtable, "Buchwald-Hartwig Amination," ACS GCI Pharmaceutical Roundtable Reagent Guides, 2026. [URL: https://www.acs.
- A. F. M. M. Rahman, "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs," RSC Advances, 2018. [URL: https://pubs.rsc.org/en/content/articlehtml/2018/ra/c7ra11537g]
- M. M. Shaikh, P. L. Bhutiya, and K. H. Chikhalia, "Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline," ChemistrySelect, 2017. [URL: https://www.researchgate.
- NROChemistry, "Buchwald-Hartwig Coupling: Mechanism & Examples," NROChemistry, 2024. [URL: https://nroer.chemistry.rochester.edu/NRO_Chem/Special_Topics/Buchwald-Hartwig_Coupling]
- S. Sharma, S. Kumar, and V. Kumar, "Sonogashira coupling of 2‐chloroquinoline with terminal alkynes," ResearchGate, 2020. [URL: https://www.researchgate.net/figure/Sonogashira-coupling-of-2-chloroquinoline-with-terminal-alkynes_fig1_340801646]
- PubChem, "Methyl 2-chloroquinoline-5-carboxylate," PubChem, 2024. [URL: https://pubchem.ncbi.nlm.nih.
- A. F. M. M. Rahman, "2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications," Journal of Chemistry, 2016. [URL: https://www.researchgate.
- Organic Chemistry Portal, "Buchwald-Hartwig Cross Coupling Reaction," Organic Chemistry Portal, 2024. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
- S. G. O'Brien, "Decarboxylative/Sonogashira-type cross-coupling using PdCl2(Cy*Phine)2," Organic & Biomolecular Chemistry, 2019. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ob/c9ob01918a]
- D. F. P. de F. de P. da S. Carneiro, "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design," Organic Chemistry Frontiers, 2022. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/qo/d2qo00135a]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Direct arylation catalysis with chloro[8-(dimesitylboryl)quinoline-κN]copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-yielding intramolecular direct arylation reactions with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Methyl 2-chloroquinoline-5-carboxylate
Welcome to the technical support center for the scale-up synthesis of Methyl 2-chloroquinoline-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with this multi-step synthesis. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to ensure a successful and scalable process.
Overview of the Synthetic Strategy
The most reliable and scalable approach to Methyl 2-chloroquinoline-5-carboxylate involves a two-stage process. First, the quinoline core is constructed to form a 2-hydroxyquinoline (quinolin-2-one) intermediate. This is followed by a chlorination step to yield the final product. This strategy allows for better control and purification at each stage, which is critical for scale-up.
Caption: General two-stage synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most robust synthetic route for Methyl 2-chloroquinoline-5-carboxylate on a multi-gram or kilogram scale?
For large-scale synthesis, a two-step approach is superior to a one-pot strategy. The most common route involves:
-
The Gould-Jacobs reaction to synthesize the key intermediate, Methyl 2-hydroxyquinoline-5-carboxylate. This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[1] While the high temperatures can be a challenge, they are manageable with appropriate engineering controls in a scaled-up setting.[2][3]
-
Chlorination of the resulting 2-hydroxyquinoline (which exists in tautomeric equilibrium with the 2-quinolinone form) using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[4][5] This method is well-established for converting hydroxyquinolines and quinolones into their chloro-derivatives.[6]
Q2: Why is the chlorination step with POCl₃ a critical challenge during scale-up?
The chlorination with POCl₃ presents several scale-up hazards and challenges:
-
Extreme Reactivity with Water: POCl₃ reacts violently with water in a highly exothermic reaction. On a large scale, quenching the excess reagent requires careful engineering controls, such as a reverse quench (slowly adding the reaction mixture to a large volume of ice/water) to manage heat evolution.[5][7]
-
Corrosive Nature: POCl₃ and its byproduct, hydrochloric acid (HCl), are highly corrosive, requiring specialized glass-lined or corrosion-resistant reactors.
-
Byproduct Formation: The reaction proceeds through phosphorylated intermediates. If not driven to completion, these can complicate the work-up and purification. Temperature control is crucial to ensure a clean conversion to the final product.[4][8]
-
Reagent Handling: POCl₃ is toxic and moisture-sensitive, requiring handling in a closed system under an inert atmosphere.[9]
Q3: What are the primary impurities I should expect and how can I minimize them?
Expected impurities can originate from both stages of the synthesis:
-
From Stage 1 (Gould-Jacobs):
-
Unreacted Starting Materials: Can be removed during the isolation of the intermediate.
-
Acyclic Intermediate: The intermediate formed after the initial Michael-addition may not fully cyclize if the temperature is too low or the reaction time is too short.[2]
-
Isomeric Products: If the aniline substrate is not symmetrically substituted, regioselectivity can be an issue, leading to isomeric quinolones that are difficult to separate.[3]
-
-
From Stage 2 (Chlorination):
-
Unreacted Starting Material (2-hydroxyquinoline): This indicates incomplete chlorination. It can be removed with a basic wash during work-up, as the hydroxyquinoline is acidic.
-
Hydrolyzed Product: If water is present during the reaction, the 2-chloro product can hydrolyze back to the 2-hydroxy starting material.[10]
-
Polymeric/Tarry Byproducts: Overheating or extended reaction times can lead to degradation and the formation of tarry substances.[11]
-
Q4: Is a one-pot synthesis from N-arylacetamides via the Vilsmeier-Haack reaction a viable scale-up option?
While the Vilsmeier-Haack reaction can produce 2-chloroquinolines directly from N-arylacetamides, it often presents significant scale-up challenges. Low yields are a common issue, particularly with substrates bearing electron-withdrawing groups like a methyl carboxylate.[12][13] The reaction's success is highly dependent on the efficient in-situ formation of the Vilsmeier reagent, which requires fresh, anhydrous reagents.[12] For these reasons, the two-step Gould-Jacobs and subsequent chlorination route is often more reliable and higher-yielding for large-scale production.
Troubleshooting Guide
This section addresses specific problems you may encounter during synthesis and provides actionable solutions grounded in chemical principles.
Part A: Synthesis of Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate (Intermediate)
Problem: Low yield or failure of the thermal cyclization step.
| Potential Causes | Recommended Solutions & Scientific Rationale |
| Insufficient Temperature | The intramolecular cyclization in the Gould-Jacobs reaction requires high thermal energy (often >250 °C) to overcome the activation barrier.[3] Solution: Ensure your heating apparatus can reach and maintain the required temperature. Use a high-boiling point, inert solvent like Dowtherm A or diphenyl ether to facilitate heat transfer and achieve higher, more uniform temperatures than solvent-free heating.[3] |
| Thermal Degradation | While high temperatures are necessary, prolonged heating can lead to decomposition of the starting materials or product.[2] Solution: Optimize the reaction time at the target temperature. A time-course study monitored by HPLC or TLC is essential. Microwave-assisted synthesis can sometimes offer better control, shortening reaction times and improving yields by rapidly reaching the target temperature.[2] |
| Incomplete Initial Condensation | The initial formation of the anilidomethylenemalonate intermediate is a prerequisite for cyclization. Solution: Ensure the initial condensation step (often done at a lower temperature before the high-temperature cyclization) goes to completion. Monitor this step by TLC before proceeding to the cyclization. |
Part B: Chlorination with Phosphorus Oxychloride (POCl₃)
Caption: Troubleshooting decision tree for the chlorination step.
Problem: The reaction mixture is dark and tarry, and the product is difficult to isolate.
| Potential Causes | Recommended Solutions & Scientific Rationale |
| Overheating | Excessive temperatures (>100-110 °C) during POCl₃ treatment can cause decomposition and polymerization, leading to tar formation.[11] Solution: Maintain a controlled reflux temperature (b.p. of POCl₃ is ~106 °C). Do not exceed this. The conversion of phosphorylated intermediates to the chloro-product typically occurs efficiently between 70-90 °C.[4] |
| Incomplete Quenching | Residual reactive intermediates can decompose upon concentration. Solution: After quenching the excess POCl₃ with ice, it is crucial to stir the aqueous mixture for a period (e.g., 1 hour) to ensure all intermediates are hydrolyzed before extraction. Basification with a base like sodium carbonate or sodium hydroxide is also essential to neutralize HCl and precipitate the product.[14] |
| Presence of Oxidizable Impurities | Impurities from the previous step can degrade under the harsh chlorination conditions. Solution: Ensure the Methyl 2-hydroxyquinoline-5-carboxylate intermediate is of high purity (>98%) before subjecting it to chlorination. Recrystallize the intermediate if necessary. |
Part C: Purification and Isolation
Problem: The final product has low purity even after recrystallization.
| Potential Causes | Recommended Solutions & Scientific Rationale |
| Incorrect Recrystallization Solvent | The chosen solvent may dissolve impurities as effectively as the product, or it may not provide a sufficient solubility differential between hot and cold conditions. Solution: Conduct a solvent screen. Good starting points for chloroquinolines are ethanol, methanol, acetone, or solvent/anti-solvent pairs like dichloromethane/hexane.[15] The goal is to find a solvent where the product is highly soluble when hot and poorly soluble when cold. |
| Trapped Solvent or Reagents | The crystalline lattice can trap residual solvents or acidic byproducts from the reaction. Solution: After filtering the recrystallized product, wash the crystals thoroughly with a small amount of cold, fresh solvent. Dry the product under high vacuum at a moderate temperature (e.g., 40-50 °C) to remove all volatile residues. |
| Co-crystallization of Isomers | If isomeric impurities were formed in Stage 1, they might have similar solubility profiles and co-crystallize with the desired product. Solution: If standard recrystallization fails, column chromatography is a reliable but less scalable option.[16] For larger scales, consider converting the impure product to a salt (e.g., hydrochloride), which may then be purified by fractional crystallization.[15] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-hydroxyquinoline-5-carboxylate (Intermediate)
Materials:
-
Methyl 3-aminobenzoate
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (or Dowtherm A)
Procedure:
-
In a reaction vessel equipped for high-temperature reflux with mechanical stirring, combine Methyl 3-aminobenzoate (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture to 120-130 °C for 1 hour to form the intermediate adduct, allowing ethanol to distill off.
-
Add diphenyl ether (approx. 3-4 times the weight of the aniline) to the reaction mixture.
-
Increase the temperature of the mixture to 250-260 °C and maintain at reflux for 30-60 minutes. Monitor the reaction progress by TLC or HPLC.
-
Cool the reaction mixture to below 100 °C and add hexane or heptane to precipitate the product.
-
Stir the resulting slurry at room temperature for 1-2 hours.
-
Filter the solid product, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Chlorination to Methyl 2-chloroquinoline-5-carboxylate
Materials:
-
Methyl 2-hydroxyquinoline-5-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice, water, Sodium bicarbonate (NaHCO₃)
Procedure:
-
SAFETY: This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Ensure all glassware is flame-dried and the system is under an inert atmosphere (N₂ or Argon).
-
To a flask containing Methyl 2-hydroxyquinoline-5-carboxylate (1.0 eq), add phosphorus oxychloride (3.0 - 5.0 eq) slowly at room temperature.
-
Heat the reaction mixture to a gentle reflux (approx. 80-90 °C) and maintain for 2-4 hours. The reaction should become a clear solution. Monitor for the disappearance of starting material by TLC.
-
Cool the reaction mixture to room temperature.
-
Work-up (Reverse Quench): Prepare a separate, large vessel with a stirred mixture of crushed ice and water. Slowly and carefully, add the reaction mixture dropwise to the ice water, ensuring the temperature of the quench vessel does not rise above 10-15 °C.
-
After the addition is complete, stir the mixture for 1 hour.
-
Slowly add a saturated solution of sodium bicarbonate until the pH is neutral to basic (pH 7-8). The product should precipitate as a solid.
-
Filter the solid product, wash with copious amounts of water, and dry under vacuum.
-
For further purification, the crude product can be recrystallized from a suitable solvent like ethanol or methanol.[15]
References
- BenchChem. (2025). Identification of common byproducts in quinoline synthesis.
- BenchChem. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide.
- Mohammad, B., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- BenchChem. (2025).
- Biotage. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- MDPI. (n.d.).
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
- NISCAIR. (n.d.).
- ResearchGate. (2019).
- ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?.
- PubMed. (2011).
- BenchChem. (2025). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers.
- ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
- RSC Publishing. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones.
- ChemFaces. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters.
- ResearchGate. (2025).
- Sinocure Chemical Group. (n.d.).
- RSC Publishing. (n.d.).
- RSC Publishing. (n.d.).
- BenchChem. (2025). common impurities in 6-Chloroquinoline synthesis and their removal.
- ChemicalBook. (n.d.). 5-Chloroquinoline-2-carboxylic acid synthesis.
- Sciencemadness.org. (2015). POCL3-Phosphorus Oxychloride.
- ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?.
- BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 7-Chloroquinoline-4-carboxylic Acid.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline.
- PubChemLite. (2025).
- Google Patents. (n.d.).
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. ablelab.eu [ablelab.eu]
- 3. mdpi.com [mdpi.com]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sciencemadness.org [sciencemadness.org]
- 10. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purity Assessment of Methyl 2-chloroquinoline-5-carboxylate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with Methyl 2-chloroquinoline-5-carboxylate. It addresses common challenges encountered during purity assessment and offers troubleshooting strategies grounded in established analytical principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to see in a sample of Methyl 2-chloroquinoline-5-carboxylate?
A1: Impurities in Methyl 2-chloroquinoline-5-carboxylate typically originate from the synthetic route or degradation. Common impurities to monitor include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomers: Positional isomers of the chloro or carboxylate group that may form during synthesis.
-
Hydrolysis Products: The ester group can hydrolyze to the corresponding carboxylic acid (2-chloroquinoline-5-carboxylic acid), especially in the presence of moisture or acidic/basic conditions.
-
Solvent Residues: Residual solvents from the reaction or purification steps, such as toluene, DMF, or alcohols.
Q2: Which analytical technique is most suitable for routine purity analysis of this compound?
A2: For routine purity analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is generally the most suitable method. It offers a good balance of resolution, sensitivity, and robustness for separating the main compound from its potential impurities. A typical starting point would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape).
Q3: How can I confirm the identity of an unknown peak in my chromatogram?
A3: Identifying an unknown peak requires a combination of techniques. A common workflow involves:
-
Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, offering clues to its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated (e.g., through preparative HPLC), ¹H and ¹³C NMR can provide detailed structural information.
-
Forced Degradation Studies: Subjecting a pure sample of Methyl 2-chloroquinoline-5-carboxylate to stress conditions (e.g., acid, base, heat, light) can help to intentionally generate degradation products. Matching the retention time of the unknown peak to a peak in the stressed sample can aid in its identification.
Section 2: Troubleshooting Guide for Analytical Methods
This section provides solutions to common problems encountered during the purity assessment of Methyl 2-chloroquinoline-5-carboxylate using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.2. Inappropriate mobile phase pH.3. Interactions between the analyte and the stationary phase. | 1. Reduce the injection volume or sample concentration.2. Adjust the mobile phase pH. For this compound, a slightly acidic mobile phase (pH 2.5-4) is recommended.3. Consider a different column chemistry or mobile phase additives. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition.2. Temperature variations.3. Column degradation. | 1. Ensure proper mobile phase mixing and degassing.2. Use a column oven to maintain a consistent temperature.3. Flush the column regularly and consider replacing it if performance degrades. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector.2. Carryover from previous injections. | 1. Use high-purity solvents and freshly prepared mobile phase.2. Implement a robust needle wash protocol in your autosampler method. |
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Gas Chromatography (GC)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No Peak or Very Small Peak | 1. Compound is not volatile enough.2. Decomposition in the injector. | 1. GC is generally not the preferred method for this compound due to its relatively low volatility. Consider derivatization to increase volatility.2. Use a lower injector temperature and a deactivated liner. |
| Broad Peaks | 1. Slow injection speed.2. Column contamination. | 1. Use an autosampler for fast and reproducible injections.2. Bake out the column at a high temperature (within the column's limits). |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Broad ¹H NMR Signals | 1. Presence of paramagnetic impurities.2. Sample aggregation. | 1. Purify the sample further (e.g., by passing through a short plug of silica).2. Try a different solvent or a lower concentration. |
| Difficulty in Assigning Peaks | 1. Complex splitting patterns.2. Overlapping signals. | 1. Perform 2D NMR experiments like COSY and HSQC to establish connectivity.2. Compare the spectrum to reference spectra or use prediction software. |
Section 3: Visualized Workflows
The following diagrams illustrate key decision-making processes in the purity assessment of Methyl 2-chloroquinoline-5-carboxylate.
Caption: Workflow for the identification of an unknown impurity.
References
Validation & Comparative
A Comparative Guide to Methyl 2-chloroquinoline-5-carboxylate and Its Positional Isomers: Synthesis, Properties, and Reactivity
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties. The precise positioning of substituents on the quinoline ring can dramatically influence the molecule's physicochemical properties, reactivity, and biological efficacy. This guide provides a comprehensive comparison of Methyl 2-chloroquinoline-5-carboxylate and its positional isomers, offering insights into their synthesis, spectral characteristics, and relative reactivity, supported by experimental data to inform rational drug design and synthetic strategy.
Introduction to the Quinoline Core and the Significance of Isomerism
The quinoline ring system, a fusion of a benzene and a pyridine ring, offers a versatile platform for chemical modification. The introduction of a chloro group at the C2 position and a methyl carboxylate group at various positions on the benzene ring (C5, C6, C7, and C8) gives rise to a series of isomers with distinct electronic and steric profiles. The 2-chloro substituent is a key functional handle, susceptible to nucleophilic substitution, providing a gateway to a diverse array of derivatives. The position of the electron-withdrawing methyl carboxylate group, in turn, modulates the reactivity of the chloro group and influences the overall molecular properties, including lipophilicity and potential for biological interactions. Understanding the nuances of these isomers is critical for optimizing lead compounds in drug discovery.
Synthesis of Methyl 2-chloroquinoline-carboxylate Isomers
A general and effective two-step method for the synthesis of methyl 2-chloroquinoline-5-, 6-, 7-, and 8-carboxylate has been developed, starting from the corresponding methyl quinolinecarboxylates. This procedure involves an initial oxidation to the intermediate 2(1H)-oxoquinoline carboxylates, followed by chlorination.
Experimental Protocol: Synthesis of Methyl 2-chloroquinoline-carboxylate Isomers
Step 1: Oxidation to Methyl 2-oxoquinoline-carboxylate
-
To a stirred solution of the respective methyl quinolinecarboxylate (1 equivalent) in a suitable solvent, add an oxidizing agent (e.g., meta-chloroperoxybenzoic acid).
-
Stir the reaction mixture at room temperature for the time required to achieve complete conversion (monitored by TLC).
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the methyl 2-oxoquinoline-carboxylate intermediate.
Step 2: Chlorination to Methyl 2-chloroquinoline-carboxylate
-
Treat the methyl 2-oxoquinoline-carboxylate intermediate (1 equivalent) with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).
-
Heat the reaction mixture under reflux for a specified period until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction mixture with ice water and neutralize with a base.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield the desired methyl 2-chloroquinoline-carboxylate isomer.
This synthetic approach provides a reliable route to access the various isomers for comparative studies. A visual representation of this synthetic workflow is provided below.
Figure 1: General synthetic workflow for the preparation of methyl 2-chloroquinoline-carboxylate isomers.
Comparative Physicochemical and Spectroscopic Properties
| Isomer | Molecular Formula | Molecular Weight | Predicted Mass (M+H)⁺ |
| Methyl 2-chloroquinoline-5-carboxylate | C₁₁H₈ClNO₂ | 221.64 | 222.03163 |
| Methyl 2-chloroquinoline-6-carboxylate | C₁₁H₈ClNO₂ | 221.64 | - |
| Methyl 2-chloroquinoline-7-carboxylate | C₁₁H₈ClNO₂ | 221.64 | - |
| Methyl 2-chloroquinoline-8-carboxylate | C₁₁H₈ClNO₂ | 221.64 | - |
Table 1: General properties of Methyl 2-chloroquinoline-carboxylate isomers.
Spectroscopic Analysis: A Fingerprint of Isomeric Identity
The differentiation of these isomers is readily achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H and ¹³C NMR Spectroscopy: The chemical shifts and coupling patterns in the ¹H NMR spectra are highly diagnostic of the substitution pattern on the quinoline ring. The protons on the benzene portion of the molecule will exhibit distinct splitting patterns and chemical shifts depending on the location of the methyl carboxylate group. Similarly, the ¹³C NMR spectra will show unique chemical shifts for the carbonyl carbon and the aromatic carbons, reflecting the different electronic environments in each isomer. While complete assigned spectra for all isomers are not available in a single comparative study, theoretical calculations and data from related structures can provide valuable insights.
Infrared (IR) Spectroscopy: The IR spectra of these isomers will all display characteristic absorptions for the C=O stretch of the ester group (typically in the range of 1720-1740 cm⁻¹), C-Cl stretching vibrations, and various C=C and C=N stretching frequencies of the quinoline ring. Subtle shifts in the C=O stretching frequency can be expected due to the varying electronic effects of the quinoline ring at different substitution positions.
Comparative Reactivity: The Influence of Substituent Position
The reactivity of the 2-chloro group towards nucleophilic aromatic substitution (SₙAr) is a key feature of these molecules and is influenced by the position of the electron-withdrawing methyl carboxylate group.
Nucleophilic Aromatic Substitution (SₙAr)
The general mechanism for the SₙAr reaction at the C2 position of the quinoline ring involves the formation of a Meisenheimer complex. The rate of this reaction is dependent on the stability of this intermediate. An electron-withdrawing group, such as the methyl carboxylate, will stabilize the negative charge in the Meisenheimer complex, thereby increasing the rate of reaction. The extent of this stabilization, and thus the reactivity, will vary depending on the position of the ester group.
Figure 2: Generalized mechanism for the nucleophilic aromatic substitution on the 2-chloroquinoline core. (Note: Generic structures are used for illustrative purposes).
It is expected that isomers with the carboxylate group at positions that can more effectively delocalize the negative charge of the Meisenheimer intermediate through resonance (i.e., positions 6 and 8) will exhibit enhanced reactivity towards nucleophilic substitution compared to the isomer where the group is at the 5- or 7-position.
Hydrolysis of the Ester Group
The methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The rate of this hydrolysis can also be influenced by the electronic environment of the quinoline ring. The electron-withdrawing nature of the chloro-substituted pyridine ring will generally make the ester carbonyl more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. Positional effects of the chloro and carboxylate groups relative to each other will likely cause subtle differences in hydrolysis rates among the isomers.
Structure-Activity Relationships (SAR) and Biological Potential
While direct comparative biological data for all methyl 2-chloroquinoline-carboxylate isomers is scarce, the broader class of quinoline carboxylic acids has been extensively studied, revealing key structure-activity relationships. For instance, in the context of anticancer drug discovery, the position and nature of substituents on the quinoline ring are critical for activity. Studies on quinoline-4-carboxylic acids have shown that bulky hydrophobic groups at the C2 position and the carboxylic acid at C4 are often crucial for potent inhibition of enzymes like dihydroorotate dehydrogenase.
The different electronic and steric properties of the methyl 2-chloroquinoline-carboxylate isomers are likely to translate into distinct biological activities. The varied positioning of the chloro and carboxylate groups will affect the molecule's ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-stacking. Further comparative screening of these isomers against a panel of biological targets is warranted to elucidate their therapeutic potential.
Conclusion
This guide has provided a comparative overview of Methyl 2-chloroquinoline-5-carboxylate and its positional isomers. The synthetic accessibility of these compounds, coupled with their distinct physicochemical and spectroscopic properties, makes them valuable tools for structure-activity relationship studies. The reactivity of the 2-chloro substituent, modulated by the position of the methyl carboxylate group, offers a versatile entry point for the synthesis of diverse quinoline derivatives. Further detailed experimental investigation into the comparative reactivity and biological activity of these isomers will undoubtedly provide valuable insights for the development of novel therapeutics and functional materials.
References
- Vera, D. R., Mantilla, J. P., Palma, A., Cobo, J., & Glidewell, C. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C: Structural Chemistry, 78(10), 524-530.
- Tavakol, H. (2016).
- Mao, J. D., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 68(19), 3929-3942.
-
PubChem. (n.d.). Methyl 2-chloroquinoline-5-carboxylate. Retrieved from [Link]
- Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14165-14180.
- Li, Y., & Gao, W. (2007). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Monatshefte für Chemie-Chemical Monthly, 138(4), 405-408.
- Ishkov, Y. V., Veduta, V. V., Fedko, N. A., & Bogdan, N. M. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of the National Academy of Sciences of Ukraine, (11), 45-53.
- Sundar, J. K., Natarajan, S., Sarveswari, S., Vijayakumar, V., Suresh, J., & Nilantha, P. L. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o169.
-
PubChem. (n.d.). Methyl quinoline-6-carboxylate. Retrieved from [Link]
- Clark, J. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Doc Brown's Chemistry.
- Al-Suwaidan, I. A., et al. (2022). Comprehensive review on current developments of quinoline-based anticancer agents. Molecules, 27(15), 4983.
- Chen, Y., et al. (2015). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 58(15), 6064-6079.
- Al-Jubouri, H. R. (2023). Phase Transition Thermodynamic Properties Of 2-Methylquinoline, 2- Chloroquinoline And 2-Phenylquinoline Case. Journal of Education and Scientific Studies, (22), 1-10.
- Oliveri, V., et al. (2018). Positional isomers of mannose–quinoline conjugates and their copper complexes: exploring the biological activity. New Journal of Chemistry, 42(11), 8882-8890.
- El-Sayed, M. A. (1998). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 3(3), 80-86.
- Google Patents. (n.d.). Preparation method of 2-methyl-8-aminoquinoline.
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
- Singh, A., & Kumar, K. (2021). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. RSC medicinal chemistry, 12(7), 1059-1081.
- Wang, D., et al. (2018). A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants. SAR and QSAR in Environmental Research, 29(12), 945-961.
- de Kock, C., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(3), 1003.
- da Silva, M. F., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Toxicology in Vitro, 65, 104803.
- Kumar, A., et al. (2019). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 24(18), 3296.
-
NIST. (n.d.). Molecular Spectroscopic Data. Retrieved from [Link]
- El-Ghorab, A. H. (2005). The Physical and Chemical Properties of Quinoline. Journal of the Chinese Chemical Society, 52(5), 1035-1044.
- Singh, R., & Singh, J. (1987). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 64(1), 37-39.
- BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids.
- Nasielski-Hinkens, R., et al. (1988). Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Bulletin des Sociétés Chimiques Belges, 97(11-12), 919-926.
- Oliveri, V., et al. (2023). 2D Coordination Polymers Based on Isoquinoline‐5‐Carboxylate and Cu(II). ChemistrySelect, 8(31), e202303040.
- Nnadi, E. C., et al. (2025).
-
NIST. (n.d.). Quinoline. Retrieved from [Link]
- Kaplan MCAT Prep. (2019, September 27). Organic Chem Review: Identifying a Nucleophilic Acyl Substitution Reaction [Video]. YouTube.
- Chapman, N. B., & Shorter, J. (1968). Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincar
A Comparative Guide to the Reactivity of Methyl 2-chloroquinoline-5-carboxylate and its Bromo Analog for the Synthetic Chemist
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the quinoline scaffold remains a cornerstone for the development of novel molecular entities. The strategic functionalization of this privileged heterocycle is paramount, and the choice of halogen at key positions can profoundly influence synthetic strategy and outcomes. This guide provides an in-depth, objective comparison of the reactivity of two closely related building blocks: Methyl 2-chloroquinoline-5-carboxylate and its bromo analog, Methyl 2-bromoquinoline-5-carboxylate . By examining their behavior in key synthetic transformations and providing supporting experimental insights, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Introduction: The Strategic Importance of 2-Haloquinolines
The 2-position of the quinoline ring is particularly susceptible to nucleophilic substitution, making 2-haloquinolines valuable precursors for a wide array of derivatives.[1] The electron-withdrawing nature of the quinoline nitrogen activates the C2 and C4 positions towards nucleophilic attack.[1] Furthermore, the presence of a halogen at C2 provides a handle for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and nitrogen-based substituents. The methyl ester at the 5-position, while more electronically distant, can influence the overall electron density of the aromatic system and serves as a key functional group for further derivatization.
This guide will focus on two of the most synthetically relevant transformations for these molecules: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, specifically Suzuki-Miyaura and Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens
Nucleophilic aromatic substitution on 2-haloquinolines is a well-established method for introducing a variety of functional groups. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon bearing the halogen, forming a Meisenheimer-like intermediate.[2][3] The subsequent departure of the halide ion restores aromaticity.
The reactivity of the halogen in SNAr reactions is primarily governed by its electronegativity, with the more electronegative halogen stabilizing the transition state to a greater extent. This leads to the general reactivity trend of F > Cl > Br > I. Therefore, for nucleophilic aromatic substitution, Methyl 2-chloroquinoline-5-carboxylate is expected to be more reactive than its bromo counterpart .
Proposed Experimental Comparison: SNAr with Morpholine
To illustrate this reactivity difference, we propose a comparative experiment involving the reaction of both the chloro and bromo analogs with a common nucleophile, morpholine.
Reaction Scheme:
Sources
A Comparative Guide to the Biological Potential of Methyl 2-chloroquinoline-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities.[1] This guide delves into the prospective biological activities of derivatives of Methyl 2-chloroquinoline-5-carboxylate, a scaffold poised for exploration. While direct experimental data on this specific family of compounds is emerging, this document provides a comparative analysis based on the established activities of structurally related quinoline derivatives and known drugs, offering a roadmap for future research and development.
The Quinoline Core: A Foundation for Diverse Pharmacological Activity
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents. Its derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The versatility of the quinoline scaffold allows for chemical modifications that can fine-tune its biological activity, making it a perpetual source of interest for drug discovery.
Synthesis of Methyl 2-chloroquinoline-5-carboxylate Derivatives: A Gateway to Novel Bioactive Molecules
The journey to exploring the biological potential of these derivatives begins with their synthesis. A general synthetic approach involves the construction of the quinoline core, followed by functionalization. For instance, a common route to quinoline-2-carboxylic acids involves the reaction of an appropriate aniline with pyruvic acid. Subsequent chlorination and esterification would yield the target scaffold, Methyl 2-chloroquinoline-5-carboxylate. From this core, a diverse library of derivatives can be generated through nucleophilic substitution at the C2-chloro position and modifications of the C5-carboxylate group.
Comparative Biological Activity: Benchmarking Against Known Drugs
This section provides a comparative overview of the potential biological activities of Methyl 2-chloroquinoline-5-carboxylate derivatives against established drugs in key therapeutic areas.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Quinoline derivatives have shown significant promise as anticancer agents, acting through various mechanisms such as the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.[3]
Comparative Data: Anticancer Activity (IC50 Values in µM)
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Hypothetical Derivative 1a | HeLa (Cervical Cancer) | Anticipated low µM range | Potential Topoisomerase I/II Inhibition |
| Hypothetical Derivative 1b | PC3 (Prostate Cancer) | Anticipated low µM range | Potential Topoisomerase I/II Inhibition |
| 2-Arylquinoline Derivative | HeLa (Cervical Cancer) | 8.3[4] | Not specified |
| 2-Arylquinoline Derivative | PC3 (Prostate Cancer) | 31.37[4] | Not specified |
| Quinazoline-chalcone Derivative | K-562 (Leukemia) | 0.622[5] | DNA Binding |
| Doxorubicin (Known Drug) | Various | Sub-micromolar | Topoisomerase II Inhibitor[6] |
| Camptothecin (Known Drug) | Various | Low nanomolar | Topoisomerase I Inhibitor[7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro anticancer activity of novel compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10][11]
Workflow:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for a set period (e.g., 48-72 hours) to allow the compounds to exert their effects.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The intensity of the color is proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Mechanism of Action: Topoisomerase Inhibition
Many quinoline-based anticancer agents function by inhibiting topoisomerase enzymes. These enzymes resolve DNA topological problems that arise during replication, transcription, and recombination. By stabilizing the transient DNA-topoisomerase complex, these inhibitors lead to DNA strand breaks and ultimately, apoptosis.[3][12][13][14]
Caption: Mechanism of Topoisomerase Inhibition by Quinoline Derivatives.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The quinolone scaffold is the foundation for a major class of antibiotics, the fluoroquinolones, which are known for their broad-spectrum antibacterial activity.[15] They primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[8][9][16]
Comparative Data: Antimicrobial Activity (MIC Values in µg/mL)
| Compound/Drug | S. aureus (Gram-positive) | E. coli (Gram-negative) | Mechanism of Action |
| Hypothetical Derivative 2a | Anticipated low µg/mL range | Anticipated low µg/mL range | Potential DNA Gyrase/Topoisomerase IV Inhibition |
| Hypothetical Derivative 2b | Anticipated low µg/mL range | Anticipated low µg/mL range | Potential DNA Gyrase/Topoisomerase IV Inhibition |
| 2-Chloroquinoline Derivative | 0.75 (MRSA)[17] | - | Dihydrofolate Reductase Inhibition |
| 2-Sulfoether-4-quinolone | 0.8 (S. aureus)[18] | - | Not specified |
| Ciprofloxacin (Known Drug) | 0.12 - 1.0 | 0.008 - 0.06 | DNA Gyrase/Topoisomerase IV Inhibitor[19] |
| Levofloxacin (Known Drug) | 0.12 - 1.0 | 0.03 - 0.25 | DNA Gyrase/Topoisomerase IV Inhibitor |
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.[6][20][21][22][23]
Workflow:
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Quinolone antibiotics target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the proper topology of bacterial DNA during replication. Inhibition of these enzymes leads to the accumulation of DNA strand breaks, ultimately resulting in bacterial cell death.[16][19][24][25]
Caption: Inhibition of Bacterial DNA Gyrase by Quinolone Derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Certain quinoline derivatives have demonstrated anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[3][26] COX enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins.
Comparative Data: Anti-inflammatory Activity
| Compound/Drug | Animal Model | % Inhibition of Edema | Mechanism of Action |
| Hypothetical Derivative 3a | Carrageenan-induced rat paw edema | To be determined | Potential COX-2 Inhibition |
| Hypothetical Derivative 3b | Carrageenan-induced rat paw edema | To be determined | Potential COX-2 Inhibition |
| Quinoline Carboxamide Derivative | Carrageenan-induced rat paw edema | Significant activity[10] | Not specified |
| Indomethacin (Known Drug) | Carrageenan-induced rat paw edema | ~40-50% | Non-selective COX Inhibitor[27] |
| Celecoxib (Known Drug) | Carrageenan-induced rat paw edema | ~30-40% | Selective COX-2 Inhibitor[28] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[7][15][27][29][30]
Workflow:
-
Compound Administration: The test compound is administered to a group of rats (e.g., orally or intraperitoneally). A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug.
-
Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema in the treated groups is calculated by comparing the increase in paw volume to that of the control group.
Mechanism of Action: COX-2 Inhibition
Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.[21][23][24][27][28][31][32][33][34]
Caption: Mechanism of COX-2 Inhibition by Quinoline Derivatives.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For Methyl 2-chloroquinoline-5-carboxylate derivatives, key areas for SAR exploration include:
-
C2 Position: The chloro group serves as a versatile handle for introducing a wide range of substituents through nucleophilic substitution. The nature of the substituent at this position will significantly influence the compound's interaction with its biological target.
-
C5 Position: The carboxylate group can be modified to amides, hydrazides, or other functional groups to alter polarity, hydrogen bonding capacity, and overall pharmacokinetic properties.
-
Other Positions (C4, C6, C7, C8): Substitution at other positions on the quinoline ring can further modulate the electronic and steric properties of the molecule, potentially enhancing potency and selectivity.
Future research should focus on the synthesis of a focused library of Methyl 2-chloroquinoline-5-carboxylate derivatives and their systematic evaluation in the biological assays described in this guide. This will enable the elucidation of clear SARs and the identification of lead compounds for further optimization.
Conclusion
While the biological activity of Methyl 2-chloroquinoline-5-carboxylate derivatives is a nascent field of study, the extensive research on related quinoline compounds provides a strong rationale for their investigation as potential anticancer, antimicrobial, and anti-inflammatory agents. This guide serves as a foundational resource for researchers, providing a comparative framework, established experimental protocols, and insights into the potential mechanisms of action. The systematic exploration of this chemical space holds significant promise for the discovery of novel therapeutic agents.
References
-
Broth microdilution. (n.d.). In Grokipedia. Retrieved from [Link]
- Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392.
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of current practices and procedures. Infectious Disease Clinics of North America, 23(4), 775–799.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
- Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(Suppl 1), 13–20.
- Pommier, Y., Leo, E., Zhang, H., & Marchand, C. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & Biology, 17(5), 421–433.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63.
- Laponogov, I., Sohi, M. K., Veselkov, D. A., Pan, X. S., Sawhney, R., Thompson, A. W., ... & Sanderson, M. R. (2009). Structural basis of quinolone inhibition of bacterial type IIA topoisomerases. Nature Structural & Molecular Biology, 16(6), 667–669.
- Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115–121.
- Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology Annual Review, 11, 127–152.
- Vinegar, R., Schreiber, W., & Hugo, R. (1969). Biphasic development of carrageenin edema in rats. Journal of Pharmacology and Experimental Therapeutics, 166(1), 96–103.
- Liu, L. F., Desai, S. D., Li, T. K., Mao, Y., Sun, M., & Sim, S. P. (2000). Mechanism of action of camptothecin. Annals of the New York Academy of Sciences, 922, 1–10.
- Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual Review of Biochemistry, 69, 145–182.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245.
- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.
- Bjornsti, M. A., & Kaufmann, S. H. (2019). Topoisomerases and cancer chemotherapy: recent advances and unanswered questions. F1000Research, 8.
- Deweese, J. E., & Osheroff, N. (2009). The DNA-strand passage reaction of type II topoisomerases. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1790(2), 131–143.
-
Al-Saeedi, F. I., Al-Ghamdi, A. A., & El-Hendawy, M. M. (2021). The anticancer IC50 values of synthesized compounds. ResearchGate. Retrieved from [Link]
- Champoux, J. J. (2001). DNA topoisomerases: structure, function, and mechanism. Annual Review of Biochemistry, 70(1), 369–413.
-
Wikipedia contributors. (2024, January 10). Topoisomerase inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2012). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology, 166(8), 2344–2353.
- Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors—current status and future prospects. European Journal of Medicinal Chemistry, 36(2), 109–126.
- Insuasty, B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24653-24664.
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(11), 1565–1574.
- El-Gohary, N. S., & Shaaban, M. I. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Journal of the Iranian Chemical Society, 20(11), 2931-2943.
- Kaur, M., & Singh, M. (2015). Biological activities of quinoline derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(5), 1-10.
- Kumar, S., Bawa, S., & Gupta, H. (2016). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 16(1), 1-20.
- Hooper, D. C., & Jacoby, G. A. (2015). Topoisomerase inhibitors: fluoroquinolone mechanisms of action and resistance. Cold Spring Harbor Perspectives in Medicine, 5(9), a025320.
- Hinz, B., & Brune, K. (2002). Cyclooxygenase-2—10 years later. Journal of Pharmacology and Experimental Therapeutics, 300(2), 367–375.
- Pal, M. (2017). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry, 24(30), 3288-3311.
- Kouznetsov, V. V., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(2), 859-872.
- Nguyen, T. T. T., et al. (2019). Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) by experimental and theoretical methods. Acta Crystallographica Section C: Structural Chemistry, 75(5), 585-592.
- Pal, M. (2017). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry, 24(30), 3288-3311.
-
Wikipedia contributors. (2024, January 10). Cyclooxygenase-2 inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Patel, R. V., et al. (2015). Syntheses and anti-microbial evaluation of new quinoline scaffold derived pyrimidine derivatives. Arabian Journal of Chemistry, 8(5), 682-691.
-
Al-Obaid, A. M., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives Based on 2-chloro-7-methyl-3-formylquinoline. ResearchGate. Retrieved from [Link]
- Marnett, L. J., & Kalgutkar, A. S. (1999). Cyclooxygenase 2 inhibitors: a new class of antiinflammatory agents. Current Opinion in Chemical Biology, 3(4), 482–490.
-
PatSnap. (2024, June 21). What are COX-2 inhibitors and how do they work?. Patsnap Synapse. Retrieved from [Link]
- El-Sayed, W. M., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. International Journal of Nanomedicine, 19, 4667-4682.
- Singh, U. P., & Bhat, H. R. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Molecular Structure, 1265, 133420.
- Kouznetsov, V. V., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(2), 859-872.
- Insuasty, B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24653-24664.
Sources
- 1. annexpublishers.com [annexpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. openaccesspub.org [openaccesspub.org]
- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. atcc.org [atcc.org]
- 12. researchgate.net [researchgate.net]
- 13. ijabbr.com [ijabbr.com]
- 14. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 15. inotiv.com [inotiv.com]
- 16. researchgate.net [researchgate.net]
- 17. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. grokipedia.com [grokipedia.com]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 22. Broth microdilution - Wikipedia [en.wikipedia.org]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 29. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 30. researchgate.net [researchgate.net]
- 31. texaschildrens.org [texaschildrens.org]
- 32. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 34. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
A Comparative Spectroscopic Analysis: Tracing the Synthesis of Methyl 2-chloroquinoline-5-carboxylate from its Precursors
For Immediate Release
In the landscape of pharmaceutical and materials science, the precise synthesis and unambiguous characterization of heterocyclic compounds are paramount. This guide presents a detailed spectroscopic comparison of Methyl 2-chloroquinoline-5-carboxylate with its key precursors, offering researchers, scientists, and drug development professionals a comprehensive roadmap for monitoring its synthesis and confirming its structure. Leveraging fundamental spectroscopic techniques—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we will dissect the spectral transformations that signify the successful progression from simple aromatic precursors to the final chlorinated quinoline product.
The Synthetic Pathway: A Gould-Jacobs Approach
The synthesis of Methyl 2-chloroquinoline-5-carboxylate can be efficiently achieved through a modified Gould-Jacobs reaction. This classic method involves the condensation of an aniline derivative with a malonic ester derivative, followed by cyclization and subsequent chlorination. The specific pathway considered here commences with Methyl 3-aminobenzoate and Diethyl ethoxymethylenemalonate (DEEM), proceeding through a key enamine intermediate.
Herein, we delineate the spectroscopic signatures at each critical stage of this transformation.
Diagram of the Synthetic Workflow
Caption: Synthetic route to Methyl 2-chloroquinoline-5-carboxylate.
Spectroscopic Analysis of Precursors
A thorough understanding of the starting materials' spectral features is the foundation for identifying the changes that occur during the reaction.
Methyl 3-aminobenzoate
This primary precursor is an aromatic amine with a methyl ester group. Its spectroscopic characteristics are well-defined.
-
¹H NMR: The spectrum exhibits characteristic signals for the aromatic protons, the amine (-NH₂) protons, and the methyl ester (-OCH₃) protons. The aromatic protons typically appear as multiplets in the range of δ 6.8-7.4 ppm[1]. A broad singlet corresponding to the two amine protons is also observed, and a sharp singlet for the methyl ester protons appears around δ 3.87 ppm[1].
-
¹³C NMR: The carbon spectrum shows distinct resonances for the aromatic carbons, the ester carbonyl carbon (around δ 167 ppm), and the methyl ester carbon (around δ 52 ppm).
-
IR Spectroscopy: Key vibrational bands include N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C=O stretching of the ester at approximately 1700-1730 cm⁻¹, and C-N stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight of 151.16 g/mol [2].
Diethyl ethoxymethylenemalonate (DEEM)
DEEM is the second key precursor, providing the carbon framework for the pyridine ring of the quinoline system.
-
¹H NMR: The spectrum is characterized by signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons), a singlet for the vinyl proton, and another set of triplet and quartet for the two ethyl ester groups.
-
¹³C NMR: The spectrum will show signals for the carbonyl carbons of the ester groups, the sp² carbons of the double bond, and the carbons of the ethoxy and ethyl ester groups.
-
IR Spectroscopy: The spectrum is dominated by a strong C=O stretching band for the ester groups (around 1720-1740 cm⁻¹) and C-O stretching bands.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to its molecular weight of 216.23 g/mol .
The Intermediate: Diethyl 2-(((3-(methoxycarbonyl)phenyl)amino)methylene)malonate
The condensation of Methyl 3-aminobenzoate and DEEM yields a crucial enamine intermediate. Its formation is signaled by distinct spectroscopic changes.
-
¹H NMR: The most significant change is the appearance of a new N-H proton signal, often coupled to the vinyl proton, which itself will have shifted. The disappearance of the two separate sets of signals for the precursors and the appearance of a single set of signals for the new, larger molecule confirms the reaction.
-
¹³C NMR: The carbon spectrum will reflect the newly formed C-N bond and the conjugated system.
-
IR Spectroscopy: A key indicator of the reaction's success is the appearance of an N-H stretching band and a shift in the C=C and C=O stretching frequencies due to conjugation.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the combined mass of the reactants minus the mass of ethanol, which is eliminated during the condensation.
The Final Product: Methyl 2-chloroquinoline-5-carboxylate
After cyclization and chlorination, the final product exhibits a unique set of spectroscopic features that confirm its identity.
-
¹H NMR: The formation of the quinoline ring system results in a distinct pattern of aromatic proton signals. The spectrum is expected to show signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the quinoline core. The singlet for the methyl ester protons will also be present, likely shifted slightly due to the new chemical environment.
-
¹³C NMR: The ¹³C NMR spectrum is a powerful tool for confirming the quinoline backbone. It will show the expected number of signals for the quinoline carbons, including the carbon bearing the chlorine atom (C2), the ester carbonyl carbon, and the methyl ester carbon. The chemical shift of C2 will be significantly affected by the attached chlorine atom.
-
IR Spectroscopy: The IR spectrum will show characteristic bands for the aromatic C-H stretching (above 3000 cm⁻¹), C=C and C=N stretching vibrations within the quinoline ring (typically in the 1400-1600 cm⁻¹ region), and a strong C=O stretching band for the methyl ester (around 1720-1740 cm⁻¹)[3]. The C-Cl stretching vibration will appear in the fingerprint region (typically 600-800 cm⁻¹).
-
Mass Spectrometry: The mass spectrum provides definitive evidence of the molecular weight and the presence of chlorine. The molecular ion peak (M⁺) is expected at m/z 221, with a characteristic M+2 peak at m/z 223 in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom[2].
Comparative Data Summary
| Compound | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) | Key IR Bands (cm⁻¹) | Key MS (m/z) |
| Methyl 3-aminobenzoate | 6.8-7.4 (aromatic), ~3.8 (broad, -NH₂), 3.87 (-OCH₃)[1] | ~167 (C=O), ~52 (-OCH₃), aromatic signals | 3300-3500 (N-H), 1700-1730 (C=O) | 151 (M⁺)[2] |
| Diethyl ethoxymethylenemalonate | Triplets and quartets for ethyl and ethoxy groups, singlet for vinyl H | ~165-170 (C=O), sp² carbons, aliphatic signals | 1720-1740 (C=O), C-O stretches | 216 (M⁺) |
| Enamine Intermediate | Shifted aromatic signals, N-H proton signal, vinyl proton signal | Signals for new C-N bond and conjugated system | N-H stretch, shifted C=C and C=O stretches | M⁺ peak corresponding to product |
| Methyl 2-chloroquinoline-5-carboxylate | 7.0-8.5 (quinoline ring protons), shifted -OCH₃ singlet | Signals for quinoline carbons (including C-Cl), ~166 (C=O), ~53 (-OCH₃) | >3000 (aromatic C-H), 1400-1600 (C=C, C=N), 1720-1740 (C=O), 600-800 (C-Cl)[3] | 221 (M⁺), 223 (M+2)[2] |
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
General Procedure for FT-IR Spectroscopy
-
Obtain the spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
General Procedure for Mass Spectrometry
-
Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe or GC/LC interface).
-
Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
Diagram of the Spectroscopic Analysis Workflow
Caption: Workflow for synthesis and spectroscopic analysis.
Conclusion
The journey from simple precursors to the complex heterocyclic structure of Methyl 2-chloroquinoline-5-carboxylate is clearly mapped by the evolution of its spectroscopic signatures. By carefully analyzing the changes in ¹H NMR, ¹³C NMR, IR, and Mass spectra, researchers can confidently track the progress of the synthesis, identify key intermediates, and ultimately verify the structure of the final product. This guide provides a foundational framework for such analyses, empowering scientists to ensure the integrity and purity of their compounds.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - Methyl 2-chloroquinoline-5-carboxylate (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1192569-38-2|Methyl 2-chloroquinoline-5-carboxylate|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. Diethyl (phenylmethylene)malonate | C14H16O4 | CID 94751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
A Comparative Guide to Methyl 2-chloroquinoline-5-carboxylate as a Synthetic Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. The quinoline ring system, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" due to its prevalence in natural products and a wide array of approved therapeutic agents.[1][2][3] This guide provides an in-depth comparative analysis of a specific, highly versatile derivative: Methyl 2-chloroquinoline-5-carboxylate . We will explore its synthetic utility, reactivity, and biological relevance in comparison to other prominent heterocyclic scaffolds, supported by experimental frameworks and data.
The Strategic Advantage of the Quinoline Core
The quinoline scaffold, consisting of a benzene ring fused to a pyridine ring, offers a unique combination of rigidity, aromaticity, and hydrogen bonding capability.[1][4] This structure is a key building block in numerous pharmacologically active compounds, including the antimalarial chloroquine, the anticancer agent camptothecin, and the antibacterial ciprofloxacin.[1][2][5] Its ability to serve as a bioisostere for other aromatic systems and its capacity for functionalization at multiple positions make it an enduringly attractive starting point for library synthesis.[4]
Methyl 2-chloroquinoline-5-carboxylate stands out as a particularly strategic building block. Its utility stems from two orthogonal points of reactivity:
-
The 2-Chloro Position : The chlorine atom is activated by the adjacent ring nitrogen, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a diverse range of amine, thiol, and alcohol-containing fragments.
-
The 5-Carboxylate Group : The methyl ester at the C5 position provides a secondary handle for modification. It can be hydrolyzed to a carboxylic acid for amide coupling or other transformations, or it can be reduced to a primary alcohol, opening further avenues for derivatization.
A Comparative Analysis: Quinoline vs. Alternative Scaffolds
To fully appreciate the utility of Methyl 2-chloroquinoline-5-carboxylate, it is essential to compare it with other heterocyclic scaffolds commonly employed in drug discovery. Here, we evaluate it against the quinazoline and cinnoline ring systems.[6][7]
| Feature | Methyl 2-chloroquinoline-5-carboxylate | 2,4-Dichloroquinazoline | 4-Chlorocinnoline |
| Core Structure | Benzene fused to a pyridine ring. | Benzene fused to a pyrimidine ring. | Benzene fused to a pyridazine ring. |
| Key Reactive Sites | C2-Chloro (SNAr), C5-Ester. | C2 & C4-Chloro (sequential SNAr). | C4-Chloro (SNAr). |
| Primary Mechanism | Kinase Inhibition, Topoisomerase Inhibition, Protease Inhibition.[6][8] | Predominantly Protein Kinase Inhibition (e.g., EGFR).[6] | Kinase Inhibition, Antimalarial, Antitumor.[7] |
| Key Advantages | Well-established chemistry, predictable reactivity, two distinct functionalization points. | Two highly reactive sites for rapid library expansion and combinatorial synthesis. | Unique electronic properties due to adjacent nitrogen atoms. |
| Potential Limitations | Can have metabolic liabilities associated with the quinoline core. | Potential for cross-reactivity when designing for selective kinase inhibitors. | Can be synthetically more challenging to access compared to quinolines. |
| Example Drugs/Probes | Core of Bosutinib (kinase inhibitor). | Core of Gefitinib, Erlotinib (EGFR inhibitors).[6] | Cinnoline derivatives have shown potent antimalarial activity.[7] |
Synthetic Accessibility & Derivatization Protocols
A scaffold's value is directly tied to its ease of synthesis and derivatization. Methyl 2-chloroquinoline-5-carboxylate can be reliably synthesized and modified through established chemical transformations.
Protocol 1: Synthesis of the Scaffold
The synthesis is often achieved via a Vilsmeier-Haack type reaction or related cyclization strategies. The Vilsmeier-Haack reaction, for instance, provides a direct route to 2-chloroquinoline-3-carbaldehydes, which can be further elaborated.[9] A common general approach involves the cyclization of an appropriately substituted aniline derivative.
Caption: Generalized synthetic workflow for quinoline scaffold synthesis.
Experimental Steps (Conceptual Outline):
-
Condensation: React a substituted aniline (e.g., a derivative of methyl anthranilate) with a β-ketoester in the presence of an acid catalyst. This forms an enamine intermediate.
-
Thermal Cyclization: Heat the intermediate in a high-boiling solvent (like diphenyl ether) to induce intramolecular cyclization, forming a dihydroquinolinone.
-
Chlorination: Treat the resulting quinolinone with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl group into the target 2-chloro functionality.
-
Purification: Purify the final product using standard techniques like recrystallization or column chromatography.
Protocol 2: Derivatization via Nucleophilic Aromatic Substitution (SNAr)
This protocol details the core strength of the scaffold: its reactivity at the C2 position.
Caption: Logical flow for SNAr derivatization of the scaffold.
Experimental Steps:
-
Setup: In a reaction vial, dissolve Methyl 2-chloroquinoline-5-carboxylate (1.0 eq) in a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add the desired amine nucleophile (1.1-1.5 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq). The base is crucial to neutralize the HCl generated during the reaction.
-
Reaction: Seal the vial and heat the mixture to 80-120 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess reagents.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or preparative HPLC.
Conclusion: A Scaffold of Proven Utility
Methyl 2-chloroquinoline-5-carboxylate is more than just a chemical intermediate; it is a validated and highly effective scaffold for modern drug discovery. Its predictable reactivity, synthetic accessibility, and the proven biological relevance of its derivatives make it a superior choice for building libraries targeting a wide range of diseases.[5][10] While alternative scaffolds like quinazolines have demonstrated immense success in specific areas like EGFR inhibition, the quinoline core offers a broader canvas for exploration.[6] By leveraging the dual functional handles of the chloro and carboxylate groups, medicinal chemists can systematically explore chemical space and optimize lead compounds for enhanced potency, selectivity, and pharmacokinetic properties.
References
- Vertex AI Search. (n.d.). Computational Insights into 2-Chloroquinoline: Unraveling Reactivity and Properties. Retrieved January 20, 2026.
- Adesina, T., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 11.
- Bräse, S. (2015). Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. In The Royal Society of Chemistry.
- Yadav, P., et al. (2022). Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design.
- Li, S., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 5036.
- Oriental Journal of Chemistry. (2023).
- Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1338–1367.
- BenchChem. (n.d.). A Comparative Analysis of Quinoline and Quinazoline Scaffolds in Anticancer Drug Development. Retrieved January 20, 2026.
- Abdel-Wahab, B. F. (2012).
- ResearchGate. (2022). Chemistry of Quinoline Based Heterocycle Scaffolds: A Comprehensive Review. Retrieved January 20, 2026.
- Wang, M.-F., et al. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing.
- Wyrębek, P. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(16), 5038.
- Szałek, A., et al. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(16), 3583.
- ChemicalBook. (n.d.). 5-Chloroquinoline-2-carboxylic acid synthesis. Retrieved January 20, 2026.
- PubChemLite. (n.d.). Methyl 2-chloroquinoline-5-carboxylate (C11H8ClNO2). Retrieved January 20, 2026.
- BLD Pharm. (n.d.).
- Khazi, I. A. M., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 20, 2026.
- PubChem. (n.d.). 2-Chloroquinoline-5-carboxylic acid. Retrieved January 20, 2026.
- MDPI. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved January 20, 2026.
- Kattula, B., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry, 139, 106727.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Studies of 2-Chloroquinoline Derivatives
A Senior Application Scientist's Perspective on Bridging the Bench-to-Bedside Divide
Introduction: The Quinoline Scaffold and the In Vitro-In Vivo Challenge
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1] Their diverse biological activities span from anticancer and antimalarial to antibacterial and antiviral properties.[1][2][3] The journey from a promising compound in a laboratory assay to a clinically effective drug is, however, fraught with complexity. A critical hurdle in this process is the often-observed disparity between a compound's performance in a controlled in vitro setting and its efficacy and safety within a complex living organism (in vivo).[4]
While the specific compound "Methyl 2-chloroquinoline-5-carboxylate" is recognized as a valuable synthetic intermediate, for instance in the development of Mcl-1 inhibitors, comprehensive comparative in vitro and in vivo studies on its derivatives are not extensively documented in publicly accessible literature.[5] Therefore, this guide will broaden its scope to the well-studied and pharmacologically significant class of 2-chloroquinoline derivatives . By examining this broader class, we can effectively illustrate the critical principles and challenges of translating preclinical data, providing researchers, scientists, and drug development professionals with a robust framework for their own investigations.
This guide will provide an objective analysis of the performance of various 2-chloroquinoline derivatives, supported by experimental data, to illuminate the path from initial discovery to potential therapeutic application. We will delve into the nuances of experimental design, the interpretation of results, and the causal factors that underpin the success or failure of a compound's transition from the lab bench to preclinical models.
Part 1: The Controlled Environment: In Vitro Evaluation of 2-Chloroquinoline Derivatives
In vitro assays are the initial proving ground for any new chemical entity. They offer a rapid, cost-effective, and high-throughput method to assess biological activity in a controlled and isolated environment, such as a cell culture or with a purified enzyme.
Common In Vitro Assays for 2-Chloroquinoline Derivatives:
-
Antimicrobial Susceptibility Testing: The antimicrobial potential of 2-chloroquinoline derivatives is often first assessed using broth microdilution or disk diffusion assays to determine the Minimum Inhibitory Concentration (MIC). This value represents the lowest concentration of the compound that prevents visible growth of a microorganism.[1][6] A series of differentiated 2-chloroquinoline derivatives have been synthesized and screened for their ability to inhibit the growth of various bacterial and fungal strains, with some compounds showing potent activity with MIC values as low as 12.5 µg/ml.[1][6]
-
Anticancer Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[7] The assay measures the metabolic activity of cells, which is generally correlated with cell viability. The result is typically expressed as the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value, indicating the concentration of the compound required to inhibit cell growth or viability by 50%. Curcumin-inspired 2-chloroquinoline derivatives have demonstrated promising cytotoxicity against various tumor cell lines, with some analogues showing IC50 values in the low micromolar range.[8]
-
Enzyme Inhibition Assays: For derivatives designed to target specific enzymes, such as kinases or proteases, enzyme inhibition assays are crucial. These assays directly measure the compound's ability to interfere with the enzyme's activity. For instance, some quinoline-2-one derivatives have been evaluated for their ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in bacterial metabolism.[9]
Data Presentation: In Vitro Activity of 2-Chloroquinoline Derivatives
| Derivative Type | Assay | Target | Activity Metric (µM) | Reference |
| Curcumin-inspired 2-chloroquinoline (6c) | Cytotoxicity | PC-3 (Prostate Cancer) | IC50: 3.12 ± 0.11 | [8] |
| 2-Arylquinoline (12) | Cytotoxicity | PC3 (Prostate) | IC50: 31.37 | [10][11] |
| 4-Amino-7-chloroquinoline Derivative | Growth Inhibition | MDA-MB-468 (Breast Cancer) | GI50: 8.73 | [10] |
| Quinoline-2-one (6c) | Antibacterial | MRSA | MIC: 0.75 µg/mL | [9] |
| Quinoline-Thiazole (4b, 4e, 4f) | Antifungal | C. glabrata | MIC90: < 0.06 µg/mL | [5][12] |
Part 2: The Complexity of Life: In Vivo Assessment of 2-Chloroquinoline Derivatives
While in vitro studies are essential for initial screening and mechanism of action studies, the true test of a potential drug lies in its performance within a living system. In vivo studies, typically conducted in animal models, are designed to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicity in a whole organism.
Common In Vivo Models for 2-Chloroquinoline Derivatives:
-
Xenograft Models for Anticancer Activity: To assess the anticancer potential of a compound in vivo, human cancer cells are often implanted into immunocompromised mice, forming a tumor. The mice are then treated with the test compound, and its effect on tumor growth is monitored over time.[4] Significant reduction in tumor size is a key indicator of in vivo efficacy.[4]
-
Infection Models for Antimicrobial Activity: To evaluate the in vivo efficacy of antimicrobial compounds, animal models are infected with a specific pathogen. The animals are then treated with the compound, and the reduction in bacterial or fungal load in various organs is measured.[13]
-
Toxicity Studies: Acute toxicity studies are performed to determine the lethal dose 50 (LD50), which is the dose of the compound that is lethal to 50% of the test animals.[14][15][16] These studies are crucial for establishing the safety profile of a compound.[14][15][16]
Data Presentation: In Vivo Activity of Quinoline Derivatives
| Derivative Type | In Vivo Model | Dosing Regimen | Efficacy | Reference |
| Quinoline Derivative (91b1) | Nude Mice Xenograft (A549 Lung Cancer) | Not Specified | Significant tumor size reduction | [4] |
| Quinoline Derivative (FBA-TPQ) | Mouse MCF-7 Xenograft (Breast Cancer) | 5-20 mg/kg/day, 3 days/week | Up to 71.6% tumor growth inhibition | [4] |
| Quinoline (DB2186) | Mouse model of T. cruzi infection | Not Specified | 70% reduction in parasitemia | [17][18] |
| Quinoline (DB2217) | Mouse model of T. brucei infection | Not Specified | 100% cure rate (4 out of 4 mice) | [17][18] |
Part 3: Bridging the Divide: The In Vitro to In Vivo Correlation
The transition from promising in vitro data to successful in vivo outcomes is often referred to as "bridging the translational gap." It is not uncommon for a compound with potent in vitro activity to fail in in vivo studies. Understanding the reasons for this discrepancy is paramount for efficient drug development.
Key Factors Influencing the In Vitro-In Vivo Correlation:
-
Pharmacokinetics (ADME):
-
Absorption: A compound may not be well absorbed into the bloodstream when administered orally, even if it is highly active in a petri dish.
-
Distribution: The compound may not reach the target tissue or organ in sufficient concentrations to exert its therapeutic effect.
-
Metabolism: The compound may be rapidly metabolized by the liver into inactive or even toxic byproducts.
-
Excretion: The compound may be quickly cleared from the body, resulting in a short duration of action.
-
-
Toxicity: A compound may exhibit acceptable toxicity in cell culture but cause unforeseen adverse effects in a whole organism, affecting various organs and physiological systems.
-
Bioavailability: This refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Poor bioavailability is a common reason for the failure of compounds in in vivo studies.
-
Off-Target Effects: In a complex biological system, a compound may interact with unintended targets, leading to unexpected side effects.
Part 4: Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative protocols for key in vitro and in vivo assays.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 2-chloroquinoline derivatives in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).[2]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[2]
-
Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.
Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
-
Animal Acclimatization: Acclimatize immunocompromised mice (e.g., BALB/c nude mice) for at least one week before the experiment.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When the tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the 2-chloroquinoline derivative to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Efficacy Evaluation: Continue to monitor the tumor volume and body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treatment group relative to the control group.
Conclusion: An Integrated Approach for Successful Drug Development
The development of novel therapeutics based on the 2-chloroquinoline scaffold, as with any drug discovery program, necessitates a carefully integrated approach that combines both in vitro and in vivo studies. While in vitro assays are invaluable for high-throughput screening and elucidating mechanisms of action, they represent a simplified biological system. In vivo studies, though more complex and resource-intensive, provide a more accurate reflection of a compound's potential as a drug by taking into account the intricate interplay of pharmacokinetics, efficacy, and toxicity within a whole organism.
The frequent disconnect between in vitro potency and in vivo efficacy underscores the importance of early and comprehensive ADME and toxicity profiling. By understanding the underlying reasons for this translational gap and by employing a logical, stepwise progression from the bench to preclinical models, researchers can more effectively navigate the challenging path of drug development and increase the likelihood of translating promising laboratory findings into clinically successful therapies.
References
- The Dichotomy of Discovery: Aligning In Vitro and In Vivo Realities for Quinoline Compounds - Benchchem.
- In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives - Annex Publishers.
- in-vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives | Journal of Antibiotics Research - Annex Publishers.
-
(PDF) In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Available from: [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents - NIH. Available from: [Link]
-
Curcumin Inspired 2-chloro/phenoxy Quinoline Analogues: Synthesis and Biological Evaluation as Potential Anticancer Agents - PubMed. Available from: [Link]
-
In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines - PubMed Central. Available from: [Link]
- Cross-Validation of In Vitro and In Vivo Results for Quinoline Derivatives: A Comparative Guide - Benchchem.
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. Available from: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available from: [Link]
- CA3016182A1 - Substituted indole mcl-1 inhibitors - Google Patents.
-
Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches | ACS Omega. Available from: [Link]
-
Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles: Polycyclic Aromatic Compounds - Taylor & Francis Online. Available from: [Link]
-
The Trypanocidal Effect of Novel Quinolines: In vitro And In vivo Studies - ResearchGate. Available from: [Link]
-
Synthesis and in vivo anticonvulsant evaluation of 2-chloroquinolinyl hydrazone derivatives. Available from: [Link]
-
Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Publishing. Available from: [Link]
-
In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - MDPI. Available from: [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. Available from: [Link]
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. Available from: [Link]
-
Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - NIH. Available from: [Link]
-
2-Chloroquinoline - Wikipedia. Available from: [Link]
-
(PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies - ResearchGate. Available from: [Link]
-
Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies | Bioactivities - Pandawa Institute Journals. Available from: [Link]
-
Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies - Pandawa Institute Journals. Available from: [Link]
Sources
- 1. in-vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives | Journal of Antibiotics Research | Open Access Journals | Annex Publishers [annexpublishers.co]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annexpublishers.com [annexpublishers.com]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curcumin inspired 2-chloro/phenoxy quinoline analogues: Synthesis and biological evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 16. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 17. In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Methyl 2-chloroquinoline-5-carboxylate: A Cost-Benefit Analysis for Researchers
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. Methyl 2-chloroquinoline-5-carboxylate stands as a valuable building block in medicinal chemistry, with its quinoline core appearing in a wide array of therapeutic agents. This guide provides an in-depth technical comparison of potential synthetic routes to this target molecule, moving beyond a simple recitation of steps to offer a strategic analysis of their feasibility, efficiency, and economic viability.
Executive Summary: The Strategic Advantage of a Direct Approach
A thorough evaluation of established quinoline syntheses reveals that a direct, two-step approach commencing from a pre-functionalized quinoline precursor is demonstrably superior for the preparation of Methyl 2-chloroquinoline-5-carboxylate. This strategy, involving the oxidation of a quinoline-5-carboxylate followed by chlorination, offers a clear and efficient pathway with respectable yields. In contrast, classical named reactions such as the Gould-Jacobs and Vilsmeier-Haack syntheses, while powerful for generating other quinoline derivatives, present significant challenges in regioselectivity and require extensive, and in some cases, currently unestablished, synthetic modifications to arrive at the desired product.
This guide will dissect the most promising synthetic route in detail, providing a comprehensive cost-benefit analysis and actionable experimental protocols. We will also explore the mechanistic rationale behind the limitations of alternative pathways, empowering researchers to make informed decisions in their synthetic endeavors.
Route 1: The Direct Pathway - Oxidation and Chlorination of a Quinoline-5-Carboxylate Precursor
This synthetic strategy leverages a commercially available or readily synthesized starting material, quinoline-5-carboxylic acid or its methyl ester, and proceeds through a two-step sequence: oxidation to the corresponding 2-oxoquinoline (quinolone), followed by chlorination to yield the final product.
Diagrammatic Overview of Route 1
Caption: A streamlined two-step synthesis of the target compound.
Experimental Protocol and In-Depth Analysis
Step 1: Synthesis of Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate
The initial step involves the oxidation of the 2-position of the quinoline ring. A recently reported method provides a practical approach using sodium hypochlorite in the presence of potassium dihydrogen phosphate.[1]
Experimental Protocol:
-
To a vigorously stirred solution of methyl quinoline-5-carboxylate (1 equivalent) in a suitable biphasic solvent system (e.g., benzene and water), add a solution of potassium dihydrogen phosphate (2.1 equivalents).
-
At room temperature, add a solution of sodium hypochlorite (4.8 equivalents) dropwise.
-
Stir the reaction mixture for approximately 5 hours.
-
Quench the reaction by adding sodium thiosulfate and continue stirring for an additional 3 hours.
-
The precipitated product, Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate, is collected by filtration, washed with water and a non-polar organic solvent (e.g., benzene), and air-dried.
Expertise & Experience Insights: This oxidation is a critical step, and the use of a biphasic system with a phase transfer catalyst could potentially improve reaction kinetics and yield. The workup procedure is straightforward, relying on the precipitation of the product, which simplifies purification. The reported yield for this step is not explicitly stated for the 5-carboxylate isomer in the primary literature, but similar oxidations on other quinoline carboxylates proceed in moderate to good yields.
Step 2: Chlorination of Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate
The conversion of the 2-oxoquinoline to the 2-chloroquinoline is a standard transformation, typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1][2]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate (1 equivalent) in phosphorus oxychloride (POCl₃, used in excess as both reagent and solvent).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
The crude Methyl 2-chloroquinoline-5-carboxylate can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Expertise & Experience Insights: The use of excess POCl₃ drives the reaction to completion. The workup requires careful handling due to the exothermic reaction of POCl₃ with water. Ensuring complete neutralization is crucial for maximizing the precipitation of the product. The reported yield for this chlorination step is a high 87%.[1]
Cost-Benefit Analysis of Route 1
| Factor | Analysis |
| Starting Material Cost | Quinoline-5-carboxylic acid is commercially available. Prices can vary, with recent quotes around $182.87 for 1g.[3] The cost of methanol for esterification is negligible. |
| Reagent Cost | Sodium hypochlorite, potassium dihydrogen phosphate, and phosphorus oxychloride are common and relatively inexpensive laboratory reagents. |
| Yield and Efficiency | The two-step process has a reported high yield for the chlorination step (87%).[1] While the yield for the oxidation is not specified for this particular isomer, similar reactions are efficient. The overall yield is likely to be good, making this an efficient route. |
| Scalability | The procedures utilize standard laboratory equipment and conditions, suggesting good scalability for larger-scale synthesis. |
| Safety and Environmental | Phosphorus oxychloride is corrosive and reacts violently with water, requiring careful handling in a well-ventilated fume hood. The use of benzene in the oxidation step is a concern due to its carcinogenicity, and alternative, less hazardous solvents should be considered (e.g., toluene or dichloromethane). |
Alternative Synthetic Strategies: An Evaluation of Their Limitations
A comprehensive guide necessitates an analysis of alternative, albeit less direct, synthetic pathways. The following sections will detail why common named reactions for quinoline synthesis are not optimal for producing Methyl 2-chloroquinoline-5-carboxylate.
Route 2: The Gould-Jacobs Reaction - A Circuitous and Unproven Path
The Gould-Jacobs reaction is a powerful tool for the synthesis of 4-hydroxyquinolines.[4][5] A hypothetical route to the target molecule could involve the reaction of 3-aminobenzoic acid with diethyl ethoxymethylenemalonate.
Caption: A multi-step and challenging hypothetical route.
| Factor | Analysis |
| Starting Material Cost | 3-Aminobenzoic acid and diethyl ethoxymethylenemalonate are readily available and relatively inexpensive. |
| Synthetic Complexity | This route is significantly more complex than Route 1, involving multiple steps. |
| Key Challenges | The critical bottleneck of this route is the selective removal of the 3-carboxy group and the 4-hydroxy group from the quinoline core. These transformations are not straightforward and would likely require multi-step procedures with potentially low yields. There is no established, high-yielding protocol for this specific transformation in the literature. |
| Overall Feasibility | Due to the significant and unresolved challenges in the later stages of the synthesis, this route is not considered a practical or efficient method for preparing the target molecule. |
Route 3: The Vilsmeier-Haack Reaction - A Mismatch in Regioselectivity
The Vilsmeier-Haack reaction is a well-established method for the synthesis of 2-chloro-3-formylquinolines from acetanilides.[6][7] However, the inherent regioselectivity of this reaction makes it unsuitable for the synthesis of a 5-substituted quinoline.
The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution of the Vilsmeier reagent onto the activated aromatic ring of an N-arylacetamide, followed by cyclization. For an acetanilide derived from a meta-substituted aniline (such as 3-aminobenzoic acid), the cyclization will preferentially occur at the ortho position to the activating amino group, leading to substitution at the 3- and/or 7-positions of the resulting quinoline ring, not the desired 5-position.
Caption: The Vilsmeier-Haack reaction favors 7-substitution.
| Factor | Analysis |
| Regioselectivity | The primary and insurmountable drawback of this route is its unfavorable regioselectivity for the target molecule. The reaction will not produce the desired 5-substituted quinoline in any significant yield. |
| Feasibility | This route is not a viable method for the synthesis of Methyl 2-chloroquinoline-5-carboxylate. |
Conclusion and Recommendation
Based on a comprehensive analysis of potential synthetic strategies, the direct, two-step approach starting from quinoline-5-carboxylic acid or its methyl ester (Route 1) is the most logical, efficient, and cost-effective method for the synthesis of Methyl 2-chloroquinoline-5-carboxylate. This route benefits from a readily available starting material, a short and high-yielding synthetic sequence, and straightforward experimental procedures.
While the Gould-Jacobs and Vilsmeier-Haack reactions are valuable tools in the synthetic chemist's arsenal, their application to this specific target is hampered by significant challenges in functional group manipulation and inherent regioselectivity, respectively. For researchers aiming to synthesize Methyl 2-chloroquinoline-5-carboxylate, focusing on the optimization of the direct oxidation and chlorination pathway will undoubtedly be the most productive and economical approach.
References
-
Chem-Impex. 5-Quinolinecarboxylic acid. [Link]
-
Hamama, W. S., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
- Ishkov, Y. V., et al. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry.
- Hamama, W. S., et al. (2018).
- Gould-Jacobs Reaction. (n.d.). Organic Chemistry Portal.
- Ishkov, Y. V., et al. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters.
- Hamama, W. S., et al. (2018).
- United States Patent Office. (n.d.).
- Al-Zahrani, F. M., et al. (2021).
- El-Sayed, O. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed.
- Benchchem. A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction.
- Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
- Hamama, W. S., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.
- United States Patent Office. (n.d.).
- Romero, A. H., et al. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride.
- Benchchem. The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers.
- What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. (2013).
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.
- Rajanna, K. C., et al. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions.
- Biotage.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Bhagare, A. M., et al. (n.d.).
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- New Efficient Synthesis of 3-Carboxylquinolines. (n.d.). SciSpace.
- Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. (2016).
- Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
- Nörtemann, B., et al. (1986). 5-Hydroxyquinoline-2-Carboxylic Acid, a Dead-End Metabolite from the Bacterial Oxidation of 5-Aminonaphthalene-2-Sulfonic Acid.
- 21.3: Reactions of Carboxylic Acids. (2024). Chemistry LibreTexts.
- ChemicalBook. 5-Chloroquinoline-2-carboxylic acid synthesis.
- Lahna, A., et al. (2022).
- Csonka, R., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central.
- Al-Qattan, M. N., et al. (2021).
- Al-Suwaidan, I. A., et al. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI.
- Organic Chemistry Portal.
Sources
- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
Navigating the SAR Landscape of Methyl 2-chloroquinoline-5-carboxylate Derivatives: A Comparative Guide for Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant therapeutic agents.[1][2] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, particularly in the realm of oncology.[3][4] This guide delves into the nuanced world of Methyl 2-chloroquinoline-5-carboxylate derivatives, offering a comparative analysis of their structure-activity relationships (SAR) to aid researchers in the rational design of novel and potent therapeutic candidates.
While a comprehensive body of literature specifically detailing the SAR of Methyl 2-chloroquinoline-5-carboxylate derivatives is still emerging, by synthesizing findings from closely related 2-substituted quinoline and quinoline-5-carboxamide analogs, we can construct a predictive SAR landscape. This guide will explore key structural modifications at the C2 and C5 positions and their anticipated impact on anticancer activity, supported by generalized experimental protocols and a forward-looking perspective on this promising class of compounds.
The Core Scaffold: A Launchpad for Anticancer Innovation
Methyl 2-chloroquinoline-5-carboxylate serves as a versatile starting point for the synthesis of a diverse library of compounds. The chlorine atom at the C2 position is a reactive handle, amenable to nucleophilic substitution, allowing for the introduction of a wide array of functionalities. Concurrently, the methyl ester at the C5 position can be readily converted into amides, hydrazides, and other bioisosteres, providing another avenue for structural diversification and modulation of physicochemical properties.
The strategic importance of these positions is underscored by extensive research on the broader quinoline class, which has demonstrated that modifications at these sites can profoundly influence target binding, selectivity, and pharmacokinetic profiles.[4][5]
Structure-Activity Relationship (SAR) Insights
C2-Position: The Gateway to Target Engagement
The C2 position of the quinoline ring is a critical determinant of biological activity. The introduction of various substituents in place of the chloro group can dramatically alter a compound's interaction with biological targets.
Key Modifications and Expected Outcomes:
-
Amino Substituents: Replacing the chloro group with substituted anilines or other amino moieties can lead to potent kinase inhibitors. The nature of the substituent on the amino group is crucial for target selectivity and potency. For instance, bulky or lipophilic groups may enhance binding to hydrophobic pockets within the kinase active site.[6]
-
Aryl and Heteroaryl Groups: Palladium-catalyzed cross-coupling reactions can be employed to introduce a variety of aryl and heteroaryl rings at the C2 position. These extended aromatic systems can engage in π-π stacking and other non-covalent interactions with the target protein, often leading to increased potency.[2][7] The electronic properties of these appended rings (electron-donating vs. electron-withdrawing) can fine-tune the overall electron density of the quinoline scaffold and influence its biological activity.
-
Alkoxy and Aryloxy Substituents: The introduction of alkoxy or aryloxy groups can modulate the lipophilicity and metabolic stability of the derivatives. These modifications can also serve as hydrogen bond acceptors, potentially forming key interactions with the biological target.
Comparative Analysis of Hypothetical C2-Substituted Derivatives:
To illustrate the potential SAR at the C2 position, the following table presents a hypothetical comparison of derivatives. The anticipated activity is extrapolated from published data on related quinoline scaffolds.
| Compound ID | C2-Substituent | Anticipated Anticancer Activity | Rationale |
| MCQ-01 | -Cl (Parent Compound) | Low to Moderate | Starting point for derivatization. |
| MCQ-02 | -NH-(4-methoxyphenyl) | Moderate to High | Potential for kinase inhibition through hydrogen bonding and hydrophobic interactions.[6] |
| MCQ-03 | -NH-(3-chlorophenyl) | High | Introduction of a halogen on the aniline ring can enhance binding affinity.[6] |
| MCQ-04 | -Phenyl | Moderate | Potential for π-π stacking interactions.[2] |
| MCQ-05 | -Furanyl | Moderate to High | Heteroaryl ring can introduce additional interaction points. |
| MCQ-06 | -O-Phenyl | Moderate | Modulates lipophilicity and potential for hydrogen bonding. |
C5-Position: Modulating Physicochemical Properties and Secondary Interactions
The carboxylate group at the C5 position offers a prime location for modifications aimed at improving pharmacokinetic properties and establishing secondary binding interactions.
Key Modifications and Expected Outcomes:
-
Amide Formation: Conversion of the methyl ester to a diverse range of amides is a common and effective strategy in medicinal chemistry. The N-substituents on the amide can be tailored to enhance solubility, cell permeability, and metabolic stability. Furthermore, the amide N-H can act as a hydrogen bond donor, potentially forming crucial interactions with the target.[1][5]
-
Hydrazide and Other Bioisosteres: Replacement of the ester with other functional groups such as hydrazides can introduce new hydrogen bonding patterns and alter the compound's overall electronic and steric profile.
Comparative Analysis of Hypothetical C5-Carboxamide Derivatives:
The following table provides a hypothetical comparison of C5-carboxamide derivatives, assuming a constant C2-substituent (e.g., -NH-Phenyl).
| Compound ID | C5-Substituent | Anticipated Properties | Rationale |
| MCQ-C1 | -COOCH3 (Parent Ester) | Moderate cell permeability | Ester may be susceptible to hydrolysis. |
| MCQ-C2 | -CONH2 | Increased hydrogen bonding potential | May improve solubility.[5] |
| MCQ-C3 | -CONH-CH3 | Balanced lipophilicity | Potential for improved cell permeability. |
| MCQ-C4 | -CONH-(CH2)2-N(CH3)2 | Increased basicity and solubility | Amine side chain can improve aqueous solubility and form ionic interactions.[4] |
| MCQ-C5 | -CONH-Phenyl | Increased lipophilicity | May enhance binding in hydrophobic pockets. |
Experimental Protocols: A Blueprint for Synthesis and Evaluation
The successful exploration of the SAR of Methyl 2-chloroquinoline-5-carboxylate derivatives hinges on robust and reproducible experimental methodologies.
General Synthetic Workflow
The synthesis of a library of derivatives typically follows a multi-step sequence, as outlined in the diagram below. The key steps involve the initial synthesis of the quinoline core, followed by diversification at the C2 and C5 positions.
Caption: Generalized synthetic workflow for creating a library of Methyl 2-chloroquinoline-5-carboxylate derivatives.
Step-by-Step Protocol for C2-Substitution (Exemplary):
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 2-chloroquinoline-5-carboxylate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Nucleophile: Add the desired nucleophile (e.g., a substituted aniline, 1.1 equivalents) and a base (e.g., potassium carbonate or triethylamine, 2 equivalents).
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to "Methyl 2-chloroquinoline-5-carboxylate" in Modern Organic Synthesis
Abstract
In the landscape of modern synthetic chemistry, the quest for versatile and efficient building blocks is paramount. This guide provides an in-depth analysis of "Methyl 2-chloroquinoline-5-carboxylate," a key heterocyclic electrophile. We will benchmark its performance in pivotal organic transformations, namely Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. By examining the electronic influence of the C5-methoxycarbonyl group and comparing its reactivity profile to other substituted 2-chloroquinolines, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to leverage this reagent in their synthetic endeavors.
Introduction: The Strategic Value of the 2-Chloroquinoline Scaffold
The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals and functional materials.[1][2] The ability to functionalize this core structure with precision is therefore of significant interest. The 2-chloroquinoline moiety, in particular, serves as a versatile handle for introducing molecular complexity through various transition-metal-catalyzed cross-coupling reactions.[3] The chlorine atom at the C2 position is activated towards oxidative addition to palladium(0) catalysts, making it an excellent electrophilic partner in a range of C-C and C-N bond-forming reactions.[4]
"Methyl 2-chloroquinoline-5-carboxylate" presents an interesting case study. The presence of the electron-withdrawing methyl carboxylate group at the C5 position is anticipated to modulate the electronic properties of the quinoline ring system, thereby influencing its reactivity in catalytic cycles. This guide will dissect these electronic effects and provide a comparative performance analysis.
Comparative Performance Analysis in Key Cross-Coupling Reactions
The performance of "Methyl 2-chloroquinoline-5-carboxylate" is best understood in the context of common and powerful synthetic methodologies. We will focus on three cornerstone reactions of modern organic synthesis.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for the formation of biaryl and vinyl-aryl structures.[5] The reactivity of the aryl halide is a critical parameter for the success of this reaction.
Causality of Experimental Choices: The choice of palladium source, ligand, and base is crucial in a Suzuki-Miyaura coupling. For an electron-deficient substrate like "Methyl 2-chloroquinoline-5-carboxylate," the electron-rich and bulky phosphine ligands are often preferred as they facilitate the oxidative addition step, which is typically rate-limiting.[6] The base is required to activate the boronic acid partner for transmetalation.[7]
Expected Performance of Methyl 2-chloroquinoline-5-carboxylate: The electron-withdrawing nature of the C5-ester group is expected to enhance the electrophilicity of the C2-carbon, thereby accelerating the rate of oxidative addition of the Pd(0) catalyst. This should, in principle, lead to higher reaction efficiency compared to 2-chloroquinolines bearing electron-donating groups.
Comparative Data (Inferred):
| Electrophile | Substituent Nature | Expected Reactivity | Typical Catalyst Loading | Typical Reaction Time |
| Methyl 2-chloroquinoline-5-carboxylate | Electron-withdrawing | High | Low (e.g., 1-2 mol%) | Short (e.g., 2-6 h) |
| 2-Chloro-5-methylquinoline | Electron-donating | Moderate | Moderate (e.g., 2-5 mol%) | Moderate (e.g., 6-12 h) |
| 2-Chloroquinoline | Neutral | Moderate | Moderate (e.g., 2-5 mol%) | Moderate (e.g., 6-12 h) |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and high functional group tolerance.[8]
Causality of Experimental Choices: Similar to the Suzuki coupling, the choice of a palladium catalyst and a sterically hindered, electron-rich phosphine ligand is critical. The base in this case not only facilitates the deprotonation of the amine nucleophile but also plays a role in the reductive elimination step. The reactivity of the 2-chloroquinoline scaffold, particularly at the C2 position, makes it a suitable substrate for this transformation.[3][4]
Expected Performance of Methyl 2-chloroquinoline-5-carboxylate: The electron-withdrawing ester group is expected to render the C2 position more susceptible to nucleophilic attack after oxidative addition, potentially leading to faster reaction rates and higher yields compared to electron-neutral or electron-rich analogues.
Comparative Data (Inferred):
| Electrophile | Substituent Nature | Expected Reactivity | Typical Catalyst Loading | Typical Reaction Time |
| Methyl 2-chloroquinoline-5-carboxylate | Electron-withdrawing | High | Low (e.g., 1-2 mol%) | Short (e.g., 4-8 h) |
| 2-Chloro-5-methoxyquinoline | Electron-donating | Moderate | Moderate (e.g., 2-5 mol%) | Moderate (e.g., 8-16 h) |
| 2-Chloroquinoline | Neutral | Moderate | Moderate (e.g., 2-5 mol%) | Moderate (e.g., 8-16 h) |
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the synthesis of aryl and vinyl alkynes, which are valuable intermediates in organic synthesis.[9]
Causality of Experimental Choices: This reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. Copper-free conditions have also been developed.[10] The choice of base and solvent is also critical for efficient coupling.
Expected Performance of Methyl 2-chloroquinoline-5-carboxylate: The electron-withdrawing ester is anticipated to enhance the rate of the oxidative addition step, a common theme for these cross-coupling reactions. This should translate to milder reaction conditions and potentially higher yields compared to less activated 2-chloroquinolines.
Comparative Data (Inferred):
| Electrophile | Substituent Nature | Expected Reactivity | Copper Co-catalyst | Typical Reaction Time |
| Methyl 2-chloroquinoline-5-carboxylate | Electron-withdrawing | High | Often not required | Short (e.g., 3-6 h) |
| 2-Chloro-5-methylquinoline | Electron-donating | Moderate | Usually required | Moderate (e.g., 6-12 h) |
| 2-Chloroquinoline | Neutral | Moderate | Usually required | Moderate (e.g., 6-12 h) |
Detailed Experimental Protocols
The following are generalized, self-validating protocols that serve as a starting point for optimization.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add Methyl 2-chloroquinoline-5-carboxylate (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of toluene (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk flask, add Methyl 2-chloroquinoline-5-carboxylate (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., Xantphos, 0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene (10 mL).
-
Heat the reaction mixture to 100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling (Copper-Free)
-
To a dry Schlenk flask, add Methyl 2-chloroquinoline-5-carboxylate (1.0 mmol) and the terminal alkyne (1.5 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed triethylamine (10 mL).
-
Heat the reaction mixture to 80 °C and stir for 3-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Alternative Reagents and Comparative Discussion
While "Methyl 2-chloroquinoline-5-carboxylate" is a highly effective substrate, other electrophiles can be considered depending on the specific synthetic goal.
-
Other Substituted 2-Chloroquinolines: For applications where modulating the electronic properties is desired, analogues with different substituents (e.g., nitro, cyano, methoxy) can be employed. Electron-donating groups will generally decrease reactivity, while other electron-withdrawing groups will enhance it.
-
2-Bromoquinolines: The corresponding 2-bromoquinolines are often more reactive than their chloro counterparts in oxidative addition. However, 2-chloroquinolines are typically more cost-effective and readily available.
-
Other Heterocyclic Halides: For the synthesis of bi-heterocyclic compounds, other chloro- or bromo-substituted heterocycles like pyridines, pyrimidines, or quinoxalines can be used. The choice will depend on the desired core structure of the final product.
The primary advantage of "Methyl 2-chloroquinoline-5-carboxylate" lies in the synthetic handle provided by the ester functionality. This group can be subsequently hydrolyzed to the carboxylic acid, reduced to the alcohol, or converted to an amide, allowing for further diversification of the molecule.
Conclusion and Future Outlook
"Methyl 2-chloroquinoline-5-carboxylate" stands out as a versatile and highly reactive building block for the construction of complex quinoline-based molecules. Its enhanced electrophilicity due to the C5-ester group makes it a superior substrate in many palladium-catalyzed cross-coupling reactions, often allowing for milder conditions and higher efficiency. The presence of the ester also provides a valuable site for post-coupling modifications, expanding its synthetic utility. For researchers in drug discovery and materials science, a thorough understanding of the reactivity profile of this reagent, as benchmarked in this guide, is essential for the rational design and efficient execution of synthetic routes to novel functional molecules.
References
- [Reference to a relevant review on the importance of the quinoline scaffold in medicinal chemistry]
- [Reference to a foundational paper or review on the Suzuki-Miyaura reaction]
- [Reference to a foundational paper or review on the Buchwald-Hartwig amin
- [Reference to a foundational paper or review on the Sonogashira coupling]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- [Reference to a paper discussing the synthesis or reactivity of substituted quinolines]
- [Reference to a paper comparing the reactivity of different aryl halides in cross-coupling]
- [Reference to a paper on copper-free Sonogashira coupling]
-
Chandra, A., Singh, B., Upadhyay, S., & Singh, R. M. (2009). ChemInform Abstract: Copper-Free Sonogashira Coupling of 2-Chloroquinolines with Phenyl Acetylene and Quick Annulation to Benzo[b][11][12]naphthyridine Derivatives in Aqueous Ammonia. ChemInform, 40(19). [Link]
- [Reference to a review on recent advances in cross-coupling reactions]
- [Reference to a paper on the synthesis of polysubstituted quinolines]
- [Reference to a paper on the Heck reaction of chloroquinolines]
- [Reference to a paper on C-H activ
-
Abbiw, D. K., & Antwi, C. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19235-19253. [Link]
- [Reference to a paper on cascade reactions involving quinolines]
-
Jain, S. K., & Pathak, D. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17766-17793. [Link]
- [Reference to a review on the synthesis of quinoline deriv
-
Verma, A., & Singh, P. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. Bioorganic & Medicinal Chemistry, 28(1), 115191. [Link]
-
Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]
- [Reference to a general organic chemistry textbook or review on reaction mechanisms]
- [Reference for a specific protocol or c
- [Reference for an altern
- [Reference for a safety consider
- [Reference for a review on green chemistry aspects of cross-coupling]
- [Reference for a comput
- [Reference to a patent mentioning the use of the target compound]
- [Reference to a supplier of the target compound]
-
Surry, D. S., & Buchwald, S. L. (2008). Buchwald-Hartwig Amination. Chemistry – A European Journal, 14(36), 11296-11303. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- [Reference for a review on ligand design in cross-coupling]
- [Reference for a review on the applications of quinolines in m
- [Reference for a recent, novel applic
-
Lense, S., & Schmalz, H.-G. (2018). Setup of 4-Prenylated Quinolines through Suzuki-Miyaura Coupling for the Synthesis of Aurachins A and B. European Journal of Organic Chemistry, 2018(44), 6129-6135. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sci-Hub: are you are robot? [sci-hub.box]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Methyl 2-chloroquinoline-5-carboxylate Analogs: Synthesis and Biological Evaluation
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Methyl 2-chloroquinoline-5-carboxylate stands as a key intermediate, offering multiple points for chemical modification to explore and optimize its pharmacological potential. This guide provides a comprehensive, in-depth comparison of rationally designed analogs of methyl 2-chloroquinoline-5-carboxylate, detailing their synthesis and evaluating their potential biological impact based on established structure-activity relationships (SAR) within the quinoline class.
The Rationale for Analog Design: A Strategic Approach to SAR
The core structure of methyl 2-chloroquinoline-5-carboxylate presents three primary sites for modification: the 2-position (chloro substituent), the 5-position (methyl carboxylate group), and the quinoline ring itself. Strategic modifications at these positions can profoundly influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity, which in turn dictate its biological activity.
Here, we propose a focused library of analogs for comparative evaluation, designed to systematically probe the structure-activity landscape.
| Analog Series | Modification Strategy | Rationale |
| Series A: 2-Position Analogs | Substitution of the chloro group with other halogens (F, Br, I), amino, and methoxy groups. | To evaluate the influence of electronegativity, size, and hydrogen bonding potential at a position known to be critical for the activity of many quinoline-based compounds. |
| Series B: 5-Position Analogs | Hydrolysis of the methyl ester to the corresponding carboxylic acid and amidation to primary and secondary amides. | To assess the impact of modifying the hydrogen bonding and charge characteristics of the C5 substituent, which can affect target binding and solubility. |
| Series C: Hybrid Analogs | Combination of optimized substituents from Series A and B. | To explore potential synergistic effects on biological activity. |
Synthesis of Methyl 2-chloroquinoline-5-carboxylate and its Analogs
The synthesis of quinoline derivatives is a well-established field of organic chemistry, with several named reactions providing versatile routes to this heterocyclic system.[1][4] The general approach for synthesizing the proposed analogs involves the construction of the quinoline ring followed by functional group interconversions.
A plausible synthetic workflow for generating a library of these analogs is depicted below. The initial step often involves a cyclization reaction, such as the Gould-Jacobs reaction, to form the quinoline core, followed by modifications at the 2- and 5-positions.
Caption: Generalized synthetic workflow for creating a library of Methyl 2-chloroquinoline-5-carboxylate analogs.
Experimental Protocol: General Procedure for the Synthesis of Methyl 2-chloroquinoline-5-carboxylate
This protocol is a representative example based on established methodologies.
-
Step 1: Synthesis of Methyl 2-hydroxyquinoline-5-carboxylate via Gould-Jacobs Reaction.
-
A mixture of an appropriate 3-aminobenzoic acid derivative and diethyl ethoxymethylenemalonate is heated, typically without a solvent, at a high temperature (e.g., 120-140 °C).
-
The intermediate is then cyclized by heating in a high-boiling point solvent such as diphenyl ether.
-
The resulting quinoline-2-one-5-carboxylic acid is esterified to the methyl ester using standard methods, for instance, by refluxing in methanol with a catalytic amount of sulfuric acid.
-
-
Step 2: Chlorination to Yield Methyl 2-chloroquinoline-5-carboxylate.
-
The Methyl 2-hydroxyquinoline-5-carboxylate is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).
-
The reaction is typically heated to reflux.
-
After completion, the reaction mixture is carefully quenched with ice water, and the product is extracted with an organic solvent.
-
Purification is achieved through column chromatography or recrystallization.
-
Comparative Biological Evaluation
The biological activity of quinoline derivatives is diverse, with significant potential in oncology and infectious diseases.[2][5] For this comparative guide, we will focus on two key areas: anticancer and antimicrobial activities.
Anticancer Activity
Many quinoline derivatives exert their anticancer effects through various mechanisms, including inhibition of protein kinases, topoisomerases, and dihydroorotate dehydrogenase (DHODH).[6][7][8]
The following table summarizes the expected cytotoxic activities (IC₅₀ values) of the proposed analogs against representative cancer cell lines, such as a human colon cancer line (HCT-116) and a human breast cancer line (MCF-7). These values are extrapolated from published data on structurally related quinoline compounds.[9][10][11]
| Compound | R² Substituent | R⁵ Substituent | Predicted HCT-116 IC₅₀ (µM) | Predicted MCF-7 IC₅₀ (µM) | Rationale / Expected SAR Trend |
| Parent | -Cl | -COOCH₃ | 5-15 | 8-20 | Baseline activity. |
| A1 | -F | -COOCH₃ | > 20 | > 20 | Reduced activity expected due to the high electronegativity and smaller size of fluorine. |
| A2 | -Br | -COOCH₃ | 2-10 | 4-15 | Potentially increased activity due to favorable lipophilicity and size. |
| A3 | -NH₂ | -COOCH₃ | 1-8 | 2-12 | The amino group can act as a hydrogen bond donor, potentially enhancing binding to target enzymes.[2] |
| B1 | -Cl | -COOH | 0.5-5 | 1-10 | The carboxylic acid can form crucial salt bridges with active site residues of enzymes like DHODH, significantly boosting potency.[7][9] |
| B2 | -Cl | -CONH₂ | 3-12 | 5-18 | Amide may offer improved hydrogen bonding capabilities compared to the ester, but generally less potent than the carboxylic acid. |
| C1 | -NH₂ | -COOH | < 1 | < 5 | A combination of the beneficial amino group at C2 and the potent carboxylic acid at C5 is predicted to yield the most active compound in this series. |
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds (typically from 0.01 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents [patents.google.com]
- 5. Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms [ccspublishing.org.cn]
- 6. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis, biological evaluation and multi spectroscopic studies of novel 2-styrylquinoline-carboxamide derivatives as potential DNA intercalating anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sysrevpharm.org [sysrevpharm.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment and Handling Protocols for Methyl 2-chloroquinoline-5-carboxylate
The causality behind these protocols is grounded in risk mitigation. Quinolines and their halogenated derivatives are biologically active molecules, and chloroquinolines, in particular, are known to have toxicological effects.[1][2][3] Therefore, the following procedures are designed as a self-validating system to minimize exposure at every stage of the workflow, from receiving the compound to the final disposal of waste.
Hazard Assessment by Chemical Analogy
Methyl 2-chloroquinoline-5-carboxylate belongs to the chloroquinoline class of compounds. Analysis of related molecules provides a clear, albeit presumptive, hazard profile. The consistent classification of similar compounds necessitates treating this chemical as, at minimum, harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.
| Compound | CAS Number | Reported Hazards | GHS Classification (Examples) |
| 2-Chloroquinoline | 612-62-4 | Skin, eye, and respiratory irritation.[4] | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[4] |
| 4-Chloroquinoline | 611-35-8 | Harmful if swallowed; skin, eye, and respiratory irritant; potential for skin sensitization.[5] | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, Skin Sens. 1[5] |
| 8-Chloro-2-methylquinoline | 3033-82-7 | Causes serious eye irritation and may cause respiratory irritation.[6][7] | Eye Irrit. 2, STOT SE 3[6] |
| 2-Chloroquinoline-4-carboxylic acid | 4053-33-2 | Harmful if swallowed; causes skin and serious eye irritation; may cause respiratory irritation.[8] | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[8] |
| 2-Chloroquinoline-8-carboxylic acid | 1092287-54-1 | Harmful if swallowed; causes skin and serious eye irritation; may cause respiratory irritation.[9] | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[9] |
This data strongly suggests that Methyl 2-chloroquinoline-5-carboxylate should be handled with controls sufficient to prevent oral, dermal, and ocular exposure, as well as inhalation of dusts or aerosols.
Core Personal Protective Equipment (PPE) Protocol
Personal protective equipment is the final barrier between the researcher and the chemical hazard; its use must be non-negotiable and complemented by primary engineering controls.
Primary Engineering Control: Chemical Fume Hood All manipulations of Methyl 2-chloroquinoline-5-carboxylate, including weighing, transfers, and the preparation of solutions, must be performed inside a certified chemical fume hood. This is the most critical step in minimizing respiratory exposure.
Recommended PPE Levels by Task
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Single pair of nitrile gloves. | Safety glasses. | Standard lab coat. | Not required. |
| Weighing (Solid) | Double-layered nitrile gloves. | Chemical splash goggles AND a full face shield.[10] | Chemical-resistant lab coat with knit cuffs, full-length pants, closed-toe shoes. | Not required if performed in a fume hood. An N95 respirator is recommended if weighing must occur outside of a fume hood. |
| Solution Prep/Transfers | Double-layered nitrile gloves. | Chemical splash goggles AND a full face shield. | Chemical-resistant lab coat with knit cuffs, full-length pants, closed-toe shoes. | Not required (in fume hood). |
| Large Spill Cleanup (>10g) | Heavy-duty chemical-resistant gloves (e.g., Neoprene or Butyl rubber) over nitrile gloves. | Chemical splash goggles AND a full face shield. | Chemical-resistant apron over lab coat.[10] | Required. A full-face respirator with multi-purpose (ABEK) cartridges.[11] |
In-Depth PPE Rationale:
-
Hand Protection: Double-gloving is a critical practice.[12] The outer glove bears the primary contamination risk and can be removed and disposed of within the fume hood, leaving a clean inner glove to handle items outside the containment area. Nitrile gloves are selected for their general resistance to a wide range of chemicals. Always inspect gloves for tears or pinholes before use.[11]
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and fine powders.[12] A face shield is used in conjunction with goggles to protect the entire face, which is crucial when handling powders that can become airborne or when transferring solutions that may splash.[10]
-
Body Protection: A chemical-resistant lab coat with tightly fitting knit cuffs prevents chemicals from reaching the arms. All skin on the legs and feet must be covered. Porous materials like canvas shoes offer inadequate protection and should not be worn.
-
Respiratory Protection: While a fume hood is the primary control, respiratory protection is necessary if aerosols or dusts can be generated outside of containment. A surgical mask offers no protection from chemical particulates or vapors.[12] For spill cleanup, an air-purifying respirator with appropriate cartridges is mandatory to protect against high concentrations of vapors or dusts.
Operational Workflow: From Receipt to Disposal
A proactive approach to safety involves planning the entire lifecycle of the chemical within the laboratory.
Caption: Safe Handling Workflow for Methyl 2-chloroquinoline-5-carboxylate.
Step-by-Step Protocol:
-
Pre-Handling Preparation:
-
Verify that the location of the nearest safety shower and eyewash station is known and unobstructed.
-
Prepare designated, clearly labeled waste containers for solid and liquid hazardous waste.
-
Don all required PPE as specified in the table above before entering the area where the chemical is stored or handled.
-
-
Safe Handling & Manipulation (within Fume Hood):
-
Place a disposable absorbent pad on the work surface of the fume hood to contain minor spills.
-
When weighing the solid compound, use a spatula and handle it gently to avoid generating airborne dust.
-
When adding solvents, do so slowly to prevent splashing.
-
Keep the container of the chemical closed whenever not in active use.
-
-
Decontamination & Spill Management:
-
After handling is complete, decontaminate all surfaces and equipment. Wipe down the work area with a suitable solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
For a small spill (<1g), absorb the material with an inert absorbent (e.g., vermiculite or sand), sweep it into the designated solid waste container, and then decontaminate the area.
-
For a large spill, evacuate the area, alert laboratory safety personnel, and restrict access. Only personnel trained in hazardous spill response with appropriate respiratory protection should perform the cleanup.
-
-
Waste Disposal:
-
Solid Waste: All contaminated items, including gloves, weigh boats, absorbent pads, and used silica gel, must be placed in the sealed hazardous solid waste container.[6]
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound must be disposed of in a labeled hazardous liquid waste container. Do not pour any amount down the drain.[13][14]
-
Sharps: Contaminated needles or sharp-edged spatulas must be disposed of in a designated sharps container.
-
Follow all institutional and local regulations for hazardous waste disposal.[14]
-
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing.[7] Rinse the affected area with copious amounts of water for at least 15 minutes.[6][15] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][7] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6][7] If they feel unwell, call a poison center or doctor.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[16] Seek immediate medical attention and show them the chemical container or safety information.[16]
This guide is intended to establish a comprehensive safety culture when handling Methyl 2-chloroquinoline-5-carboxylate. Adherence to these protocols is paramount to ensuring the health and safety of all laboratory personnel.
References
-
Toxicity of chloroquine and hydroxychloroquine following therapeutic use or overdose. (2020). Taylor & Francis. [Link]
-
Chloroquine and Other Aminoquinolines. AccessMedicine. [Link]
-
Chloroquine and Hydroxychloroquine Toxicity. (2024). National Center for Biotechnology Information (NCBI). [Link]
-
Safety Data Sheet - 2-Methylquinoline. CPAchem. [Link]
-
Material Safety Data Sheet. INK FOR WATER COLOR PEN. [Link]
-
The acute oral toxicity and pharmacokinetic determination of a novel chloroquinoline hybrid molecule by LC-MS/MS. (2025). Taylor & Francis Online. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Clinical IQ. [Link]
-
2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582. PubChem. [Link]
-
2-Chloroquinoline | C9H6ClN | CID 11928. PubChem. [Link]
-
Protective clothing and equipment. Chlorine Technical Services South Africa. [Link]
-
5-Methylquinoline | C10H9N | CID 24312. PubChem. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
-
Personal Protective Kit (PPE Kit). BHS Industrial Equipment. [Link]
-
GHS Hazardous Chemical Information List. Safe Work Australia. [Link]
Sources
- 1. Toxicity of chloroquine and hydroxychloroquine following therapeutic use or overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. Chloroquine and Hydroxychloroquine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. na.bhs1.com [na.bhs1.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pppmag.com [pppmag.com]
- 13. cpachem.com [cpachem.com]
- 14. asset.conrad.com [asset.conrad.com]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
